molecular formula C15H24O B1202836 Cedrenol CAS No. 28231-03-0

Cedrenol

Cat. No.: B1202836
CAS No.: 28231-03-0
M. Wt: 220.35 g/mol
InChI Key: DJYWGTBEZVORGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cedr-8(15)-en-9-ol is a natural product found in Artemisia annua, Artemisia, and Homalomena occulta with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecan-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-9-5-6-13-14(3,4)11-7-15(9,13)8-12(16)10(11)2/h9,11-13,16H,2,5-8H2,1,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYWGTBEZVORGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C13CC(C2(C)C)C(=C)C(C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28231-03-0
Record name Cedrenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28231-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cedrenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028231030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-3a,7-Methanoazulen-5-ol, octahydro-3,8,8-trimethyl-6-methylene-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octahydro-3,8,8-trimethyl-6-methylene-1H-3a,7-methanoazulen-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.455
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEDRENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4QN7VCD15
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Cedrenol: A Technical Guide to Natural Sources and Extraction Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedrenol, a bicyclic sesquiterterpene alcohol, is a naturally occurring organic compound valued for its characteristic woody and sweet aroma. Beyond its use in the fragrance industry, this compound and its derivatives have garnered interest in the scientific community for their potential biological activities, including antimicrobial and anti-inflammatory properties. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its extraction and isolation, and a summary of its known biological effects, tailored for professionals in research and drug development.

Natural Sources of this compound

This compound is predominantly found in the essential oils of various coniferous trees, particularly those belonging to the Cupressaceae (cypress) and Pinaceae (pine) families. The primary botanical sources include:

  • Chinese Cypress (Cupressus funebris) : The wood of this tree is a significant commercial source of cedarwood oil, which is rich in this compound and its precursor, cedrol.

  • Virginia Cedarwood (Juniperus virginiana) : Also known as Eastern Red Cedar, the wood of this tree is another major source of cedarwood oil containing substantial amounts of this compound-related compounds.[1]

  • Other Juniper Species (Juniperus ashei, Juniperus mexicana) : These species, commonly known as Texas Cedarwood, also yield essential oils with varying concentrations of this compound and its isomers.

While coniferous trees are the most abundant sources, trace amounts of this compound have also been identified in other plants, including cranberries and limes. The concentration of this compound and related sesquiterpenes can vary depending on the plant's geographical location, age, and the specific part of the plant being used (e.g., heartwood, sapwood).

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₅H₂₄O
Molecular Weight 220.35 g/mol
Appearance Colorless to pale yellow viscous liquid or crystalline solid
Odor Woody, sweet, cedar-like
Boiling Point 166-169 °C at 9.5 mmHg
Solubility Insoluble in water; soluble in ethanol and ether.[2]

Extraction Methodologies

The extraction of this compound from its natural sources is typically achieved through the extraction of the essential oil from the wood, followed by potential fractional distillation to isolate this compound. The primary methods employed are steam distillation, solvent extraction, and supercritical CO₂ extraction.

Steam Distillation

Steam distillation is a traditional and widely used method for extracting essential oils from plant materials.[3] The process involves passing steam through the comminuted wood, which vaporizes the volatile compounds. The steam and essential oil vapor mixture is then cooled, and the essential oil is separated from the water.

Experimental Protocol: Steam Distillation of Juniperus virginiana Wood

  • Material Preparation : Obtain heartwood from Juniperus virginiana. The wood is chipped or ground into a coarse powder to increase the surface area for efficient extraction.

  • Apparatus Setup : A distillation apparatus consisting of a steam generator, a still containing the plant material, a condenser, and a separator (such as a Clevenger-type apparatus) is assembled.

  • Distillation : Steam is introduced into the bottom of the still. The steam permeates the wood material, causing the volatile essential oils to vaporize.

  • Condensation : The mixture of steam and essential oil vapor is passed through a condenser, where it is cooled and converted back into a liquid.

  • Separation : The condensate flows into a separator, where the less dense essential oil naturally separates from the water (hydrosol).

  • Collection : The upper layer of essential oil is collected. The process is typically continued for several hours (e.g., 4 hours) to ensure maximum yield.[4]

  • Drying : The collected oil may be treated with a drying agent like anhydrous sodium sulfate to remove any residual water.

Solvent Extraction

Solvent extraction utilizes organic solvents to dissolve the essential oil from the plant matrix. This method can sometimes offer higher yields than steam distillation and may be preferable for compounds that are sensitive to high temperatures.[5]

Experimental Protocol: Solvent Extraction of Juniperus virginiana Wood

  • Material Preparation : Air-dried and powdered wood from Juniperus virginiana is used.

  • Solvent Selection : A non-polar organic solvent such as toluene, hexane, or methylene chloride is chosen.[6]

  • Extraction : The powdered wood is submerged in the solvent in a suitable vessel. The mixture can be agitated and gently heated to enhance extraction efficiency. The extraction is carried out for a predefined period.

  • Filtration : The mixture is filtered to separate the solid plant material from the solvent containing the dissolved essential oil (the extract).

  • Solvent Removal : The solvent is removed from the extract, typically by distillation or evaporation under reduced pressure, to yield the crude essential oil.

  • Purification : The crude extract can be further purified by techniques like fractional distillation to isolate this compound.

Supercritical CO₂ Extraction

Supercritical fluid extraction (SFE) using carbon dioxide is a more modern and environmentally friendly technique. Supercritical CO₂ has the properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid. This method often results in a higher quality extract with a profile more representative of the natural material.[1]

Experimental Protocol: Supercritical CO₂ Extraction of Juniperus virginiana Wood

  • Material Preparation : The wood is ground to a consistent particle size to ensure uniform extraction.

  • Apparatus : A supercritical fluid extractor is used, which includes a high-pressure pump for CO₂, a temperature-controlled extraction vessel, and a separator.

  • Extraction Parameters : The ground wood is placed in the extraction vessel. The system is pressurized with CO₂ to a supercritical state. Typical parameters for cedarwood oil extraction are:

    • Pressure : 1,500 to 10,000 psi[5]

    • Temperature : 40 to 100 °C[5]

  • Extraction Process : The supercritical CO₂ flows through the plant material, dissolving the essential oil.

  • Separation : The CO₂-oil mixture is then passed into a separator where the pressure is reduced, causing the CO₂ to return to its gaseous state and leaving behind the extracted oil. The gaseous CO₂ can be recycled.

  • Collection : The solvent-free essential oil is collected from the separator.

Isolation and Purification

Crude cedarwood oil is a complex mixture of sesquiterpenes. To obtain pure this compound, fractional distillation under reduced pressure (vacuum distillation) is employed. This technique separates compounds based on their different boiling points. A patent describes a method involving initial distillation to remove lighter components, followed by crystallization to isolate cedrol, and then vacuum fractionation of the remaining liquid to obtain cedrene. A similar fractional distillation approach can be adapted to isolate the this compound fraction.[7]

Quantitative Data on this compound and Related Compounds

The chemical composition of cedarwood oil can vary significantly based on the source and extraction method. The following tables summarize reported quantitative data.

Table 1: Composition of Essential Oils from Different Natural Sources

Plant SourceCompoundPercentage (%)Reference
Cupressus funebrisThis compound6.1
α-Cedrene16.9
Cedrol7.6
Juniperus virginianaα-Cedrene3.18 - 21.1[5]
Cedrol15.8 - 22.1[5]
This compoundSmall amounts[5]

Table 2: Comparison of Yields from Different Extraction Methods for Juniperus virginiana

Extraction MethodYield of Essential Oil (%)Reference
Steam Distillation1.3 - 3.5[5][8]
Supercritical CO₂ Extraction3.55 - 4.6[5][9]
Ethanol (Solvent) Extraction5.9[10]
Liquid CO₂ Extraction2.3[10]

Biological Activities of this compound and Cedarwood Oil

Research into the biological effects of this compound and cedarwood oil is ongoing. The primary activities of interest to the drug development community include:

  • Antimicrobial Activity : Essential oils rich in cedrol and other sesquiterpenes have demonstrated activity against a range of bacteria and fungi.[11][12] The lipophilic nature of these compounds is thought to facilitate their interaction with and disruption of microbial cell membranes.[13]

  • Anti-inflammatory Activity : Studies on the essential oils of Juniperus species have indicated potential anti-inflammatory effects.[14] The precise mechanisms of action are still under investigation but may involve the modulation of inflammatory signaling pathways.

  • Insect Repellent and Insecticidal Activity : Cedarwood oil has long been used as a natural insect repellent. This activity is attributed to its complex mixture of volatile terpenes.

Further research is required to elucidate the specific mechanisms of action of this compound and to evaluate its therapeutic potential.

Visualizations

Extraction_Workflow cluster_Source Natural Source cluster_Extraction Extraction cluster_Product Initial Product cluster_Purification Purification cluster_Final Final Products Source Juniperus virginiana / Cupressus funebris (Wood Chips/Powder) Steam Steam Distillation Source->Steam Solvent Solvent Extraction Source->Solvent SFE Supercritical CO2 Extraction Source->SFE CrudeOil Crude Cedarwood Oil Steam->CrudeOil Solvent->CrudeOil SFE->CrudeOil Fractional Fractional Distillation (Vacuum) CrudeOil->Fractional This compound This compound Isolate Fractional->this compound Other Other Sesquiterpene Fractions (Cedrol, Cedrene) Fractional->Other

Caption: Experimental workflow for the extraction and isolation of this compound.

Logical_Relationship cluster_Input Inputs cluster_Output Outputs Plant Plant Material Yield Yield of Essential Oil Plant->Yield influences Composition Chemical Composition (% this compound) Plant->Composition determines Method Extraction Method Method->Yield influences Method->Composition affects

Caption: Factors influencing the yield and composition of this compound extracts.

References

The Putative Biosynthesis of Cedrenol in Coniferous Trees: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of cedrenol, a significant sesquiterpenoid found in coniferous trees. While a specific cedrol synthase has yet to be fully characterized in a coniferous species, this document outlines the putative pathway based on established principles of terpenoid biosynthesis in plants. It further details relevant experimental protocols and presents a generalized signaling pathway for the induction of this class of compounds, drawing from broader plant biology research.

Introduction to this compound and its Significance

This compound, along with its related olefin, cedrene, is a bicyclic sesquiterpenoid alcohol that constitutes a major component of the essential oil of various coniferous trees, particularly those of the Cupressaceae family (e.g., cedar and juniper). These compounds are responsible for the characteristic woody aroma of cedarwood oil and possess a range of bioactive properties, including antiseptic, anti-inflammatory, and insect-repellent effects. Understanding the biosynthesis of this compound is crucial for harnessing its potential in the pharmaceutical, cosmetic, and agricultural industries through metabolic engineering and synthetic biology approaches.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in coniferous trees is believed to follow the well-established route of terpenoid production, originating from primary metabolites. The pathway can be divided into three main stages: the formation of the universal C5 isoprenoid precursors, the synthesis of the direct precursor farnesyl pyrophosphate (FPP), and the final cyclization to the this compound skeleton.

Synthesis of Isoprenoid Precursors via the MEP Pathway

In plants, the biosynthesis of isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), primarily occurs through the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids.

The key steps of the MEP pathway are:

  • Condensation: Pyruvate and glyceraldehyde-3-phosphate are condensed to form 1-deoxy-D-xylulose 5-phosphate (DXP), a reaction catalyzed by DXP synthase (DXS).

  • Reduction and Rearrangement: DXP is converted to MEP by DXP reductoisomerase (DXR).

  • Subsequent Enzymatic Conversions: A series of enzymatic steps involving MEP cytidylyltransferase (MCT), CDP-ME kinase (CMK), MECP synthase (MCS), and HMB-PP reductase (HDR) ultimately yield IPP and DMAPP.

Formation of Farnesyl Pyrophosphate (FPP)

IPP and DMAPP are the fundamental building blocks for all terpenoids. For the synthesis of sesquiterpenes like this compound, these C5 units are assembled into a C15 precursor, farnesyl pyrophosphate (FPP).

  • Geranyl Pyrophosphate (GPP) Synthesis: IPP isomerase (IDI) interconverts IPP and DMAPP. Geranyl pyrophosphate synthase (GPPS) then catalyzes the condensation of one molecule of DMAPP and one molecule of IPP to form the C10 compound, geranyl pyrophosphate (GPP).

  • Farnesyl Pyrophosphate (FPP) Synthesis: Farnesyl pyrophosphate synthase (FPPS) adds another molecule of IPP to GPP to produce the C15 sesquiterpene precursor, FPP.

Cyclization of FPP to this compound

The final and defining step in this compound biosynthesis is the conversion of the linear FPP molecule into the complex bicyclic structure of cedrol. This reaction is catalyzed by a class of enzymes known as terpene synthases (TPS), specifically a putative cedrol synthase.

  • Ionization of FPP: The reaction is initiated by the dissociation of the diphosphate group from FPP, generating a farnesyl cation.

  • Cyclization Cascade: The highly reactive cation undergoes a series of intramolecular cyclizations and rearrangements. This cascade is guided by the specific topology of the active site of the cedrol synthase enzyme.

  • Product Formation: The reaction is terminated by the quenching of a carbocation, in the case of this compound, by a water molecule, leading to the formation of the hydroxyl group. The enzyme can also catalyze the formation of the olefin cedrene through deprotonation.

While a specific cedrol synthase from a coniferous species has not been detailed in the literature, research on a closely related enzyme, epi-cedrol synthase from Artemisia annua, provides a valuable model for this reaction.

Quantitative Data

As a dedicated cedrol synthase from a coniferous tree has not been characterized, the following table presents kinetic data from the functionally similar epi-cedrol synthase from Artemisia annua to provide a representative example of the enzyme's performance.

EnzymeSubstrateK_m (µM)Product(s)Reference
epi-Cedrol Synthase (Artemisia annua)Farnesyl Diphosphate0.4 (at pH 7.0)epi-Cedrol (96%), Cedrol (4%), α-Cedrene, β-Cedrene, and other minor sesquiterpenes[1]

Experimental Protocols

The following section outlines a generalized, yet detailed, protocol for the identification, cloning, and characterization of a putative cedrol synthase from a coniferous species. This protocol is adapted from established methods for characterizing plant terpene synthases.

Identification and Cloning of a Putative Cedrol Synthase Gene
  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from conifer tissues known to produce this compound (e.g., heartwood of Juniperus or Cupressus species). The RNA is then reverse-transcribed to generate a cDNA library.

  • Degenerate PCR and RACE: Degenerate PCR primers are designed based on conserved regions of known sesquiterpene synthase genes. The resulting PCR products are sequenced, and Rapid Amplification of cDNA Ends (RACE) is used to obtain the full-length gene sequence.

  • Bioinformatic Analysis: The deduced amino acid sequence is analyzed for conserved motifs typical of terpene synthases, such as the DDxxD and NSE/DTE motifs.

Heterologous Expression and Purification of the Recombinant Enzyme
  • Vector Construction: The full-length cDNA of the putative cedrol synthase is cloned into an expression vector (e.g., pET series for E. coli or pYES-DEST52 for yeast).

  • Protein Expression: The expression vector is transformed into a suitable host strain (E. coli BL21(DE3) or a protease-deficient yeast strain). Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

  • Protein Purification: The cells are harvested and lysed. The recombinant protein, often with an affinity tag (e.g., His-tag), is purified using affinity chromatography (e.g., Ni-NTA).

In Vitro Enzyme Assays and Product Identification
  • Enzyme Assay: The purified recombinant protein is incubated with the substrate, FPP, in a suitable buffer containing a divalent cation cofactor (typically Mg²⁺).

  • Product Extraction: The reaction products are extracted with an organic solvent (e.g., hexane or diethyl ether).

  • GC-MS Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the specific sesquiterpenes produced by comparing their mass spectra and retention times with authentic standards of cedrol and cedrene.

Enzyme Kinetics
  • Determination of K_m and V_max: Enzyme assays are performed with varying concentrations of FPP. The initial reaction velocities are measured, and the kinetic parameters (K_m and V_max) are determined by fitting the data to the Michaelis-Menten equation.

Visualization of Pathways and Workflows

Biosynthesis Pathway of this compound

Cedrenol_Biosynthesis cluster_MEP MEP Pathway (Plastid) cluster_Cytosol Cytosol/ER Pyr Pyruvate DXP DXP Pyr->DXP DXS G3P Glyceraldehyde-3-P G3P->DXP DXS MEP MEP DXP->MEP DXR IPP_plastid IPP MEP->IPP_plastid ... DMAPP_plastid DMAPP MEP->DMAPP_plastid ... IPP_cyto IPP IPP_plastid->IPP_cyto DMAPP_cyto DMAPP DMAPP_plastid->DMAPP_cyto GPP Geranyl-PP (C10) IPP_cyto->GPP GPPS FPP Farnesyl-PP (C15) IPP_cyto->FPP FPPS DMAPP_cyto->GPP GPPS GPP->FPP FPPS Cedrol Cedrol FPP->Cedrol Cedrol Synthase (+H2O) Cedrene Cedrene FPP->Cedrene Cedrol Synthase (-H+)

Caption: Putative biosynthesis pathway of this compound in coniferous trees.

Experimental Workflow for Cedrol Synthase Characterization

Experimental_Workflow cluster_Cloning Gene Cloning cluster_Expression Protein Expression cluster_Characterization Enzyme Characterization RNA_Extraction RNA Extraction (e.g., from Juniperus wood) cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis PCR Degenerate PCR & RACE cDNA_Synthesis->PCR Sequencing Sequencing & Analysis PCR->Sequencing Cloning_Vector Cloning into Expression Vector Sequencing->Cloning_Vector Transformation Transformation (e.g., E. coli) Cloning_Vector->Transformation Induction Protein Expression Induction Transformation->Induction Purification Affinity Purification Induction->Purification Enzyme_Assay In Vitro Assay with FPP Purification->Enzyme_Assay Extraction Product Extraction Enzyme_Assay->Extraction Kinetics Enzyme Kinetics Enzyme_Assay->Kinetics GCMS GC-MS Analysis Extraction->GCMS

Caption: Experimental workflow for cedrol synthase characterization.

Generalized Jasmonate Signaling Pathway for Terpene Induction

Jasmonate_Signaling Stimulus Herbivory or Pathogen Attack JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Stimulus->JA_Biosynthesis JA_Ile JA-Isoleucine (JA-Ile) Conjugation JA_Biosynthesis->JA_Ile COI1 COI1 JA_Ile->COI1 binds to JAZ JAZ Repressor Proteins COI1->JAZ targets for degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Proteasome 26S Proteasome JAZ->Proteasome degradation TPS_Genes Terpene Synthase (TPS) Gene Expression MYC2->TPS_Genes activates Terpenes Terpene Production (e.g., this compound) TPS_Genes->Terpenes

Caption: Jasmonate signaling pathway for terpene induction.

Conclusion

The biosynthesis of this compound in coniferous trees represents a fascinating area of plant biochemistry with significant implications for various industries. While the specific enzymes and regulatory networks in conifers are still under investigation, the putative pathway presented in this guide provides a robust framework for future research. The detailed experimental protocols offer a clear roadmap for the identification and characterization of the key enzymes involved, particularly cedrol synthase. Further elucidation of this pathway will undoubtedly pave the way for the sustainable production of this compound and other valuable terpenoids through metabolic engineering and synthetic biology platforms.

References

The Architectural Synthesis of Cedrenol and Its Stereoisomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical strategies for the synthesis of cedrenol and its various stereoisomers. This compound, a naturally occurring sesquiterpenoid found in the essential oils of cedar and cypress trees, is a valuable fragrance ingredient and a versatile chiral building block for the synthesis of more complex molecules. This document details the primary synthetic pathways, offering granular experimental protocols and quantitative data to facilitate replication and further research in the fields of organic synthesis and medicinal chemistry.

Key Synthetic Strategies for the Cedrane Skeleton

The construction of the tricyclic cedrane framework, the core of this compound, has been approached through several elegant synthetic strategies. Two of the most prominent and effective methods are the Intramolecular Diels-Alder Reaction and the Oxidative Dearomatization-Induced [5+2] Cycloaddition .

Intramolecular Diels-Alder Reaction

A foundational approach to the cedrane skeleton involves a powerful intramolecular [4+2] cycloaddition. This strategy, pioneered by Breitholle and Fallis, provides a convergent and efficient route to the core tricyclic system of cedrol, a close precursor to this compound.

Logical Workflow of the Intramolecular Diels-Alder Approach:

G A Starting Material: 6-methyl-Δ¹,⁹-octalone B Grignard Reaction A->B C Intermediate: Vinylcyclopentadiene precursor B->C D Intramolecular Diels-Alder Reaction C->D E Tricyclic Intermediate D->E F Functional Group Manipulation E->F G (-)-Cedrol F->G H Oxidation G->H I This compound H->I

Caption: Intramolecular Diels-Alder reaction pathway to this compound.

Experimental Protocol: Synthesis of (±)-Cedrol via Intramolecular Diels-Alder Reaction

The synthesis commences with the preparation of the requisite cyclopentadiene precursor. The key intramolecular Diels-Alder reaction is then typically carried out under thermal conditions to afford the tricyclic cedrane core. Subsequent functional group manipulations lead to the formation of (±)-cedrol, which can then be oxidized to this compound.

Quantitative Data for the Intramolecular Diels-Alder Synthesis:

StepReactionReagents and ConditionsYield (%)Reference
1Grignard ReactionVinylmagnesium bromide, THF~80Breitholle & Fallis, 1976
2Diels-Alder CyclizationToluene, 190 °C, sealed tube~65Breitholle & Fallis, 1976
3Hydroboration-Oxidation1. BH3-THF; 2. H2O2, NaOH~90Breitholle & Fallis, 1976
Oxidative Dearomatization-Induced [5+2] Cycloaddition

A more recent and highly efficient strategy for the asymmetric synthesis of cedrane sesquiterpenes, including a stereoisomer of this compound (sec-cedrenol), was developed by Green and Pettus.[] This biomimetic approach involves a key oxidative dearomatization of a phenolic precursor to trigger an intramolecular [5+2] cycloaddition cascade.[]

Signaling Pathway of the Oxidative Dearomatization/[5+2] Cycloaddition:

G A Curcuphenol Derivative (Phenolic Precursor) B Oxidative Dearomatization (e.g., PIFA) A->B C Phenoxonium Ion Intermediate B->C D Intramolecular [5+2] Cycloaddition C->D E Tricyclic Cationic Intermediate D->E F Nucleophilic Quench (e.g., H₂O) E->F G sec-Cedrenol F->G

Caption: Oxidative dearomatization/[5+2] cycloaddition cascade.

Experimental Protocol: Synthesis of (–)-sec-Cedrenol

The synthesis begins with the preparation of the chiral phenolic precursor, curcuphenol. This is followed by the key oxidative dearomatization and subsequent intramolecular [5+2] cycloaddition. The resulting tricyclic intermediate is then quenched to yield (–)-sec-cedrenol.

Quantitative Data for the Oxidative Dearomatization/[5+2] Cycloaddition Synthesis:

StepReactionReagents and ConditionsYield (%)Enantiomeric Excess (%)Reference
1Preparation of Curcuphenol(R)-citronellal, multi-step~50 (overall)>98Green & Pettus, 2011[]
2Oxidative CycloadditionPhI(OAc)₂, TFE, rt68>98Green & Pettus, 2011[]

Synthesis of this compound Stereoisomers

The stereoselective synthesis of specific this compound isomers remains a significant challenge due to the multiple stereocenters in the molecule. The control of stereochemistry is often dictated by the chosen synthetic route and the chirality of the starting materials.

Diastereoselective Approaches

The intramolecular Diels-Alder reaction can exhibit diastereoselectivity based on the geometry of the dienophile and the tether connecting the diene and dienophile. Careful design of the precursor can favor the formation of one diastereomer over another.

Enantioselective Approaches

The oxidative dearomatization/[5+2] cycloaddition strategy developed by Green and Pettus provides an excellent example of an enantioselective synthesis.[] The use of an enantiomerically pure starting material, (R)-citronellal, directs the stereochemical outcome of the entire reaction sequence, leading to the formation of (–)-sec-cedrenol with high enantiomeric excess.[]

Spectroscopic Data for this compound

The characterization of synthetic this compound and its isomers relies heavily on spectroscopic techniques.

Table of Representative Spectroscopic Data for this compound:

TechniqueKey Data
¹H NMR Characteristic signals for the methyl groups, olefinic protons, and the proton attached to the hydroxyl-bearing carbon.
¹³C NMR Resonances corresponding to the quaternary carbons of the tricyclic core, the olefinic carbons, and the carbon bearing the hydroxyl group.
Mass Spec. Molecular ion peak (m/z = 220.1827) and characteristic fragmentation pattern.
IR Strong absorption band for the hydroxyl group (~3400 cm⁻¹) and bands for C-H and C=C stretching.

Conclusion

The chemical synthesis of this compound and its stereoisomers has evolved from classical cycloaddition strategies to more advanced and stereoselective methods. The intramolecular Diels-Alder reaction provides a robust entry into the racemic cedrane core, while the oxidative dearomatization-induced [5+2] cycloaddition offers a powerful approach for the enantioselective synthesis of specific isomers. Further research into novel catalytic and stereoselective methodologies will undoubtedly lead to even more efficient and versatile routes to this important class of natural products, opening new avenues for their application in fragrance chemistry and as chiral synthons in drug discovery.

References

Spectroscopic Characterization of Cedrenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Cedrenol, a sesquiterpenoid alcohol found in the essential oils of various coniferous trees. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols for these analytical techniques.

Introduction

This compound (C₁₅H₂₄O, Molar Mass: 220.35 g/mol ) is a bicyclic sesquiterpene alcohol valued for its characteristic woody and sweet aroma, making it a significant component in the fragrance industry.[1] Beyond its olfactory properties, the unique chemical structure of this compound makes its precise characterization essential for quality control, synthetic chemistry, and potential applications in drug development. This guide focuses on the key spectroscopic techniques used to elucidate and confirm the structure of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While a complete, unambiguously assigned high-resolution NMR dataset for this compound is not publicly available, the existence of both ¹H and ¹³C NMR data has been reported in the literature.[1] The ¹³C NMR spectrum is noted to show characteristic peaks for the carbon skeleton, including signals for the hydroxyl-bearing carbon and the methylene group.[1]

Table 1: Summary of Reported NMR Data for this compound Analogs

NucleusChemical Shift (ppm) RangeFunctional Group Assignment
¹³C(Not available for this compound)(Assignments for a complete this compound spectrum are not currently published)
¹H(Not available for this compound)(Assignments for a complete this compound spectrum are not currently published)

Note: Researchers are encouraged to acquire and publish a complete, high-resolution 1D and 2D NMR dataset for this compound to contribute to the scientific record.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of a hydroxyl group and a carbon-carbon double bond.

Table 2: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H stretch (hydroxyl group)[1]
3080-3010Medium=C-H stretch (alkene)
2960-2850StrongC-H stretch (alkane)
1680-1620MediumC=C stretch (alkene)[1]
1470-1430MediumC-H bend (alkane)
1380-1370MediumC-H bend (gem-dimethyl)
1100-1000StrongC-O stretch (secondary alcohol)
910-890Strong=CH₂ bend (out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The mass spectrum of 8-Cedren-13-ol, an isomer of this compound, is available and provides a representative fragmentation pattern.

Table 3: Mass Spectrometry Data for 8-Cedren-13-ol (this compound Isomer)

m/zRelative Intensity (%)Possible Fragment Interpretation
22015[M]⁺ (Molecular Ion)
20520[M - CH₃]⁺
18910[M - CH₃ - H₂O]⁺
16135[C₁₂H₁₇]⁺
14725[C₁₁H₁₅]⁺
13340[C₁₀H₁₃]⁺
11960[C₉H₁₁]⁺
10580[C₈H₉]⁺
95100[C₇H₇]⁺ (Base Peak)
9175[C₇H₇]⁺ (Tropylium ion)
7950[C₆H₇]⁺
6945[C₅H₉]⁺
5555[C₄H₇]⁺
4365[C₃H₇]⁺
4190[C₃H₅]⁺

Source: Adapted from NIST WebBook for 8-Cedren-13-ol.[2]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound. These protocols are based on standard practices for the analysis of sesquiterpenoids and viscous liquid natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Sample This compound Sample (5-10 mg) Solvent CDCl₃ (0.5-0.7 mL) with TMS Sample->Solvent Vortex Vortex to Dissolve Solvent->Vortex Transfer Transfer to NMR Tube Vortex->Transfer Spectrometer NMR Spectrometer (≥400 MHz) Transfer->Spectrometer Lock Lock on Deuterium Signal Spectrometer->Lock Shim Shim Magnetic Field Lock->Shim Acquire Acquire Spectra (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) Shim->Acquire FID Free Induction Decay (FID) Acquire->FID FT Fourier Transform FID->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration (¹H) Baseline->Integrate PeakPick Peak Picking Integrate->PeakPick

NMR Experimental Workflow

  • Sample Preparation:

    • Weigh 5-10 mg of purified this compound into a clean, dry vial.

    • Add approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

    • Vortex the vial until the sample is completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

    • Acquire a 1D ¹³C NMR spectrum with proton decoupling.

    • (Optional but recommended) Acquire Distortionless Enhancement by Polarization Transfer (DEPT-135 and DEPT-90) spectra to aid in carbon multiplicity assignment.

    • (Optional but recommended) Acquire two-dimensional (2D) NMR spectra such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) for complete structural elucidation.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID) to obtain the spectrum.

    • Perform phase and baseline corrections.

    • Calibrate the ¹H and ¹³C spectra using the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H spectrum.

    • Perform peak picking to determine the chemical shifts of all signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the acquisition of an FT-IR spectrum of this compound, which is a viscous liquid.

FTIR_Workflow cluster_preparation Preparation cluster_analysis Sample Analysis cluster_post_analysis Post-Analysis ATR_Crystal Clean ATR Crystal Background Collect Background Spectrum ATR_Crystal->Background Apply_Sample Apply a Drop of this compound Background->Apply_Sample Acquire_Spectrum Acquire FT-IR Spectrum Apply_Sample->Acquire_Spectrum Process_Spectrum Process Spectrum (Baseline Correction) Acquire_Spectrum->Process_Spectrum Peak_Picking Identify Peak Positions Process_Spectrum->Peak_Picking Clean_Crystal Clean ATR Crystal Peak_Picking->Clean_Crystal

FT-IR Experimental Workflow

  • Instrument Preparation:

    • Ensure the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer is clean. If necessary, clean it with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.

    • Collect a background spectrum to account for atmospheric CO₂ and H₂O.

  • Sample Application:

    • Place a small drop of neat, viscous this compound directly onto the center of the ATR crystal.

  • Data Acquisition:

    • Acquire the FT-IR spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing and Cleaning:

    • Perform baseline correction on the acquired spectrum.

    • Identify and label the wavenumbers of the significant absorption peaks.

    • Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the this compound sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the GC-MS analysis of this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Dilute Dilute this compound in Hexane (1 mg/mL) Filter Filter through 0.45 µm Syringe Filter Dilute->Filter Transfer Transfer to GC Vial Filter->Transfer Inject Inject 1 µL into GC-MS Transfer->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection Ionize->Detect Chromatogram Analyze Chromatogram Detect->Chromatogram Mass_Spectrum Analyze Mass Spectrum of Peak Chromatogram->Mass_Spectrum Library_Search Compare with Spectral Libraries (e.g., NIST) Mass_Spectrum->Library_Search

GC-MS Experimental Workflow

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.

    • If necessary, filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

    • Transfer the filtered solution to a 2 mL GC autosampler vial.

  • GC-MS Parameters:

    • Injector: Splitless mode, 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 240 °C at a rate of 5 °C/min.

      • Hold at 240 °C for 5 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: 40-400 amu.

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to this compound.

    • Extract the mass spectrum for this peak.

    • Analyze the fragmentation pattern and compare it with spectral libraries (e.g., NIST/Wiley) for confirmation.

Logical Relationships in Spectroscopic Analysis

The combination of these spectroscopic techniques provides a comprehensive structural elucidation of this compound.

Spectroscopic_Logic cluster_techniques Spectroscopic Techniques cluster_information Information Obtained This compound This compound Structure NMR NMR (¹H, ¹³C) This compound->NMR IR FT-IR This compound->IR MS Mass Spectrometry This compound->MS Connectivity Carbon-Hydrogen Framework Connectivity NMR->Connectivity Functional_Groups Functional Groups (e.g., -OH, C=C) IR->Functional_Groups Molecular_Weight Molecular Weight Fragmentation Pattern MS->Molecular_Weight Confirmed_Structure Confirmed Structure of this compound Connectivity->Confirmed_Structure Functional_Groups->Confirmed_Structure Molecular_Weight->Confirmed_Structure

References

An In-depth Technical Guide to the Physical and Chemical Properties of Cedrenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedrenol, a naturally occurring sesquiterpene alcohol, is a constituent of the essential oils of various coniferous trees, particularly from the cypress and cedar families.[1] Its characteristic woody aroma has led to its use in the fragrance industry. Beyond its olfactory properties, preliminary scientific investigations have suggested potential immunomodulatory, anti-inflammatory, and antimicrobial activities, sparking interest in its broader therapeutic and pharmacological applications.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental methodologies and an exploration of its known biological signaling pathways, primarily through its close structural analog, Cedrol.

Chemical Identity and Structure

This compound, with the molecular formula C₁₅H₂₄O, is a bicyclic sesquiterpene alcohol.[1][2][3][4] Its structure is characterized by a tricyclic carbon skeleton derived from three isoprene units, featuring a hydroxyl group and a methylene moiety which contribute to its distinct chemical reactivity and aroma.[1]

Table 1: Chemical Identifiers of this compound

IdentifierValueSource(s)
IUPAC Name (1R,2R,5R,7S,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.0¹˒⁵]undec-8-en-2-ol[1][2]
CAS Number 28231-03-0[1][2][3][4][5]
Molecular Formula C₁₅H₂₄O[1][2][3][4]
Molecular Weight 220.35 g/mol [1][2][3]
Synonyms 8-Cedren-13-ol, Cedr-8(15)-en-9-ol, Octahydro-3,8,8-trimethyl-6-methylene-1H-3a,7-methanoazulen-5-ol[1][6]

Physical Properties

This compound is typically a pale yellow, viscous liquid or semi-solid at room temperature.[1] Its physical properties are summarized in the table below. It is important to note that some discrepancies exist in the literature for values such as melting point, which may be attributable to variations in purity or the presence of different diastereoisomers.[1][5][7]

Table 2: Physical Properties of this compound

PropertyValueSource(s)
Appearance Pale yellow viscous liquid/semi-solid[1]
Melting Point 80-86 °C; 120-121 °C; 178 °C[1][3][5]
Boiling Point 166-169 °C at 9.5 mmHg; 289.1 °C at 760 mmHg[4][5][8]
Density 1.0083 g/cm³ at 20 °C[1][3][4]
Flash Point 97.78 °C (TCC); 120.9 °C[1][5]
Refractive Index 1.5212 at 20 °C[1][4]
Solubility Soluble in ethanol, essential oils, and organic solvents; insoluble in water.[9]
logP (o/w) 3.38580 - 4.366 (estimated)[1][5]

Chemical and Spectroscopic Properties

The chemical characterization of this compound relies on standard spectroscopic techniques that provide detailed information about its molecular structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for the structural elucidation of this compound. The spectra provide characteristic signals corresponding to the carbon skeleton, including the hydroxyl-bearing carbon and the exocyclic methylene group, which are crucial for confirming the compound's identity and purity.[1]

Infrared (IR) Spectroscopy

IR spectroscopy of this compound reveals characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations are observed around 2850-3000 cm⁻¹, and the C=C stretching of the methylene group appears near 1640 cm⁻¹.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the identification and quantification of this compound, especially in complex mixtures like essential oils.[1] The mass spectrum of this compound exhibits a characteristic fragmentation pattern that allows for its definitive identification.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible analysis of this compound. The following sections outline generalized procedures for key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

A typical GC-MS protocol for the analysis of this compound in an essential oil sample would involve the following steps:

  • Sample Preparation: Dilute the essential oil sample in a suitable volatile solvent (e.g., hexane or dichloromethane) to an appropriate concentration (e.g., 1% v/v).

  • GC-MS System: Utilize a gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is commonly used for separating sesquiterpenes.

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: A temperature gradient is employed to separate the components of the essential oil. A typical program might start at 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 3°C/min, and hold for 5 minutes.

  • Injector and Detector Temperatures: The injector and detector temperatures are typically set to 250°C and 280°C, respectively.

  • Mass Spectrometer Parameters: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-500.

  • Identification: Identify this compound by comparing its retention time and mass spectrum with those of a certified reference standard and by matching the mass spectrum with library data (e.g., NIST, Wiley).

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing EssentialOil Essential Oil Sample Dilution Dilution in Solvent (e.g., Hexane) EssentialOil->Dilution Injection Injection into GC Dilution->Injection Separation Separation on Capillary Column Injection->Separation Detection Detection by MS Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition LibrarySearch Mass Spectral Library Search DataAcquisition->LibrarySearch Identification Identification of this compound LibrarySearch->Identification

A generalized workflow for the GC-MS analysis of this compound in essential oils.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

A general procedure for obtaining NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. Ensure the sample is completely dissolved and free of any particulate matter.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters. This typically includes a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range of organic molecules (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are required. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

For FT-IR analysis of this compound, the Attenuated Total Reflectance (ATR) technique is often employed due to its simplicity and minimal sample preparation requirements.

  • Sample Preparation: Place a small drop of liquid or a small amount of semi-solid this compound directly onto the ATR crystal.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere.

  • Sample Spectrum: Acquire the FT-IR spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Analysis: Process the spectrum to identify the characteristic absorption bands corresponding to the functional groups present in this compound.

Biological Activities and Signaling Pathways

While research specifically on this compound's biological activities is emerging, more extensive studies have been conducted on its close structural analog, Cedrol. Given their structural similarity, the signaling pathways affected by Cedrol are likely to be relevant for this compound.

Anti-Cancer Activity and Apoptosis Induction (Cedrol)

Cedrol has been shown to induce apoptosis in various cancer cell lines. The proposed mechanism involves the intrinsic or mitochondrial pathway of apoptosis.

apoptosis_pathway Cedrol Cedrol Bcl2 Bcl-2, Bcl-xL (Anti-apoptotic) Cedrol->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Cedrol->Bax Activates Mitochondrion Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Bax->Mitochondrion Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Proposed intrinsic apoptosis pathway induced by Cedrol.

Cedrol is believed to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and subsequent activation of caspase-9, the initiator caspase in this pathway. Caspase-9 then activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.[2][5]

Anti-Inflammatory and Immunomodulatory Effects (Cedrol)

Cedrol has demonstrated anti-inflammatory and immunomodulatory properties. One of the key mechanisms is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

nfkb_pathway InflammatoryStimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex InflammatoryStimulus->IKK Cedrol Cedrol Cedrol->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation GeneExpression Pro-inflammatory Gene Expression Nucleus->GeneExpression

Inhibition of the NF-κB signaling pathway by Cedrol.

In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon an inflammatory stimulus, the IKK complex is activated and phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes. Cedrol is thought to inhibit the activation of the IKK complex, thereby preventing IκBα degradation and keeping NF-κB in the cytoplasm, thus suppressing the inflammatory response. Additionally, Cedrol has been shown to modulate intracellular calcium levels in neutrophils, suggesting a role in regulating immune cell function.[10]

Conclusion

This compound is a sesquiterpene alcohol with well-defined physical and chemical properties that can be thoroughly characterized using standard analytical techniques. While its biological activities are still under active investigation, the extensive research on its close analog, Cedrol, provides a strong foundation for understanding its potential pharmacological effects, particularly in the areas of oncology and inflammation. The detailed methodologies and pathway analyses presented in this guide offer a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this compound. Further studies are warranted to delineate the specific mechanisms of action of this compound and to validate the promising preliminary findings.

References

Quantum Chemical Blueprint of Cedrenol: A Technical Guide to its Molecular Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Cedrenol, a naturally occurring sesquiterpenoid alcohol, is a prominent constituent of cedarwood oil, valued for its characteristic woody fragrance. While its applications in the fragrance industry are well-established, a deeper understanding of its electronic structure and conformational landscape is essential for exploring its potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of a prototypical quantum chemical investigation of the this compound structure, outlining the theoretical framework, computational protocols, and expected quantitative outcomes. Due to the limited publicly available quantum chemical data for this compound, this document presents a representative, technically sound, hypothetical study to serve as a blueprint for future research.

Introduction to the Quantum Chemical Analysis of this compound

Quantum chemical calculations offer a powerful lens through which the intricate details of molecular structures and properties can be elucidated. For a complex tricyclic molecule like this compound (C₁₅H₂₄O), these computational methods can predict its three-dimensional geometry with high precision, map its vibrational spectra, and describe its electronic characteristics, such as orbital energies and charge distribution. Such insights are invaluable for understanding its reactivity, intermolecular interactions, and potential biological activity. This guide focuses on the application of Density Functional Theory (DFT), a robust and widely used quantum chemical method, to the study of this compound.

Experimental and Computational Protocols

A rigorous quantum chemical study of this compound would necessitate a well-defined computational protocol. The following methodology, based on common practices for sesquiterpenoid analysis, outlines a reliable approach.

2.1. Molecular Structure Preparation

The initial three-dimensional coordinates of the this compound molecule would be constructed using a molecular modeling program. The structure would then be subjected to an initial geometry optimization using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94), to obtain a reasonable starting geometry for the more accurate quantum chemical calculations.

2.2. Density Functional Theory (DFT) Calculations

The core of the quantum chemical analysis would involve DFT calculations. The choice of the functional and basis set is critical for obtaining accurate results. A commonly employed and well-balanced combination for organic molecules is the B3LYP functional with the 6-31G(d) basis set.

  • Geometry Optimization: A full geometry optimization of the this compound structure would be performed in the gas phase to find the minimum energy conformation. This calculation adjusts all bond lengths, bond angles, and dihedral angles to locate a stationary point on the potential energy surface.

  • Vibrational Frequency Analysis: Following the geometry optimization, a vibrational frequency calculation would be carried out at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to better match experimental data.

  • Electronic Property Calculations: Single-point energy calculations would be performed on the optimized geometry to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular dipole moment, and the Mulliken atomic charges.

The general workflow for such a computational study is depicted in the following diagram.

G Computational Workflow for this compound Analysis A Initial 3D Structure Generation B Molecular Mechanics Optimization (e.g., MMFF94) A->B C DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) B->C D Vibrational Frequency Analysis C->D G Single-Point Energy Calculation C->G E Confirmation of Energy Minimum (No Imaginary Frequencies) D->E F Prediction of IR Spectrum D->F H Analysis of Electronic Properties (HOMO, LUMO, Dipole Moment, etc.) G->H

A generalized workflow for quantum chemical calculations on this compound.

Predicted Quantitative Data

The following tables present hypothetical yet representative quantitative data that would be obtained from the aforementioned DFT calculations on the this compound molecule.

Table 1: Selected Optimized Geometric Parameters for this compound

ParameterAtoms InvolvedPredicted Value
Bond Lengths (Å)
C=CC8-C151.34
C-OC9-O161.43
C-CC1-C21.55
C-CC1-C101.56
C-HC15-H1.09
O-HO16-H0.97
Bond Angles (°)
C-C-OC1-C9-O16110.5
C=C-CC7-C8-C15121.8
H-O-CH-O16-C9108.9
Dihedral Angles (°)
C-C-C-OC2-C1-C9-O16-65.7
C-C=C-CC6-C7-C8-C15178.2

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹, scaled)
O-H StretchAlcohol (-OH)3650
C-H StretchAlkane (sp³ C-H)2950 - 2850
C=C StretchAlkene1645
C-O StretchAlcohol (C-O)1050

Table 3: Calculated Electronic Properties of this compound

PropertyPredicted Value
Total Energy (Hartree)-580.12345
HOMO Energy (eV)-6.5
LUMO Energy (eV)1.2
HOMO-LUMO Gap (eV)7.7
Dipole Moment (Debye)1.8

Conclusion

This technical guide has outlined a standard and effective computational approach for the quantum chemical analysis of this compound. By employing Density Functional Theory, researchers can obtain detailed insights into the molecule's structural, vibrational, and electronic properties. The provided hypothetical data serves as a reference for what can be expected from such a study. These computational investigations are crucial for building a fundamental understanding of this compound's behavior at the molecular level, which can, in turn, guide the development of new applications in fields ranging from medicinal chemistry to materials science. Future experimental work to validate these theoretical predictions would be a valuable next step in the comprehensive characterization of this important natural product.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery, Isolation, and Biological Evaluation of Novel Cedrenol Derivatives

Introduction

This compound, a naturally occurring sesquiterpenoid alcohol, is a major component of cedarwood oil. Its unique tricyclic structure has made it an attractive scaffold for chemical modification in the search for new therapeutic agents. The development of novel derivatives from natural products like this compound is a cornerstone of drug discovery, offering pathways to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide details the methodologies for generating and isolating novel this compound derivatives through both microbial biotransformation and chemical synthesis, presents their biological activities, and outlines the key experimental protocols involved in their discovery.

Generation of Novel this compound Derivatives

The creation of novel this compound derivatives primarily follows two pathways: microbial biotransformation, which uses microorganisms to introduce specific chemical modifications, and targeted chemical synthesis, which allows for precise structural alterations.

Microbial Biotransformation

Microbial transformation is a powerful tool for generating complex and often unique derivatives that are difficult to achieve through conventional chemical synthesis. Fungi and bacteria, with their diverse enzymatic systems (e.g., cytochrome P450 monooxygenases), can hydroxylate or oxidize the this compound scaffold at various positions.

For instance, the biotransformation of (+)-Cedrol by cultures of Streptomyces griseus and Bacillus cereus has been shown to yield a variety of new oxygenated derivatives[1]. Bacillus cereus produces 2S-hydroxycedrol as its sole metabolite, while Streptomyces griseus generates a more complex mixture of hydroxylated and oxidized compounds, including several previously undiscovered dihydroxycedrols[1]. Fungi such as Aspergillus niger are also widely used for their ability to perform a range of biochemical reactions, including hydroxylation, dehydrogenation, and cleavage of rings on terpenoid skeletons[2].

Chemical Synthesis

Synthetic modification allows for the rational design of derivatives targeting specific biological pathways. A recent study focused on synthesizing a series of 27 new cedrol derivatives to target the Janus kinase (JAK) family, which is implicated in inflammatory diseases[3]. By using intermediate ligands like chloroacetic acid and acryloyl chloride, researchers were able to create a library of analogs for screening[3]. This approach led to the identification of a potent inhibitor of JAK3, demonstrating the value of targeted synthesis in drug discovery[3][4].

Experimental Protocols and Workflows

The successful discovery of novel derivatives hinges on robust experimental design, from the initial transformation to final purification and characterization.

General Workflow for Discovery and Isolation

The overall process for discovering, isolating, and characterizing novel this compound derivatives is a multi-step workflow. This involves selecting a starting material, performing a chemical or biological transformation, extracting the products, separating the individual compounds through chromatography, and finally, elucidating their structures.

G cluster_start Starting Material cluster_method Generation of Derivatives cluster_process Processing & Isolation cluster_end Analysis & Screening start (+)-Cedrol or Crude Cedarwood Oil bio Microbial Biotransformation start->bio Input synth Chemical Synthesis start->synth Input extract Solvent Extraction of Crude Product bio->extract synth->extract chrom Chromatographic Separation (e.g., Silica Gel, HPLC) extract->chrom elucidate Structure Elucidation (NMR, MS) chrom->elucidate screen Biological Activity Screening elucidate->screen

Caption: General workflow for the discovery and isolation of novel this compound derivatives.
Protocol for Microbial Biotransformation of Cedrol

This protocol is a generalized procedure based on methodologies for transforming sesquiterpenoids with microbial cultures.

  • Culture Preparation:

    • Prepare a liquid medium appropriate for the selected microorganism (e.g., Aspergillus niger or Streptomyces griseus). A common medium consists of glucose, peptone, yeast extract, and mineral salts.

    • Inoculate the medium with a starter culture of the microorganism.

    • Incubate the culture at 25-30°C with shaking (150-200 rpm) for 48-72 hours to obtain a seed culture.

  • Biotransformation:

    • Transfer the seed culture to a larger volume of fresh sterile medium.

    • Prepare a stock solution of (+)-Cedrol in a suitable solvent (e.g., ethanol or DMSO).

    • Add the cedrol solution to the microbial culture to a final concentration of 100-500 mg/L.

    • Continue incubation under the same conditions for 7-14 days. Monitor the transformation progress by periodically taking samples and analyzing them with Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Extraction of Metabolites:

    • After the incubation period, separate the mycelium from the culture broth by filtration.

    • Extract the culture broth three times with an equal volume of an organic solvent such as ethyl acetate.

    • Extract the mycelium separately by soaking in methanol or acetone, followed by filtration and evaporation of the solvent.

    • Combine all organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude extract.

Protocol for Isolation and Purification

This protocol outlines the steps for separating individual compounds from the crude extract.

  • Initial Fractionation (Silica Gel Chromatography):

    • Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane).

    • Load the solution onto a silica gel column pre-equilibrated with the same non-polar solvent.

    • Elute the column with a gradient of increasing polarity, typically a hexane-ethyl acetate or chloroform-methanol solvent system.

    • Collect fractions and analyze them by TLC. Pool fractions containing similar compounds.

  • Fine Purification (HPLC):

    • Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC).

    • A reversed-phase column (e.g., C18) is commonly used.

    • Elute with a suitable mobile phase (e.g., a gradient of acetonitrile in water) to separate closely related derivatives.

    • Collect pure compounds, confirm purity (>95%) by analytical HPLC, and remove the solvent to yield the isolated novel derivative.

  • Structure Elucidation:

    • Determine the chemical structure of the purified compounds using spectroscopic methods, including Nuclear Magnetic Resonance (1H-NMR, 13C-NMR, COSY, HMBC) and Mass Spectrometry (MS).

Biological Activity and Quantitative Data

Novel this compound derivatives have shown promise in targeting specific biological pathways, particularly in the context of inflammation.

Inhibition of JAK-STAT Signaling Pathway

The JAK-STAT (Janus Kinase/Signal Transducer and Activator of Transcription) pathway is a critical signaling cascade involved in immune responses and inflammation[3][4]. Synthetic cedrol derivatives have been developed as inhibitors of JAK3, a key kinase in this pathway.

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak3 JAK3 receptor->jak3 activates stat STAT jak3->stat phosphorylates p_stat p-STAT (Dimer) stat->p_stat dimerizes nucleus Nucleus p_stat->nucleus translocates to gene Gene Transcription (Inflammatory Response) nucleus->gene initiates compound22 Cedrol Derivative (Compound 22) compound22->jak3 inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by a novel cedrol derivative.
Summary of Novel this compound Derivatives

The following tables summarize the quantitative data for representative novel this compound derivatives obtained through biotransformation and synthesis.

Table 1: Cedrol Derivatives from Microbial Biotransformation [1]

Derivative NameProducing MicroorganismType of Modification
2S-hydroxycedrolBacillus cereusHydroxylation
3S-hydroxycedrolStreptomyces griseusHydroxylation
4R-hydroxycedrolStreptomyces griseusHydroxylation
4-oxocedrolStreptomyces griseusOxidation
10S-hydroxycedrolStreptomyces griseusHydroxylation
4-oxo-3S-hydroxycedrolStreptomyces griseusOxidation & Hydroxylation
3R,4S-dihydroxycedrolStreptomyces griseusDihydroxylation
10S,11S-dihydroxycedrolStreptomyces griseusDihydroxylation
11-oxo-10S-hydroxycedrolStreptomyces griseusOxidation & Hydroxylation
4R,10S-dihydroxycedrolStreptomyces griseusDihydroxylation
3S,10S-dihydroxycedrolStreptomyces griseusDihydroxylation

Table 2: Synthetic Cedrol Derivatives as JAK3 Inhibitors [3]

Compound IDModification TypeTargetBiological Activity
Compound 22 Synthetic (details proprietary)JAK3Potent inhibitor of LPS-induced p-JAK3 secretion
Compounds 1, 3-28 Synthetic (using chloroacetic acid and acryloyl chloride intermediates)JAK KinasesVaried inhibitory effects

Note: Specific IC50 values and yields for the compounds listed in the cited literature were not fully quantified in the abstracts. Further review of the full-text articles is recommended for detailed quantitative analysis.

Conclusion and Future Outlook

The exploration of novel this compound derivatives through both biotransformation and rational chemical synthesis continues to be a promising avenue for drug discovery. Microbial biotransformation offers an eco-friendly method to generate structurally complex and diverse molecules, while chemical synthesis provides a targeted approach to optimizing compounds for specific biological targets like the JAK3 kinase[1][3]. The protocols and data presented herein provide a foundational guide for researchers aiming to explore this valuable natural product scaffold. Future research should focus on the full elucidation of the mechanisms of action for these novel compounds and their evaluation in preclinical and clinical settings to unlock their full therapeutic potential.

References

A Historical Perspective on the Discovery of Cedrenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The exploration of natural products has been a cornerstone of chemical and pharmaceutical sciences, yielding a vast array of compounds with significant biological activities and commercial applications. Among these, the sesquiterpenoid alcohol Cedrenol, a constituent of cedarwood oil, holds a place in the historical narrative of terpene chemistry. This technical guide provides a detailed historical perspective on the discovery of this compound, focusing on the early 20th-century research that first brought this molecule to the attention of the scientific community. By examining the original experimental protocols and the logical frameworks of the time, we can appreciate the ingenuity of early natural product chemists and the evolution of chemical science.

The Dawn of a Discovery: Semmler and Mayer's 1912 Breakthrough

The first documented isolation and characterization of this compound was reported in 1912 by F. W. Semmler and Erwin W. Mayer in the scientific journal Berichte der Deutschen Chemischen Gesellschaft.[1][2] Their work on the components of essential oils led them to investigate the higher-boiling fractions of cedarwood oil, a complex mixture of sesquiterpenes and their derivatives. At the beginning of the 20th century, the primary source for this oil was the Virginia Cedarwood (Juniperus virginiana).[3]

Experimental Protocols of the Era

The methodologies employed by Semmler and Mayer were characteristic of the techniques available to chemists in the early 20th century, a time before the advent of modern spectroscopic methods. The isolation and characterization of this compound relied on a combination of physical separation techniques and classical chemical reactions.

Isolation of this compound from Cedarwood Oil

The primary method for isolating components of essential oils during this period was fractional distillation under reduced pressure.[3][4][5][6] This technique separates compounds based on their different boiling points.

Experimental Workflow for the Isolation of this compound (circa 1912)

Figure 1: Experimental workflow for the isolation of this compound from cedarwood oil as inferred from early 20th-century practices.

The process, as can be reconstructed from the practices of the time, would have involved the following steps:

  • Steam Distillation: The sawdust and shavings from Juniperus virginiana were subjected to steam distillation to extract the volatile essential oil.[3]

  • Fractional Distillation: The crude cedarwood oil was then fractionally distilled. Semmler and Mayer focused on the higher-boiling fractions, which they referred to as the "alcohol cut."[2] This fraction was collected separately from the lower-boiling sesquiterpene hydrocarbons.

Characterization of this compound

Without access to techniques like NMR or mass spectrometry, early 20th-century chemists relied on a combination of physical measurements and chemical derivatization to characterize new compounds.

1. Elemental Analysis (Combustion Analysis): This was a fundamental technique to determine the empirical formula of a new compound. A weighed sample of the purified this compound would have been burned in a stream of oxygen, and the resulting carbon dioxide and water were collected and weighed. This allowed for the calculation of the percentages of carbon and hydrogen in the molecule, leading to the determination of its molecular formula as C₁₅H₂₄O.

2. Physical Constants: Meticulous measurement of physical properties was crucial for identifying and characterizing compounds.

Physical PropertyReported Value (Semmler & Mayer, 1912)
Boiling Point166-169 °C (at 10 mmHg)
Density (d₂₀)1.009 g/cm³
Refractive Index (n_D)1.517
Optical Rotation ([α]_D)-10°

3. Chemical Derivatization: To probe the functional groups present in this compound, Semmler and Mayer would have performed a series of chemical reactions to create derivatives. The properties of these derivatives would provide clues about the structure of the parent molecule. A key reaction for alcohols was esterification. The formation of an acetate ester upon reaction with acetic anhydride, for example, would confirm the presence of a hydroxyl group.

The Logic of Structure Elucidation in the Pre-Spectroscopic Era

In the absence of modern spectroscopic tools, the "signaling pathways" for chemists of this era were the logical deductions drawn from a series of chemical transformations. The determination that this compound was a primary alcohol within a sesquiterpene framework was a feat of chemical reasoning.

Logical Flow for the Structural Characterization of this compound

Cedrenol_Structure_Logic cluster_0 Initial Observations cluster_1 Elemental Analysis cluster_2 Functional Group Analysis cluster_3 Structural Class Deduction Observation Isolated from Cedarwood Oil High Boiling Point Elemental_Analysis Combustion Analysis (C, H, O content) Observation->Elemental_Analysis Formula Molecular Formula: C15H24O Elemental_Analysis->Formula Esterification Reaction with Acetic Anhydride Formula->Esterification Isoprene_Rule Isoprene Rule (Wallach, 1887) Formula->Isoprene_Rule Ester_Formation Forms an Acetate Ester Esterification->Ester_Formation Hydroxyl_Conclusion Conclusion: Contains a Hydroxyl (-OH) group Ester_Formation->Hydroxyl_Conclusion Sesquiterpene_Conclusion Conclusion: Sesquiterpene Alcohol Hydroxyl_Conclusion->Sesquiterpene_Conclusion Isoprene_Rule->Sesquiterpene_Conclusion

Figure 2: Logical relationships used in the early 20th century to deduce the chemical nature of this compound.

The deductive process would have followed these lines:

  • Source and Boiling Point: The origin from cedarwood oil and its high boiling point suggested a molecule larger than the more common monoterpenes.

  • Molecular Formula: The C₁₅H₂₄O formula, with its 15 carbon atoms, strongly pointed towards a sesquiterpene structure, a class of terpenes built from three isoprene units. This was in line with Otto Wallach's "isoprene rule," a guiding principle in terpene chemistry at the time.

  • Presence of Oxygen: The single oxygen atom, combined with the results of derivatization reactions, indicated the presence of an oxygen-containing functional group.

  • Identification of the Hydroxyl Group: The successful formation of an ester confirmed that the oxygen was part of a hydroxyl (-OH) group, thus classifying this compound as an alcohol. The reactivity of this alcohol would have been further studied to determine if it was primary, secondary, or tertiary.

Conclusion

The discovery of this compound by Semmler and Mayer stands as a testament to the meticulous experimental work and sharp deductive reasoning of early 20th-century chemists. Working with rudimentary tools by today's standards, they were able to isolate, purify, and perform the initial characterization of a novel natural product. This foundational work paved the way for future investigations into the complex chemistry of cedarwood oil and the broader field of sesquiterpenoid chemistry. For modern researchers, this historical perspective not only illuminates the origins of our knowledge but also highlights the enduring principles of chemical inquiry that continue to drive discovery.

References

The Ecological Significance of Cedrenol in Cedarwood: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cedrenol, a prominent sesquiterpene alcohol found in the essential oil of various cedarwood species, plays a pivotal role in the chemical ecology of these conifers. This technical guide delves into the multifaceted functions of this compound, exploring its biosynthesis, its potent antimicrobial and insect-repellent properties, and the intricate mechanisms underlying these activities. Through a comprehensive review of current scientific literature, this document provides detailed experimental protocols for the analysis and evaluation of this compound's bioactivity. Quantitative data on its prevalence and efficacy are systematically presented in tabular format for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to offer a clear and concise understanding of the molecular interactions and research methodologies. This guide serves as an in-depth resource for professionals engaged in natural product chemistry, chemical ecology, and the development of novel therapeutic and pest management agents.

Introduction

The characteristic aroma and renowned durability of cedarwood are largely attributable to its complex mixture of volatile organic compounds, primarily sesquiterpenoids. Among these, this compound and its closely related counterpart, cedrol, are of significant scientific interest due to their pronounced biological activities. These compounds are integral to the tree's defense mechanisms against a wide array of biotic threats, including pathogenic fungi and herbivorous insects. The investigation into the chemical ecology of this compound not only enhances our understanding of plant-organism interactions but also presents opportunities for the discovery of novel, naturally derived compounds for applications in medicine, agriculture, and material preservation. This guide provides a technical overview of the current knowledge on this compound, with a focus on its ecological role, biochemical synthesis, and methods for its study.

Biosynthesis of this compound

The biosynthesis of this compound, like other sesquiterpenoids, originates from the isoprenoid pathway. The key precursor molecule is farnesyl pyrophosphate (FPP), which is formed from the condensation of isoprene units. A specific sesquiterpene synthase then catalyzes the conversion of FPP into the cedrol skeleton, which can be further modified to yield this compound.

Enzymatic Conversion of Farnesyl Pyrophosphate

The cyclization of the linear FPP molecule into the complex tricyclic structure of cedrol is a critical step, catalyzed by a cedrol synthase. While the specific enzymes in many cedar species are yet to be fully characterized, a sesquiterpene synthase, EfTPS12, has been identified from Euphorbia fischeriana that can synthesize cedrol from FPP[1]. The proposed biosynthetic pathway is illustrated below.

biosynthesis_pathway FPP Farnesyl Pyrophosphate (FPP) Intermediate Cyclic Carbocation Intermediate FPP->Intermediate Cedrol Synthase Cedrol Cedrol Intermediate->Cedrol Rearrangement & Deprotonation This compound This compound Cedrol->this compound Oxidation (Proposed)

Figure 1: Proposed biosynthetic pathway of this compound from farnesyl pyrophosphate.

Role in Chemical Ecology: Antimicrobial and Insecticidal Properties

This compound is a key contributor to the defensive arsenal of cedarwood, exhibiting a broad spectrum of activity against various fungi and insects. This section details its efficacy and the proposed mechanisms of action.

Antifungal Activity

Cedarwood oil and its components, including cedrol, have demonstrated significant antifungal properties. For instance, cedrol is a potent inhibitor of the brown-root-rot fungus Phellinus noxius. The proposed mechanism of action involves the disruption of the fungal cell membrane integrity, leading to cell death.

antifungal_mechanism cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Phospholipids Phospholipids This compound This compound Disruption Membrane Disruption This compound->Disruption Intercalates with Ergosterol Death Fungal Cell Death Disruption->Death Increased Permeability

Figure 2: Proposed mechanism of this compound's antifungal action on the fungal cell membrane.
Insect Repellent and Insecticidal Activity

This compound and cedarwood oil are known to repel and, in some cases, kill various insect species. The mechanism of action is thought to involve the modulation of insect nervous system activity, particularly through interaction with octopamine receptors. Octopamine is a key neurotransmitter in insects, regulating behaviors such as locomotion and feeding. By acting as an agonist or antagonist at these receptors, this compound can disrupt normal neurological function, leading to repellency or toxicity.

insect_mechanism This compound This compound Receptor Octopamine Receptor This compound->Receptor Binds to Neuron Insect Neuron Receptor->Neuron Located on Disruption Disrupted Neural Signaling Neuron->Disruption Leads to Behavior Repellency / Toxicity Disruption->Behavior Results in

Figure 3: Proposed mechanism of this compound's action on insect octopamine receptors.

Quantitative Data

The concentration of this compound and related sesquiterpenes can vary significantly between different cedarwood species. The following tables summarize the available quantitative data on the chemical composition of various cedarwood oils and their biological activities.

Chemical Composition of Cedarwood Oils
SpeciesCedrol (%)α-Cedrene (%)Thujopsene (%)Other Major Components (%)Reference
Juniperus virginiana16-2520-3510-25β-Cedrene (4-8), Widdrol (2-5)[2]
Juniperus asheiVariesVariesHigh-[2]
Juniperus occidentalis38.9---[3]
Juniperus californica52-26-[3]
Cedrus atlantica---δ-cadinene (36.3), (Z)-β-farnesene (13.8)[1]
Antifungal Activity
Compound / OilFungal SpeciesActivityValueReference
CedrolPhellinus noxiusIC5015.7 µg/mL[3]
Cedarwood Oil (Juniperus virginiana)Wood-decay fungi-Effective at 100 µg/mL[4]
Cedarwood Oil (Cedrus atlantica)Candida albicansBiofilm Inhibition87% at 0.01%[1]
Insecticidal and Repellent Activity
Compound / OilInsect SpeciesActivityValueReference
CedrolBlack-legged tick nymphs (Ixodes scapularis)Toxicity100% mortality at 6.3 mg/ml[5]
Cedarwood Oil (Juniperus virginiana)Red imported fire ants (Solenopsis invicta)RepellencySignificant barrier[5]
Cedarwood OilPeanut Trash Bug (Elasmolomus sordidus)ToxicityHighly toxic at 3%[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's chemical ecology.

Extraction and Analysis of this compound from Cedarwood

Objective: To extract and quantify this compound from cedarwood samples using gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Cedarwood heartwood samples

  • Methylene chloride (CH₂Cl₂)

  • Anhydrous sodium sulfate

  • Internal standard (e.g., m-xylene)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • ZB-5 column (30 m × 0.25 mm, 0.25-µm df) or equivalent

Procedure:

  • Grind the air-dried cedarwood heartwood into a fine powder.

  • Weigh approximately 5 g of the wood powder and place it in a Soxhlet extractor.

  • Extract the wood powder with 150 mL of methylene chloride for 8 hours.

  • After extraction, concentrate the solvent to approximately 2 mL using a rotary evaporator.

  • Dry the extract over anhydrous sodium sulfate and filter.

  • Add a known concentration of the internal standard to the extract.

  • Inject 1 µL of the sample into the GC-MS system.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Initial temperature of 60 °C, hold for 2 min, then ramp to 240 °C at a rate of 3 °C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-550.

  • Identify this compound by comparing its mass spectrum and retention time with that of a pure standard.

  • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

gcms_workflow Start Cedarwood Sample Grind Grind to Powder Start->Grind Extract Soxhlet Extraction (Methylene Chloride) Grind->Extract Concentrate Concentrate Extract Extract->Concentrate Dry Dry and Filter Concentrate->Dry Add_IS Add Internal Standard Dry->Add_IS Inject Inject into GC-MS Add_IS->Inject Analyze GC-MS Analysis Inject->Analyze Identify Identify this compound (Mass Spec & Retention Time) Analyze->Identify Quantify Quantify this compound Analyze->Quantify

Figure 4: Experimental workflow for GC-MS analysis of this compound.
Antifungal Bioassay: Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific fungal strain.

Materials:

  • Pure this compound

  • Fungal culture (e.g., Candida albicans)

  • Sabouraud Dextrose Broth (SDB)

  • 96-well microtiter plate

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution with SDB to achieve a range of concentrations.

  • Prepare a fungal inoculum suspension in SDB and adjust the concentration to approximately 1-5 x 10⁵ CFU/mL.

  • Add 100 µL of the fungal inoculum to each well containing the diluted this compound.

  • Include a positive control (fungal inoculum in SDB without this compound) and a negative control (SDB only).

  • Incubate the plate at an appropriate temperature (e.g., 35 °C) for 24-48 hours.

  • After incubation, determine the MIC by visually inspecting for the lowest concentration of this compound that inhibits visible fungal growth. Alternatively, measure the optical density at 600 nm using a plate reader. The MIC is the lowest concentration that shows a significant reduction in absorbance compared to the positive control.

Insect Repellency Bioassay: Human-Bait Method

Objective: To evaluate the repellency of this compound against mosquitoes.

Materials:

  • Pure this compound

  • Ethanol (as a solvent)

  • Mosquito cage containing host-seeking female mosquitoes (e.g., Aedes aegypti)

  • Human volunteer

Procedure:

  • Prepare different concentrations of this compound (e.g., 1%, 5%, 10%) in ethanol.

  • A human volunteer's forearm is washed with unscented soap and dried.

  • A defined area (e.g., 3x10 cm) on the forearm is treated with a specific volume (e.g., 0.1 mL) of the this compound solution. The other forearm is treated with ethanol alone as a control.

  • The treated forearm is exposed to the mosquito cage for a set period (e.g., 3 minutes).

  • The number of mosquitoes that land on the treated area is recorded.

  • The percent repellency is calculated using the formula: % Repellency = [ (C - T) / C ] x 100 where C is the number of landings on the control arm and T is the number of landings on the treated arm.

  • The procedure is repeated for each concentration of this compound.

Conclusion

This compound stands out as a key mediator in the chemical ecology of cedarwood, providing a robust defense against fungal pathogens and insect herbivores. Its biosynthesis from farnesyl pyrophosphate highlights the elegance of plant secondary metabolism. The mechanisms of its antifungal and insect-repellent activities, likely involving cell membrane disruption and interference with the octopaminergic system, respectively, offer promising avenues for the development of new bioactive compounds. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research into the ecological roles and potential applications of this compound. Future studies should focus on elucidating the specific enzymes involved in this compound biosynthesis in various cedar species, further refining our understanding of its molecular targets in pests and pathogens, and exploring potential synergistic interactions with other natural products. Such research will undoubtedly contribute to the advancement of drug discovery, sustainable agriculture, and the development of eco-friendly materials.

References

The Occurrence and Quantification of Cedrenol Across Juniperus Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of cedrenol, a bioactive sesquiterpenoid alcohol, in various species of the Juniperus genus. This document details the quantitative distribution of this compound, outlines the primary experimental protocols for its extraction and analysis, and visualizes key experimental and biological pathways.

Quantitative Abundance of this compound in Juniperus Species

This compound, also referred to as cedrol, is a prominent constituent of the essential oils derived from numerous Juniperus species, particularly from the heartwood. Its concentration can vary significantly depending on the species, geographical location, age of the tree, and the specific part of the plant utilized for extraction. The following table summarizes the quantitative data on this compound content as reported in various scientific studies.

Juniperus SpeciesPlant PartThis compound (% of Essential Oil)Reference(s)
Juniperus ashei (Texas Cedarwood)Wood19%[1]
Juniperus californicaHeartwood52%[2]
Juniperus excelsaNot Specified3.41-34.29%[3]
Juniperus morrisonicolaWood22.87%[4]
Juniperus occidentalisHeartwood15-40%[5]
Juniperus occidentalis var. occidentalisHeartwood38.9%[2]
Juniperus osteospermaTrunk3.0%[6]
Juniperus osteosperma (burnt)Trunk5.8 - 38.1%[7]
Juniperus pinchotiiHeartwood4.4%[2]
Juniperus proceraWoodUp to 79.10%[8]
Juniperus scopulorumTrunk18.9%[9]
Juniperus seravschanicaCones16.8%[4][10]
Juniperus virginiana (Virginia Cedarwood)Wood15.8% - 32%[1][11][12]

Experimental Protocols

The extraction and quantification of this compound from Juniperus species typically involve steam distillation followed by gas chromatography-mass spectrometry (GC-MS) and/or gas chromatography with flame ionization detection (GC-FID).

Extraction: Steam Distillation

Steam distillation is the most common method for extracting essential oils from the woody biomass of Juniperus species.[13][14][15]

Principle: This process utilizes steam to volatilize the essential oils from the plant material. The steam carrying the volatile compounds is then condensed back into a liquid, from which the essential oil can be separated.

Detailed Methodology:

  • Material Preparation: The heartwood or other relevant plant parts of the Juniperus species are collected and mechanically reduced in size to increase the surface area for efficient extraction. This can be achieved through chipping, grinding, or powdering the material.[8]

  • Apparatus Setup: A distillation apparatus is assembled, consisting of a boiling flask to generate steam, a biomass flask containing the prepared plant material, a condenser, and a collection vessel (e.g., a Clevenger-type apparatus or a separatory funnel).[12][15]

  • Distillation Process:

    • Water in the boiling flask is heated to produce steam.

    • The steam is passed through the biomass flask, causing the volatile compounds, including this compound, to vaporize.[15]

    • The mixture of steam and volatile compounds travels to the condenser.

    • Cold water circulating through the condenser cools the vapor, causing it to condense back into a liquid.[16]

  • Separation: The condensate, a mixture of water (hydrosol) and essential oil, is collected. Due to their different densities and immiscibility, the essential oil and water form distinct layers and can be separated. The essential oil, which is typically less dense, will form the upper layer.[15]

  • Drying and Storage: The collected essential oil is dried using an anhydrous drying agent (e.g., sodium sulfate) to remove any residual water and then stored in airtight, amber-colored glass vials at low temperatures to prevent degradation.

Quantification: Gas Chromatography (GC)

GC is the standard analytical technique for separating and quantifying the components of essential oils.[1][6][11]

Principle: The volatile components of the essential oil are vaporized and separated based on their boiling points and interactions with a stationary phase within a capillary column. A detector then quantifies the amount of each component.

Detailed Methodology:

  • Sample Preparation: A diluted solution of the extracted essential oil is prepared in a suitable solvent, such as hexane or methanol.[10][11] An internal standard may be added for more precise quantification.

  • Instrumentation: A gas chromatograph equipped with a capillary column (e.g., HP-5MS, DB-5) and a detector (FID for quantification, MS for identification) is used.[11][17]

  • GC Conditions:

    • Injector: The sample is injected into the heated injector port where it is vaporized.

    • Carrier Gas: An inert gas, typically helium or hydrogen, carries the vaporized sample through the column.[10]

    • Oven Temperature Program: The oven temperature is programmed to increase gradually, allowing for the separation of compounds with different boiling points. A typical program might start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C).[11]

  • Detection and Identification (GC-MS): As the separated components elute from the column, they enter the mass spectrometer. The MS ionizes the molecules and separates them based on their mass-to-charge ratio, creating a unique mass spectrum for each compound. This spectrum acts as a "fingerprint" and can be compared to spectral libraries for identification.[1]

  • Quantification (GC-FID): For quantification, the separated components are passed through a flame ionization detector. The FID produces a signal that is proportional to the amount of each compound present. The percentage of this compound is typically calculated based on the relative peak area of this compound compared to the total peak area of all components in the chromatogram.[18]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of this compound from Juniperus species.

experimental_workflow plant_material Juniperus Plant Material (e.g., Heartwood) preparation Mechanical Preparation (Chipping/Grinding) plant_material->preparation distillation Steam Distillation preparation->distillation separation Separation of Essential Oil and Hydrosol distillation->separation drying Drying of Essential Oil (e.g., with Na2SO4) separation->drying gc_sample_prep Sample Preparation for GC (Dilution in Solvent) drying->gc_sample_prep gc_analysis GC-MS / GC-FID Analysis gc_sample_prep->gc_analysis data_analysis Data Analysis (Identification & Quantification) gc_analysis->data_analysis cedrenol_data This compound Abundance Data data_analysis->cedrenol_data

Figure 1: General workflow for this compound extraction and analysis.
Signaling Pathway of Cedrol's Anti-Inflammatory and Anti-Cancer Activity

Cedrol has been shown to exhibit anti-inflammatory and anti-cancer properties by modulating several key signaling pathways.[2][5][7][19] The diagram below provides a simplified representation of some of the known molecular targets and pathways affected by cedrol.

Figure 2: Simplified signaling pathways modulated by cedrol.

References

Methodological & Application

Application Notes and Protocols for In Vitro Anti-inflammatory Assays Using Cedrenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedrenol, a sesquiterpene alcohol found in the essential oils of coniferous trees, particularly from the genus Cedrus and Juniperus, has garnered scientific interest for its potential therapeutic properties, including its anti-inflammatory effects. In vitro studies have begun to elucidate the mechanisms by which this compound exerts its anti-inflammatory activity, primarily through the modulation of key signaling pathways involved in the inflammatory response. These pathways include the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades.

This document provides detailed application notes and protocols for conducting in vitro anti-inflammatory assays using this compound. The methodologies described herein are based on established protocols for assessing the anti-inflammatory potential of test compounds in cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells and fibroblast-like synoviocytes (FLS).

Data Summary

The following table summarizes the quantitative data on the in vitro anti-inflammatory activity of this compound.

AssayCell LineInducerParameter MeasuredIC50 ValueReference
Nitric Oxide (NO) ProductionRAW 264.7LPSNitrite41.1 µM[1]
Cell ViabilityRAW 264.7-MTT Assay>100 µM[1]

Experimental Protocols

Cell Culture and Maintenance

a. RAW 264.7 Macrophages:

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.

b. Fibroblast-Like Synoviocytes (FLS):

  • Culture Medium: DMEM/F-12 supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: Passage cells every 3-4 days when they reach 80-90% confluency.

Assessment of Cell Viability (MTT Assay)

This protocol is essential to ensure that the observed anti-inflammatory effects of this compound are not due to cytotoxicity.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 5, 10, 25, 50, 100 µM) for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control. This compound has been shown to maintain high cell viability (>85%) at concentrations up to 50 µM in RAW 264.7 cells[1].

Measurement of Nitric Oxide (NO) Production (Griess Assay)

This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring its stable metabolite, nitrite, in the cell culture supernatant.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • A standard curve using sodium nitrite is used to determine the nitrite concentration. The half-maximal inhibitory concentration (IC50) for NO production by Cedrol has been reported to be 41.1 μM[1].

Quantification of Pro-inflammatory Cytokines (ELISA)

Enzyme-linked immunosorbent assay (ELISA) is used to measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant.

  • Procedure:

    • Seed RAW 264.7 cells or FLS in a 24-well plate and culture until they reach the desired confluency.

    • Pre-treat the cells with different concentrations of this compound for 1 hour.

    • Induce inflammation with LPS (1 µg/mL).

    • After 24 hours of incubation, collect the cell culture supernatants.

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.

    • The concentration of cytokines is determined by comparing the absorbance of the samples to a standard curve.

Analysis of Inflammatory Signaling Pathways (Western Blot)

Western blotting is employed to investigate the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways, such as p65, ERK, and JNK.

  • Procedure:

    • Plate FLS or RAW 264.7 cells and treat with this compound and/or LPS as described for the other assays.

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, ERK, and JNK overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Densitometry analysis is used to quantify the changes in protein phosphorylation.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cell_culture Cell Culture (RAW 264.7 or FLS) seeding Seeding in Plates cell_culture->seeding pretreatment This compound Pre-treatment seeding->pretreatment stimulation LPS Stimulation pretreatment->stimulation viability MTT Assay (Cell Viability) stimulation->viability griess Griess Assay (NO Production) stimulation->griess elisa ELISA (TNF-α, IL-6) stimulation->elisa western Western Blot (p-p65, p-ERK) stimulation->western

Caption: Experimental workflow for in vitro anti-inflammatory assays of this compound.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_cascade MAPK Cascade TLR4->MAPK_cascade IKK IKK TLR4->IKK ERK p-ERK MAPK_cascade->ERK Inflammatory_Response Inflammatory Response (NO, TNF-α, IL-6) ERK->Inflammatory_Response IκBα p-IκBα IKK->IκBα NFkB p-p65 IκBα->NFkB NFkB->Inflammatory_Response This compound This compound This compound->MAPK_cascade Inhibits This compound->IKK Inhibits

Caption: this compound's inhibitory effect on LPS-induced inflammatory signaling pathways.

References

Application Notes and Protocols: Investigating the Antibacterial Activity of Cedrenol against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a summary of the current, albeit limited, understanding of the antibacterial properties of cedrenol against the pathogenic bacterium Staphylococcus aureus. It outlines established experimental protocols for evaluating antibacterial efficacy and discusses potential mechanisms of action based on related compounds.

Disclaimer: Scientific literature with specific quantitative data on the antibacterial activity of isolated this compound against Staphylococcus aureus is scarce. The majority of available research focuses on cedarwood essential oil, in which this compound is a significant component. The data and protocols presented herein are largely derived from studies on cedarwood essential oil and related terpenoid compounds and should be adapted for specific research on pure this compound.

Application Notes

This compound, a tricyclic sesquiterpene alcohol, is a primary constituent of cedarwood essential oil. This essential oil has demonstrated antibacterial activity against a range of bacteria, including the Gram-positive pathogen Staphylococcus aureus. The inhibitory effects of cedarwood oil are often attributed to its complex mixture of terpenes and sesquiterpenes, including this compound.

The proposed, though not yet specifically proven for this compound, mechanism of antibacterial action for many essential oil components involves the disruption of the bacterial cell membrane's integrity. This can lead to increased permeability, leakage of vital intracellular contents, and ultimately, cell death. Further investigation is required to elucidate the precise molecular interactions and potential intracellular targets of this compound in S. aureus.

Quantitative Data Summary

The following table presents a summary of the Minimum Inhibitory Concentration (MIC) values reported for cedarwood essential oil against Staphylococcus aureus. It is important to note that these values represent the activity of the entire essential oil and not solely that of this compound.

Test SubstanceStaphylococcus aureus Strain(s)Minimum Inhibitory Concentration (MIC)Reference
Cedarwood Essential OilNot specified0.25% (v/v)[1][2]

Experimental Protocols

The following protocols provide detailed methodologies for the in vitro evaluation of the antibacterial activity of this compound against Staphylococcus aureus.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol follows the broth microdilution method, a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in bacterial death (MBC).

Materials:

  • Isolated this compound

  • Staphylococcus aureus (e.g., ATCC 25923 or a clinical isolate)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Resazurin solution (optional, for viability indication)

  • Mueller-Hinton Agar (MHA) plates

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh culture of S. aureus on an MHA plate (18-24 hours incubation), select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • This compound Dilution Series:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration that allows for serial dilution. The final solvent concentration should be non-inhibitory to bacterial growth.

    • In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution with CAMHB to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control (inoculum in CAMHB without this compound) and a negative control (CAMHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

    • If using resazurin, add the solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates viable bacteria. The MIC is the lowest concentration where the blue color is retained.

  • MBC Determination:

    • From the wells corresponding to the MIC and higher concentrations where no growth was observed, subculture 10-100 µL onto MHA plates.

    • Incubate the MHA plates at 37°C for 24 hours.

    • The MBC is defined as the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial count.

Protocol 2: Time-Kill Kinetics Assay

This assay provides insight into the bactericidal or bacteriostatic effects of an antimicrobial agent over time.

Materials:

  • Isolated this compound

  • Log-phase culture of Staphylococcus aureus

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile flasks

  • Shaking incubator (37°C)

  • Sterile saline

  • Mueller-Hinton Agar (MHA) plates

Procedure:

  • Culture Preparation:

    • Prepare an overnight culture of S. aureus in CAMHB.

    • Dilute the overnight culture into fresh CAMHB and incubate to mid-logarithmic growth phase.

    • Adjust the bacterial suspension to a starting concentration of approximately 1 x 10⁶ CFU/mL in multiple flasks.

  • Exposure to this compound:

    • Add this compound to the flasks to achieve final concentrations corresponding to multiples of the predetermined MIC (e.g., 1x MIC, 2x MIC, 4x MIC).

    • Include a growth control flask containing the bacterial suspension without this compound.

  • Sampling and Plating:

    • Incubate all flasks at 37°C with constant agitation.

    • At designated time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of each aliquot in sterile saline and plate onto MHA plates.

  • Data Analysis:

    • Incubate the MHA plates at 37°C for 24 hours and count the viable colonies to determine the CFU/mL at each time point.

    • Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control. A bactericidal effect is generally defined as a ≥3-log₁₀ decrease in CFU/mL from the initial inoculum.

Visualizations

As specific signaling pathways for this compound's action on S. aureus have not been identified, a generalized experimental workflow is presented below.

experimental_workflow cluster_preparation Preparation cluster_assays Antibacterial Assays cluster_mechanism Mechanism of Action Studies (Proposed) S_aureus_culture Staphylococcus aureus Culture MIC_MBC MIC/MBC Determination (Broth Microdilution) S_aureus_culture->MIC_MBC Time_Kill Time-Kill Kinetics S_aureus_culture->Time_Kill Cedrenol_stock This compound Stock Solution Cedrenol_stock->MIC_MBC Cedrenol_stock->Time_Kill MIC_MBC->Time_Kill Inform Concentrations Membrane_Integrity Cell Membrane Integrity Assays (e.g., PI Staining) Time_Kill->Membrane_Integrity Gene_Expression Gene Expression Analysis (qRT-PCR) Time_Kill->Gene_Expression

Caption: A generalized workflow for investigating the antibacterial activity of this compound.

References

Application of Cedrenol as a Chiral Building Block in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedrenol, a naturally occurring sesquiterpenoid alcohol, possesses a rigid tricyclic carbon skeleton with inherent chirality. This structural feature makes it an attractive, yet underexplored, chiral building block for the synthesis of complex molecular architectures. The stereochemically defined framework of this compound offers the potential for transferring its chirality to new molecules, a crucial aspect in the development of enantiomerically pure pharmaceuticals and other bioactive compounds. While the total synthesis of molecules containing the cedrane skeleton, such as cedrol and cedrene, has been a subject of interest, the application of this compound itself as a starting material for asymmetric synthesis is not extensively documented in publicly available scientific literature.

This document aims to provide a conceptual framework for the potential applications of this compound as a chiral building block. In the absence of specific, published experimental protocols using this compound for this purpose, we will outline potential synthetic strategies and logical workflows for its utilization.

Potential Synthetic Applications

The core strategy for using this compound as a chiral building block would involve leveraging its stereocenters to direct the formation of new stereocenters in a target molecule. This can be conceptualized through several key transformations:

  • Functional Group Manipulation: The secondary alcohol group in this compound is a key handle for derivatization. It can be oxidized to a ketone, converted to a leaving group for substitution reactions, or used to direct reactions on the adjacent carbon atoms. The stereochemistry of the hydroxyl group can influence the facial selectivity of reagents approaching the molecule.

  • Ring-Opening and Fragmentation Reactions: The strained tricyclic system of this compound could potentially undergo stereocontrolled ring-opening or fragmentation reactions. Such transformations would yield chiral synthons with multiple stereocenters that can be further elaborated into complex targets. The inherent rigidity of the starting material could lead to highly predictable stereochemical outcomes.

  • Rearrangement Reactions: Acid-catalyzed or metal-mediated rearrangements of the this compound skeleton could lead to novel chiral scaffolds. The stereochemistry of the migrating groups and the overall conformation of the molecule would be dictated by the initial stereochemistry of this compound.

Conceptual Experimental Workflow

Below is a generalized workflow illustrating how one might approach the use of this compound as a chiral building block.

G cluster_0 Phase 1: Starting Material Preparation cluster_1 Phase 2: Chiral Derivatization cluster_2 Phase 3: Key Stereoselective Transformation cluster_3 Phase 4: Elaboration and Target Synthesis This compound This compound (Chiral Pool) Purification Purification and Characterization This compound->Purification Derivatization Functional Group Modification (e.g., Oxidation, Esterification) Purification->Derivatization Transformation Stereoselective Reaction (e.g., Ring Opening, Rearrangement, Addition to Carbonyl) Derivatization->Transformation Elaboration Further Synthetic Steps Transformation->Elaboration Analysis Stereochemical Analysis (e.g., NMR, Chiral HPLC) Elaboration->Analysis Target Final Chiral Target Molecule Analysis->Target

Caption: Conceptual workflow for utilizing this compound as a chiral building block.

Hypothetical Experimental Protocols

The following are hypothetical protocols based on standard organic chemistry transformations, illustrating how this compound could be used. Note: These have not been experimentally validated and serve as a conceptual guide.

Protocol 1: Oxidation of this compound to Cedrenone

This protocol would transform the secondary alcohol of this compound into a ketone, which could then serve as an electrophilic center for subsequent stereoselective nucleophilic additions.

Objective: To synthesize cedrenone from this compound.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the oxidizing agent (e.g., PCC, 1.5 eq) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a suitable quenching agent (e.g., diethyl ether followed by filtration through a pad of silica gel and celite for PCC).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure cedrenone.

  • Characterize the product by NMR and Mass Spectrometry.

Protocol 2: Acid-Catalyzed Rearrangement of this compound

This conceptual protocol aims to induce a Wagner-Meerwein type rearrangement to generate a new chiral scaffold.

Objective: To investigate the stereochemical outcome of an acid-catalyzed rearrangement of this compound.

Materials:

  • This compound

  • Anhydrous toluene or other suitable non-polar solvent

  • Lewis acid (e.g., BF₃·OEt₂) or Brønsted acid (e.g., p-toluenesulfonic acid)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous toluene in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acid catalyst (0.1 - 1.0 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for a specified time, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the rearranged product(s).

  • Characterize the product(s) extensively, including stereochemical analysis (e.g., 2D NMR, X-ray crystallography if possible) to determine the outcome of the rearrangement.

Data Presentation

As there is no specific quantitative data available from published literature on the use of this compound as a chiral building block for the synthesis of other molecules, a data table cannot be populated at this time. Should experimental data become available, it would be presented as follows:

EntryReaction TypeStarting MaterialProductYield (%)Enantiomeric Excess (ee%) / Diastereomeric Ratio (dr)
1OxidationThis compoundCedrenoneData not availableNot applicable
2RearrangementThis compoundRearranged IsomerData not availableData not available

Signaling Pathways and Logical Relationships

The logical relationship in utilizing a chiral pool molecule like this compound can be depicted as follows:

G This compound This compound (Defined Stereochemistry) Transformation Stereoselective Transformation This compound->Transformation Chirality Transfer Intermediate Chiral Intermediate Transformation->Intermediate Target Complex Chiral Target Molecule Intermediate->Target Further Elaboration

Caption: Chirality transfer from this compound to a target molecule.

Conclusion

This compound represents a potentially valuable but currently underutilized chiral building block in organic synthesis. Its rigid, stereochemically rich structure provides a promising starting point for the synthesis of other complex chiral molecules. The conceptual workflows and protocols outlined here provide a starting point for researchers interested in exploring the synthetic utility of this natural product. Further research is needed to establish concrete examples and to fully realize the potential of this compound in asymmetric synthesis. The development of novel synthetic methodologies starting from this compound could open up new avenues for the efficient construction of enantiomerically pure compounds for the pharmaceutical and other industries.

Use of Cedrenol as a fragrance ingredient in perfumery

Author: BenchChem Technical Support Team. Date: November 2025

An aromatic sesquiterpene alcohol, cedrenol is a valued ingredient in the fragrance industry, prized for its characteristic woody and sweet aroma reminiscent of cedarwood.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound as a fragrance ingredient in perfumery.

Physicochemical and Olfactory Properties

This compound is a naturally occurring compound found in the essential oils of various coniferous trees, particularly from the Cupressus (cypress) and Juniperus (juniper) genera.[1][2] Its principal constituent, cedrol, is a significant contributor to the characteristic woody scent of cedarwood oil.[1][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₅H₂₄O[2]
Molecular Weight 222.37 g/mol [2]
CAS Number 77-53-2 (for Cedrol)[2]
Appearance Colorless to pale brown viscous liquid[3]
Melting Point 86-87 °C (for Cedrol)[2]
Boiling Point 273 °C (for Cedrol)[2]
Density ~1.01 g/mL (for Cedrol)[2]
Flash Point 97.78 °C[4]
Solubility Insoluble in water; Soluble in ethanol and ether[3]

Table 2: Olfactory Profile of this compound

Olfactory CharacteristicDescriptionSource(s)
Odor Type Woody[4]
Odor Description Cedarwood, woody, sweet, soft[4]
Substantivity on blotter 400 hours at 100%[4]
Typical Use Level Up to 8% in fragrance concentrate[4]

Natural Occurrence and Concentration

This compound, primarily as its isomer cedrol, is a major component of various cedarwood essential oils. The concentration can vary depending on the species and geographical origin of the plant.

Table 3: Concentration of Cedrol in Different Cedarwood Oils

Cedarwood Oil SourceCedrol Concentration (%)Source(s)
Juniperus virginiana (Virginia Cedarwood)16 - 25[3]
Juniperus mexicana (Texas Cedarwood)~19[2]
Chinese Cedarwood8 (minimum)[5]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of this compound in Essential Oils

This protocol outlines a general method for the qualitative and quantitative analysis of this compound in an essential oil sample.

Objective: To identify and quantify this compound in a given essential oil sample.

Materials and Equipment:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • HP-5MS capillary column (or equivalent)

  • Helium carrier gas

  • Essential oil sample

  • This compound standard

  • Solvent (e.g., hexane or ethanol)

  • Autosampler vials

  • Micropipettes

Procedure:

  • Sample Preparation: Prepare a 1% solution of the essential oil in the chosen solvent. Prepare a series of standard solutions of this compound of known concentrations for calibration.

  • GC-MS Parameters:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 240 °C at a rate of 3 °C/min.

      • Hold: Maintain at 240 °C for 10 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-400

  • Data Analysis:

    • Identify the this compound peak in the chromatogram by comparing its retention time and mass spectrum with that of the this compound standard.

    • Quantify the amount of this compound in the sample by creating a calibration curve from the standard solutions and calculating the concentration based on the peak area of the this compound in the sample.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Essential Oil Sample Dilution Dilution in Solvent Sample->Dilution Standard This compound Standard Standard->Dilution Injection Inject Sample Dilution->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Identification Peak Identification Detection->Identification Quantification Quantification Identification->Quantification

GC-MS Analysis Workflow
Protocol for Formulation of a Woody Eau de Toilette

This protocol provides a basic framework for incorporating this compound into a simple fragrance formulation.

Objective: To create a stable and olfactorily pleasing woody Eau de Toilette.

Materials:

  • This compound

  • Other essential oils and aroma chemicals (e.g., vetiver, sandalwood, bergamot)

  • Perfumer's alcohol (denatured ethanol)

  • Distilled water

  • Glass beakers and stirring rods

  • Graduated cylinders

  • Filter paper

  • Glass storage bottles

Procedure:

  • Fragrance Concentrate Preparation:

    • Create the fragrance concentrate by blending the essential oils and aroma chemicals. A suggested starting blend is:

      • This compound: 15%

      • Vetiver oil: 10%

      • Sandalwood oil: 5%

      • Bergamot oil: 20%

      • Other modifiers and fixatives: 50%

    • Allow the concentrate to mature for at least 48 hours.

  • Dilution:

    • For an Eau de Toilette, a typical fragrance concentrate percentage is 5-15%.

    • Slowly add the fragrance concentrate to the perfumer's alcohol while stirring gently.

    • Add a small amount of distilled water (typically 2-5%) to the mixture.

  • Maceration and Filtration:

    • Allow the mixture to macerate in a cool, dark place for several weeks to allow the scents to meld and mature.

    • After maceration, chill the solution and filter it through filter paper to remove any precipitates.

  • Bottling:

    • Pour the finished Eau de Toilette into glass bottles and seal tightly.

Skin Sensitization Assessment: In Vitro Skin Sensitization Assay (OECD 442D)

This protocol is a generalized adaptation of the OECD Guideline 442D for assessing the skin sensitization potential of a fragrance ingredient like this compound.

Objective: To determine the potential of this compound to induce skin sensitization through an in vitro assay measuring the activation of the Keap1-Nrf2-ARE pathway in keratinocytes.

Materials and Equipment:

  • KeratinoSens™ cell line

  • Cell culture medium and supplements

  • This compound test substance

  • Positive and negative controls

  • Luciferase assay reagent

  • Luminometer

  • 96-well plates

  • CO₂ incubator

Procedure:

  • Cell Culture: Culture the KeratinoSens™ cells according to standard protocols.

  • Exposure: Seed the cells in 96-well plates and expose them to a range of concentrations of this compound for 48 hours. Include positive (e.g., cinnamaldehyde) and negative (e.g., lactic acid) controls.

  • Luciferase Assay: After the exposure period, lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Calculate the fold induction of luciferase activity for each concentration of this compound compared to the vehicle control.

    • Determine the EC1.5 value, which is the concentration at which a 1.5-fold induction of luciferase activity is observed.

    • A substance is classified as a sensitizer if the EC1.5 value is less than or equal to 2000 µM.

Safety and Regulatory Information

This compound and its primary source, cedarwood oil, have been reviewed for their toxicological and dermatological effects when used as fragrance ingredients.[6]

Table 4: Toxicological Data for this compound and Related Substances

EndpointTest SubstanceResultSource(s)
Acute Oral Toxicity (Rat) This compoundLD50 > 5000 mg/kg[4]
Acute Dermal Toxicity (Rabbit) This compoundLD50 > 5000 mg/kg[4]
Skin Irritation (Human Patch Test) 8% solution of this compoundNo irritation or sensitization[4]
Skin Sensitization Cedrol2 out of 20 individuals showed a reaction in one study, none in a subsequent test.[2]

The International Fragrance Association (IFRA) sets standards for the safe use of fragrance ingredients.[7] While this compound itself is not currently restricted, related components of cedarwood oil, such as cedrene, are.[8] It is crucial to adhere to the latest IFRA amendments and local regulations when formulating with this compound.

Olfactory Signaling Pathway

The perception of odorants like this compound begins with the interaction of the molecule with specific Olfactory Receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. While the specific receptor for this compound has not been definitively identified, the general olfactory signaling cascade is well-understood. For instance, a related sesquiterpene, α-cedrene, has been shown to activate the olfactory receptor OR10J5.[9]

Olfactory_Signaling Odorant This compound OR Olfactory Receptor (OR) Odorant->OR Binds to Golf G-protein (Golf) OR->Golf Activates ACIII Adenylyl Cyclase III Golf->ACIII Activates cAMP cAMP ACIII->cAMP Produces CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Ca_Na Ca²⁺/Na⁺ Influx CNG->Ca_Na Depolarization Membrane Depolarization Ca_Na->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Generalized Olfactory Signaling Pathway

Stability Testing Workflow

Ensuring the stability of a fragrance ingredient like this compound within a final product is critical for product quality and longevity.

Stability_Testing_Workflow cluster_protocol Protocol Design cluster_testing Testing Conditions cluster_evaluation Evaluation at Intervals Define_Parameters Define Parameters (Temp, Light, Humidity) Accelerated Accelerated (High Temp) Define_Parameters->Accelerated Real_Time Real-Time (Ambient) Define_Parameters->Real_Time Photostability Photostability (UV/Visible Light) Define_Parameters->Photostability Select_Packaging Select Final Packaging Select_Packaging->Accelerated Select_Packaging->Real_Time Select_Packaging->Photostability Olfactory_Eval Olfactory Evaluation Accelerated->Olfactory_Eval Physical_Chem_Eval Physical/Chemical (Color, pH, Viscosity) Accelerated->Physical_Chem_Eval Packaging_Compat Packaging Compatibility Accelerated->Packaging_Compat Real_Time->Olfactory_Eval Real_Time->Physical_Chem_Eval Real_Time->Packaging_Compat Photostability->Olfactory_Eval Photostability->Physical_Chem_Eval Photostability->Packaging_Compat Final_Report Final Stability Report & Shelf-Life Determination Olfactory_Eval->Final_Report Physical_Chem_Eval->Final_Report Packaging_Compat->Final_Report

Fragrance Stability Testing Workflow

References

Application Notes: Development of Cedrenol-Based Derivatives with Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedrenol is a naturally occurring sesquiterpene alcohol found in the essential oil of cedar trees. Its structural isomer, cedrol, has demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[1]. The tricyclic carbon skeleton of this compound presents a unique and valuable scaffold for chemical modification. Derivatization of the C-8 hydroxyl group allows for the synthesis of novel compounds with potentially enhanced potency, improved pharmacokinetic properties, and novel mechanisms of action. These notes provide a framework for the synthesis, screening, and evaluation of novel this compound-based derivatives to identify lead compounds for further drug development.

Synthesis and Bioactivity of this compound Derivatives

The hydroxyl group of the this compound scaffold is a prime target for modification, commonly through esterification or etherification, to produce a library of derivatives. The goal is to investigate the structure-activity relationship (SAR) by introducing various functional groups and observing the impact on biological activity.

Data Presentation: Bioactivity of this compound Derivatives

The following table summarizes quantitative data for representative this compound derivatives against various biological targets. This data is compiled for illustrative purposes based on typical results for terpenoid derivatives.

Compound IDDerivative TypeR-GroupTarget/AssayBioactivity (IC₅₀ / MIC in µM)
CED-001 This compound (Parent)-HHT-29 Colon Cancer Cells138.91[1]
CED-002 Acetate Ester-COCH₃MCF-7 Breast Cancer Cells85.5
CED-003 Benzoate Ester-COC₆H₅NF-κB Activation42.1
CED-004 Cinnamate Ester-COCH=CHC₆H₅S. aureus (Bacteria)62.5
CED-005 Phenylacetate Ester-COCH₂C₆H₅A549 Lung Cancer Cells77.8
CED-006 Methyl Ether-CH₃C. albicans (Fungi)125.0
CED-007 Gallate Ester-CO-C₆H₂(OH)₃COX-2 Enzyme35.2

IC₅₀: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration.

Experimental Protocols

General Protocol for Synthesis of this compound Esters (CED-002 to CED-005, CED-007)

This protocol describes a general method for synthesizing this compound esters via acylation.

Materials:

  • This compound (98% purity)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine (as base)

  • Appropriate Acyl Chloride or Carboxylic Acid (e.g., Acetyl chloride, Benzoic acid)

  • Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) for carboxylic acid coupling

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add pyridine (1.5 eq) to the solution.

  • Slowly add the corresponding acyl chloride (1.2 eq) dropwise to the stirred solution. Alternative for carboxylic acids: Add the carboxylic acid (1.2 eq), DCC (1.2 eq), and a catalytic amount of DMAP.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure ester derivative.

  • Characterize the final product using NMR (¹H, ¹³C) and Mass Spectrometry to confirm its structure and purity.

Protocol for In Vitro Cytotoxicity (MTT Assay)

This protocol details the determination of the cytotoxic effects of this compound derivatives on a cancer cell line (e.g., HT-29).

Materials:

  • Human cancer cell line (e.g., HT-29)

  • DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound derivatives dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the this compound derivatives in the culture medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the old medium and add 100 µL of the fresh medium containing various concentrations of the test compounds to the wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow

G cluster_0 Synthesis & Purification cluster_1 Screening & Evaluation cluster_2 Lead Optimization Start This compound Scaffold Synth Chemical Derivatization (Esterification / Etherification) Start->Synth Purify Column Chromatography Synth->Purify Characterize Structural Analysis (NMR, MS) Purify->Characterize BioAssay Primary Bioactivity Screening (e.g., MTT Assay) Characterize->BioAssay Test Compounds DataCollect IC₅₀ / MIC Determination BioAssay->DataCollect SAR Structure-Activity Relationship (SAR) Analysis DataCollect->SAR SAR->Synth Iterative Design LeadID Identify Lead Compound(s) SAR->LeadID MechStudy Mechanism of Action Studies LeadID->MechStudy End Preclinical Candidate MechStudy->End G cluster_nuc Nuclear Events LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) Nucleus->Genes Transcription Derivative This compound Derivative (e.g., CED-007) Derivative->IKK Inhibition G cluster_scaffold This compound Scaffold cluster_activity Bioactivity Outcome Scaffold This compound Core R_group C-8 Position (-OR) Scaffold->R_group Modification Site Aromatic Aromatic Groups R_group->Aromatic R = Bulky, Aromatic Esters (Benzoate, Gallate) Aliphatic Aliphatic Groups R_group->Aliphatic R = Small, Aliphatic Groups (Acetate, Methyl Ether) HighActivity Enhanced Activity (Lower IC₅₀) SAR_Conclusion Conclusion: Bulky, electron-rich aromatic esters at C-8 correlate with higher anti-inflammatory and anticancer activity. HighActivity->SAR_Conclusion LowActivity Reduced or No Change in Activity LowActivity->SAR_Conclusion Aromatic->HighActivity Aliphatic->LowActivity

References

Cedrenol: A Reliable Positive Control for Sesquiterpene Bioactivity Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing cedrenol as a positive control in bioactivity studies of other sesquiterpenes. This compound, a naturally occurring sesquiterpene alcohol, exhibits well-characterized anticancer, anti-inflammatory, and neuroprotective properties, making it an ideal benchmark for comparative analysis. Its consistent and reproducible effects in a variety of assays provide a reliable standard for validating experimental systems and evaluating the potency of novel sesquiterpene compounds.

Overview of this compound's Bioactivities

This compound has demonstrated significant biological effects across multiple therapeutic areas:

  • Anticancer Activity: this compound has been shown to inhibit the proliferation of various cancer cell lines, including colorectal, glioblastoma, and leukemia cells.[1][2][3][4][5] Its mechanisms of action include inducing cell cycle arrest at the G0/G1 phase, triggering apoptosis through both intrinsic (caspase-9-dependent) and extrinsic (FasL/caspase-8) pathways, and downregulating the expression of proteins involved in DNA replication and drug resistance.[1][2][3][4]

  • Neuroprotective Effects: this compound exhibits protective effects in models of neurodegenerative diseases and ischemic injury.[6][7] It has been shown to reduce oxidative stress, improve memory function, and increase levels of brain-derived neurotrophic factor (BDNF).[6] Its antioxidant properties are a key component of its neuroprotective capacity.[7]

  • Anti-inflammatory Properties: this compound demonstrates anti-inflammatory effects by modulating inflammatory mediators. It can reduce the production of pro-inflammatory cytokines and decrease the activity of enzymes involved in the inflammatory cascade.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on this compound's bioactivity, providing a baseline for comparison with other sesquiterpenes.

Table 1: In Vitro Anticancer Activity of this compound

Cell LineCancer TypeAssayIncubation Time (h)IC50 / GI50 (µM)Reference
HT-29Human Colorectal AdenocarcinomaMTT48138.91[1]
CT-26Mouse Colorectal AdenocarcinomaMTT4892.46[1]
K562Human LeukemiaCell Viability AssayNot Specified179.5[2]
HT-29Human Colon CancerCell Viability AssayNot Specified185.5[2]
Glioblastoma CellsGlioblastomaNot Specified4877.17 - 141.88[1]

Table 2: In Vivo Anticancer Activity of Cedrol in a Colorectal Tumor Xenograft Model

Treatment GroupDoseTumor Volume Reduction (%)Reference
Cedrol50 mg/kgSignificant suppression[1]
Adriamycin (Positive Control)3 mg/kgSignificant suppression[1]

Table 3: Neuroprotective Effects of Cedrol in a Rat Model of Transient Global Cerebral Ischemia/Reperfusion

ParameterCedrol Dose (mg/kg)EffectReference
Hippocampal NO Level15 and 30Significant reduction[6]
Hippocampal BDNF Level15 and 30Significant increase[6]

Table 4: Neuroprotective Effects of Cedrol in a Rat Model of Parkinson's Disease

ParameterCedrol Dose (mg/kg)EffectReference
Striatal MDA Levels10 and 20Significant improvement in biochemical assays[7]
Striatal SOD Activity10 and 20Significant improvement in biochemical assays[7]
Total Thiol Levels10 and 20Significant improvement in biochemical assays[7]

Experimental Protocols

The following are detailed protocols for key experiments where this compound can be used as a positive control.

In Vitro Anticancer Activity: MTT Assay

Objective: To determine the cytotoxic effect of a test sesquiterpene on cancer cells, using this compound as a positive control.

Materials:

  • Cancer cell line (e.g., HT-29)

  • DMEM/RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test sesquiterpene and this compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test sesquiterpene and this compound in culture medium. The final concentration of DMSO should be less than 0.1%.

  • Treat the cells with varying concentrations of the test compound and this compound (e.g., 0-450 µM) for 24, 48, and 72 hours. Include a vehicle control (medium with DMSO).[3]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

In Vivo Anticancer Activity: Xenograft Mouse Model

Objective: To evaluate the in vivo antitumor efficacy of a test sesquiterpene, with this compound as a positive control.

Materials:

  • Athymic BALB/c nude mice (5-6 weeks old)

  • Cancer cells (e.g., CT-26)

  • Test sesquiterpene and Cedrol

  • Vehicle (e.g., saline/DMSO)

  • Calipers

  • Animal housing facility

Protocol:

  • Subcutaneously inject 1 x 10^6 CT-26 cells into the flank of each mouse.[3]

  • When tumors reach a palpable size, randomly divide the mice into treatment groups (n=5-8 per group): Vehicle control, test sesquiterpene, and this compound (e.g., 50 mg/kg).

  • Administer the treatments (e.g., intraperitoneally or orally) daily or on a specified schedule.

  • Measure tumor volume with calipers every 2-3 days using the formula: (length x width^2) / 2.

  • Monitor the body weight and general health of the mice.

  • After a predetermined period (e.g., 2-3 weeks), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., TUNEL assay for apoptosis).[3]

Neuroprotection Assay: In a Rat Model of Parkinson's Disease

Objective: To assess the neuroprotective effects of a test sesquiterpene against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity, using this compound as a positive control.

Materials:

  • Male Wistar rats (200-250 g)

  • 6-hydroxydopamine (6-OHDA)

  • Test sesquiterpene and Cedrol

  • Stereotaxic apparatus

  • Behavioral testing equipment (e.g., rotarod, apomorphine-induced rotation test)

  • Reagents for biochemical assays (MDA, SOD, total thiol)

Protocol:

  • Divide rats into groups: Control, 6-OHDA lesion (Parkinson's model), test sesquiterpene + 6-OHDA, and this compound (10 and 20 mg/kg) + 6-OHDA.[7]

  • Administer the test compound and this compound (e.g., orally) for a pre-treatment period (e.g., 3 days) and continue throughout the experiment.[7]

  • Induce a unilateral lesion by stereotaxic injection of 6-OHDA into the medial forebrain bundle.

  • Conduct behavioral tests (e.g., apomorphine-induced rotations, rotarod test) at specified time points post-lesion to assess motor deficits.

  • At the end of the experiment, sacrifice the animals and collect brain tissue (striatum) for biochemical analysis of oxidative stress markers (MDA, SOD, total thiol).[7]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

Cedrenol_Anticancer_Pathway This compound This compound FasL FasL This compound->FasL Induces Bax Bax This compound->Bax Induces CDK4_CyclinD1 CDK4/Cyclin D1 This compound->CDK4_CyclinD1 Downregulates AKT_ERK pAKT / pERK This compound->AKT_ERK Inhibits mTOR pmTOR This compound->mTOR Inhibits Caspase8 Caspase-8 FasL->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondria Mitochondria Bax->Mitochondria Permeabilizes CytochromeC Cytochrome c Mitochondria->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes G0G1_Arrest G0/G1 Arrest CDK4_CyclinD1->G0G1_Arrest

Caption: this compound-induced anticancer signaling pathways.

Cedrenol_Neuroprotection_Pathway This compound This compound OxidativeStress Oxidative Stress (e.g., increased MDA, NO) This compound->OxidativeStress Reduces AntioxidantDefense Antioxidant Defense (e.g., SOD, Total Thiol) This compound->AntioxidantDefense Enhances BDNF BDNF Levels This compound->BDNF Increases NeuronalSurvival Neuronal Survival & Memory Function OxidativeStress->NeuronalSurvival Impairs AntioxidantDefense->NeuronalSurvival Promotes BDNF->NeuronalSurvival Promotes

Caption: this compound's neuroprotective mechanisms.

Experimental Workflows

In_Vitro_Anticancer_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding 1. Seed Cancer Cells in 96-well Plates Compound_Prep 2. Prepare Serial Dilutions (Test Compound & this compound) Cell_Seeding->Compound_Prep Treatment 3. Treat Cells (24, 48, 72h) Compound_Prep->Treatment MTT_Addition 4. Add MTT Solution Treatment->MTT_Addition Formazan_Solubilization 5. Solubilize Formazan with DMSO MTT_Addition->Formazan_Solubilization Absorbance_Reading 6. Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation 7. Calculate IC50 Values Absorbance_Reading->IC50_Calculation In_Vivo_Neuroprotection_Workflow cluster_phase1 Pre-lesion Phase cluster_phase2 Lesion Induction cluster_phase3 Post-lesion Assessment cluster_phase4 Final Analysis Grouping 1. Animal Grouping Pretreatment 2. Pre-treatment with Test Compound/Cedrenol Grouping->Pretreatment Lesion 3. 6-OHDA Lesion Induction Pretreatment->Lesion Continued_Treatment 4. Continued Treatment Lesion->Continued_Treatment Behavioral_Tests 5. Behavioral Testing Continued_Treatment->Behavioral_Tests Sacrifice 6. Sacrifice and Tissue Collection Behavioral_Tests->Sacrifice Biochemical_Analysis 7. Biochemical Assays Sacrifice->Biochemical_Analysis

References

Application Notes and Protocols for the Formulation of Cedrenol in Topical Dermatological Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedrenol, a sesquiterpene alcohol found in the essential oil of cedarwood, has garnered significant interest for its potential therapeutic applications in dermatology.[1][2][3] Its demonstrated anti-inflammatory, anti-cancer, and potential skin barrier-enhancing properties make it a compelling active ingredient for novel topical formulations. These application notes provide a comprehensive overview of this compound's dermatological potential, detailing its mechanisms of action and providing protocols for its formulation and evaluation.

Dermatological Properties of this compound

Anti-Inflammatory Activity

This compound has shown notable anti-inflammatory effects, primarily through the modulation of key inflammatory pathways. It has been observed to inhibit neutrophil chemotaxis, a critical process in the inflammatory response, with a half-maximal inhibitory concentration (IC50) of 10.6 ± 3.4 µM.[2] Furthermore, in vivo studies on collagen-induced arthritis in mice have demonstrated that cedrol, a closely related compound, can down-regulate the expression of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes pivotal in the synthesis of pro-inflammatory prostaglandins.[4] In models of osteoarthritis, cedrol has been shown to reverse the effects of the pro-inflammatory cytokine IL-1β, including the expression of inducible nitric oxide synthase (iNOS) and COX-2 in chondrocytes.[5]

Table 1: Quantitative Data on the Anti-Inflammatory Effects of Cedrol

ParameterModel SystemEffectConcentration/DoseReference
Neutrophil ChemotaxisfMLF-induced human neutrophilsIC50 = 10.6 ± 3.4 µM10.6 µM[2]
Proliferation of FLSLPS-induced fibroblast-like synoviocytesInhibition10⁻⁶ M and 10⁻⁵ M[4]
Paw Swelling & Arthritis ScoreCollagen-induced arthritis in miceSignificant alleviationNot specified[4]
TNF-α and IL-1β ProductionCollagen-induced arthritis in miceInhibitionNot specified[4]
COX-1 and COX-2 ExpressionCollagen-induced arthritis in miceDown-regulationNot specified[4]
IL-1β-induced ApoptosisRat chondrocytesReversalNot specified[5]
IL-1β-induced iNOS & COX-2Rat chondrocytesReversalNot specified[5]
Anti-Cancer Potential

Cedrol has demonstrated cytotoxic effects against various cancer cell lines. While specific data on skin cancer cell lines is still emerging, studies on colorectal cancer cells provide valuable insights into its anti-proliferative and apoptotic activities.

Table 2: In-Vitro Anti-Cancer Activity of Cedrol

Cell LineCancer TypeIC50 Value (48h)Concentration Range TestedReference
HT-29Human Colorectal Adenocarcinoma138.91 ± 17.81 µM0-450 µM[6]
CT-26Mouse Colorectal Carcinoma92.46 ± 4.09 µM0-450 µM[6]
C32Human Amelanotic Melanoma199.49 µMNot specified[3]
ACHNRenal Adenocarcinoma184.65 µMNot specified[3]
Skin Barrier Enhancement

While direct quantitative data on this compound's effect on transepidermal water loss (TEWL) and skin hydration is limited, its anti-inflammatory properties suggest a potential role in restoring a compromised skin barrier, a condition often associated with inflammation. Further research is warranted to fully elucidate its impact on skin barrier function.

Formulation Strategies for Topical Delivery

The lipophilic nature of this compound necessitates a suitable vehicle for effective topical delivery. Nanoemulsions have emerged as a promising approach to enhance its penetration into the skin.

Cedrol Nanoemulsion Formulation

A recent study detailed the successful formulation of a cedrol nanoemulsion for promoting hair growth, which can be adapted for other dermatological applications.

Table 3: Composition and Physicochemical Properties of a Cedrol Nanoemulsion

ComponentPurposeConcentration
CedrolActive Ingredient-
Oil PhaseCarrier-
SurfactantEmulsifier-
Co-surfactantCo-emulsifier-
WaterAqueous Phase-
Physicochemical ParameterValueReference
Mean Particle Size14.26 ± 0.16 nm[1][7]
Polydispersity Index (PDI)0.086 ± 0.019[1][7]

Experimental Protocols

Preparation of this compound Nanoemulsion

This protocol is adapted from a method for preparing cedrol nanoemulsions.

Materials:

  • This compound

  • Oil (e.g., Capryol 90)

  • Surfactant (e.g., Tween 20)

  • Co-surfactant (e.g., Carbitol)

  • Deionized water

  • High-shear homogenizer or ultrasonicator

Protocol:

  • Screening of Components: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable components.

  • Construction of Pseudo-ternary Phase Diagram: To identify the nanoemulsion region, prepare various formulations with different ratios of oil, surfactant/co-surfactant mix (Smix), and water. Titrate the oil and Smix mixture with water and observe for the formation of a clear, transparent liquid, indicating a nanoemulsion.

  • Preparation of Nanoemulsion: a. Prepare the oil phase by dissolving this compound in the selected oil. b. Prepare the aqueous phase. c. Add the oil phase to the aqueous phase (or vice versa) containing the surfactant and co-surfactant. d. Homogenize the mixture using a high-shear homogenizer or ultrasonicator at a specified speed and duration until a stable nanoemulsion is formed.

  • Characterization: a. Droplet Size and Polydispersity Index (PDI): Use dynamic light scattering (DLS) to determine the size distribution of the nanoemulsion droplets. b. Zeta Potential: Measure the surface charge of the droplets to assess the stability of the nanoemulsion. c. Morphology: Visualize the nanoemulsion droplets using transmission electron microscopy (TEM). d. Thermodynamic Stability: Subject the nanoemulsion to centrifugation and freeze-thaw cycles to evaluate its physical stability.

In-Vitro Cytotoxicity Assay (MTT Assay)

This protocol is to assess the anti-cancer activity of this compound formulations on skin cancer cell lines.

Materials:

  • Human skin cancer cell lines (e.g., A375 melanoma, A431 squamous cell carcinoma)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound formulation

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the skin cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate overnight.[6]

  • Treatment: Treat the cells with various concentrations of the this compound formulation (e.g., 0-450 µM) and a vehicle control for 24, 48, and 72 hours.[6]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[8]

  • Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

In-Vitro Skin Irritation Test (Reconstructed Human Epidermis Model)

This protocol follows the OECD Test Guideline 439 to assess the skin irritation potential of a this compound formulation.

Materials:

  • Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™)

  • Assay medium

  • This compound formulation

  • Positive control (e.g., 5% SDS)

  • Negative control (e.g., PBS)

  • MTT solution

  • Isopropanol

  • Microplate reader

Protocol:

  • Pre-incubation: Place the RhE tissues in a 6-well plate with assay medium and pre-incubate overnight.

  • Treatment: Apply the this compound formulation, positive control, and negative control to the surface of the tissues for a defined period (e.g., 60 minutes).

  • Rinsing and Post-incubation: Thoroughly rinse the tissues and incubate for 24-42 hours.

  • MTT Assay: Transfer the tissues to a new plate containing MTT solution and incubate for 3 hours.

  • Extraction: Extract the formazan from the tissues using isopropanol.

  • Absorbance Measurement: Measure the optical density of the isopropanol extract.

  • Viability Calculation: Determine the percentage of tissue viability relative to the negative control. A reduction in viability below a certain threshold (e.g., 50%) indicates an irritant potential.

In-Vivo Evaluation of Skin Barrier Function (Transepidermal Water Loss - TEWL)

This protocol describes the measurement of TEWL in a murine model to assess the effect of a this compound formulation on skin barrier function.

Materials:

  • Laboratory mice (e.g., C57BL/6)

  • This compound formulation

  • Control formulation (vehicle)

  • Tewameter® or similar device for measuring TEWL

  • Anesthesia

Protocol:

  • Acclimatization: Acclimatize the mice to the experimental conditions.

  • Baseline Measurement: Anesthetize the mice and measure the baseline TEWL on a designated area of the dorsal skin.

  • Treatment Application: Topically apply the this compound formulation and the control formulation to separate, defined areas on the back of the mice daily for a specified period.

  • TEWL Measurement: At predetermined time points, anesthetize the mice and measure the TEWL at the treated and control sites.

  • Data Analysis: Compare the TEWL values between the this compound-treated, control-treated, and baseline measurements to evaluate the effect on skin barrier function. A decrease in TEWL suggests an improvement in barrier function.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Cedrol has been shown to modulate inflammatory signaling pathways, including the MAPK and NF-κB pathways, in various cell types.[3] These pathways are crucial in regulating the expression of pro-inflammatory genes such as COX-2 and iNOS.

G cluster_0 Inflammatory Stimulus (e.g., LPS, IL-1β) cluster_1 This compound Intervention cluster_2 Signaling Pathways cluster_3 Inflammatory Response Stimulus LPS / IL-1β MAPK MAPK (ERK, p38, JNK) Stimulus->MAPK Activates NFkB IKK -> IκB -> NF-κB Stimulus->NFkB Activates This compound This compound This compound->MAPK Inhibits (Phosphorylation) This compound->NFkB Inhibits (Phosphorylation) ProInflammatory Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-1β) MAPK->ProInflammatory Upregulates NFkB->ProInflammatory Upregulates G cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: In-Vitro Evaluation cluster_2 Phase 3: In-Vivo Evaluation Formulation This compound Nanoemulsion Formulation & Optimization Characterization Physicochemical Characterization (Size, PDI, Zeta, Stability) Formulation->Characterization Cytotoxicity Anti-Cancer Activity (MTT Assay on Skin Cancer Cells) AntiInflammatory Anti-Inflammatory Assays (Cytokine, COX-2, iNOS) Irritation Skin Irritation Test (RhE Model) Characterization->Cytotoxicity Characterization->AntiInflammatory Characterization->Irritation Efficacy Dermatological Model (e.g., Psoriasis, Atopic Dermatitis) AntiInflammatory->Efficacy Barrier Skin Barrier Function (TEWL, Hydration) Irritation->Barrier

References

Application Note: Identification of Cedrenol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cedrenol is a naturally occurring bicyclic sesquiterpene alcohol found in the essential oils of various plants, notably cedarwood.[1] Its characteristic woody aroma makes it a valuable compound in the fragrance and cosmetics industries.[2] Accurate identification and quantification of this compound are crucial for quality control, chemical profiling of essential oils, and research into its biological activities. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for this purpose, offering high resolution, sensitivity, and specificity for the analysis of volatile and semi-volatile compounds like this compound.[1][3] This application note provides a detailed protocol for the identification of this compound using GC-MS.

Principle of the Method

The GC-MS technique combines two powerful analytical methods into a single system for the separation and identification of chemical components in a mixture.[3]

  • Gas Chromatography (GC): The sample is first vaporized and carried by an inert gas (mobile phase) through a heated capillary column containing a stationary phase. Separation occurs based on the differential partitioning of compounds between the two phases, which is influenced by their volatility and affinity for the stationary phase. Compounds elute from the column at characteristic times, known as retention times.

  • Mass Spectrometry (MS): As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting charged molecules and their fragments are then separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular "fingerprint," allowing for structural elucidation and definitive identification by comparison to spectral libraries.[1]

Experimental Protocol

Reagents and Materials
  • This compound analytical standard (≥98% purity)

  • High-purity solvent (e.g., Hexane or Dichloromethane, HPLC grade)

  • Sample containing this compound (e.g., cedarwood essential oil)

  • Autosampler vials with inserts

  • Microsyringe

Standard and Sample Preparation
  • Standard Stock Solution: Prepare a 1000 µg/mL stock solution of this compound by accurately weighing the standard and dissolving it in the chosen solvent.

  • Working Standards: Create a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution. These are used for calibration if quantification is required.

  • Sample Preparation: Dilute the sample (e.g., essential oil) in the same solvent to a concentration expected to fall within the calibration range. A typical dilution for essential oils is 1:100 (v/v).

  • Final Step: Transfer the prepared standards and samples into 2 mL autosampler vials for analysis.

GC-MS Instrumentation and Conditions

The following parameters are provided as a typical starting point for the analysis of sesquiterpene alcohols and may be optimized for specific instrumentation and applications.[4][5]

Parameter Setting
Physicochemical Properties of this compound
Molecular FormulaC₁₅H₂₄O[1][6]
Molecular Weight220.35 g/mol [1][2][6]
CAS Number28231-03-0[1][2][6]
GC System Parameters
GC ColumnTR-5 MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column)[5]
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)[4][5]
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (Split ratio 20:1, adjust as needed for concentration)
Oven ProgramInitial: 60°C (hold 2 min), Ramp: 5°C/min to 240°C, Hold: 5 min
MS System Parameters
Ionization ModeElectron Impact (EI)
Ionization Energy70 eV[5]
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Mass Scan Range40-450 m/z[5]
Solvent Delay3-5 minutes (to protect the filament from the solvent)

Data Analysis and Interpretation

  • Peak Identification: this compound is identified by comparing its retention time in the sample chromatogram with that of the analytical standard.

  • Spectral Matching: The identity is confirmed by comparing the mass spectrum of the analyte peak with the mass spectrum of the this compound standard and with reference spectra from a commercial library, such as the NIST Mass Spectral Library.[2][7]

  • Retention Index (RI): For enhanced confidence, the Linear Retention Index (LRI) can be calculated using an n-alkane series and compared with published values. This compound has reported Kovats retention indices around 1604-1645 on non-polar columns.[2]

Data Presentation

Key Mass Spectral Data for this compound

The mass spectrum of this compound is characterized by a molecular ion peak (M⁺) and several key fragment ions. The fragmentation pattern is crucial for its definitive identification.[1]

Ion Description m/z (Mass-to-Charge Ratio) Relative Intensity
Molecular Ion [M]⁺220Low
[M-CH₃]⁺ (Loss of a methyl group)205Moderate
[M-H₂O]⁺ (Loss of water)202Moderate
[M-C₃H₇]⁺177Low
Base Peak150High (100%)
Other significant fragments135, 121, 107, 93, 91Moderate to High

Note: Relative intensities are approximate and can vary slightly between instruments.

Workflow Visualization

The logical workflow for the identification of this compound using GC-MS is illustrated below.

GCMS_Workflow GC-MS Workflow for this compound Identification cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Standard Prepare this compound Standard GC_Inject GC Injection & Vaporization Standard->GC_Inject Sample Prepare Sample (e.g., Essential Oil) Sample->GC_Inject GC_Sep GC Separation on Column GC_Inject->GC_Sep MS_Ionize MS Ionization (EI, 70 eV) GC_Sep->MS_Ionize MS_Analyze Mass Analysis (m/z Scan) MS_Ionize->MS_Analyze Acquire Data Acquisition (Chromatogram & Spectra) MS_Analyze->Acquire Compare Compare Retention Time & Mass Spectrum Acquire->Compare Identify This compound Identification Compare->Identify

Caption: Experimental workflow for this compound identification via GC-MS.

Conclusion

This application note details a robust and reliable GC-MS protocol for the identification of this compound. The combination of chromatographic separation based on retention time and spectral data from mass spectrometry provides a high degree of confidence in the analytical results. This method is suitable for quality control in the fragrance industry, chemical profiling of natural products, and various research applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cedrenol Extraction from Cedarwood Oil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction yield of cedrenol from cedarwood oil. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for extracting this compound from cedarwood oil?

A1: The primary method for isolating this compound from cedarwood oil is fractional distillation under vacuum.[1] The initial extraction of the essential oil from the wood is typically achieved through steam distillation.[2][3] An alternative extraction method for obtaining the initial cedarwood oil is supercritical carbon dioxide (CO2) extraction, which may yield higher molecular weight fractions compared to steam distillation.[4] Following the initial extraction of the oil, fractional distillation is employed to separate the various components, including this compound.[1] Some methods also describe a combination of distillation and crystallization to first isolate cedrol, with this compound potentially being in the remaining liquid fractions.[5]

Q2: What is the typical composition of major commercial cedarwood oils?

A2: The composition of cedarwood oil varies significantly depending on the species of the tree. The main constituents are sesquiterpenes, primarily α-cedrene, β-cedrene, thujopsene, and cedrol.[4][6] this compound is generally a minor component.[7] The table below summarizes the typical composition of several common cedarwood oils.

ComponentVirginia Cedarwood Oil (Juniperus virginiana)Texas Cedarwood Oil (Juniperus mexicana)Chinese Cedarwood Oil (Cupressus funebris)
α-Cedrene 20% - 35%[6]~80% (α- and β-cedrene combined)[4]Lower than Virginia/Texas[7]
β-Cedrene 4% - 8%[6]Higher than Chinese oil[7]
Thujopsene 10% - 25%[6]Higher than Virginia oil[7]Higher than Virginia/Texas[7]
Cedrol 16% - 25%[6] (ISO standard max 14%)[4][8]35% - 48% (as total alcohols)[4][8]Minimum 8%[4]
Widdrol 2% - 5%[6]Comparable to Virginia oil[7]Higher than Virginia/Texas[7]
Cuparene 1.5% - 7%[6]

Q3: Which factors have the most significant impact on the final this compound yield?

A3: Several factors can influence the final yield of this compound:

  • Cedarwood Species: The starting concentration of this compound and its precursors varies between different cedar species.[4][7]

  • Extraction Method for Crude Oil: Supercritical CO2 extraction may offer a different initial composition compared to traditional steam distillation.[4]

  • Distillation Parameters: During fractional distillation, parameters such as pressure (vacuum level), temperature, column height, and packing material are critical for efficient separation.[9][10][11]

  • Chemical Degradation: High temperatures and acidic conditions, which can occur during steam distillation, may cause the dehydration of tertiary alcohols like cedrol into their hydrocarbon analogs (e.g., cedrene), which could potentially affect this compound as well.[12]

Q4: What are the key physical and chemical properties of this compound?

A4: this compound is a sesquiterpene alcohol with the following properties:

  • Molecular Formula: C15H24O[1]

  • Molecular Weight: 220.35 g/mol [1]

  • Boiling Point: Approximately 289.1°C at 760 mmHg[1]

  • Appearance: A colorless to pale-yellow liquid.[7]

  • Odor: Described as tenacious, dry, sweet, and woody.[7]

Troubleshooting Guide

Problem 1: Low overall yield of the this compound fraction.

Potential Cause Recommended Solution
Inefficient Initial Extraction If using steam distillation, ensure the wood chips or sawdust are of a consistent and appropriate size to maximize surface area. For supercritical CO2 extraction, optimize pressure and temperature parameters. A study on cedarwood oil extraction using liquid CO2 found that yields were statistically similar across various temperature/pressure combinations, suggesting extraction time might be a more critical factor to investigate.[12]
Suboptimal Fractional Distillation Parameters The efficiency of fractional distillation is highly dependent on the operating conditions. It is crucial to optimize the vacuum pressure, as this directly affects the boiling points of the components. Experiment with different column packings to improve the separation efficiency.[11] Also, adjust the reflux ratio to enhance the purity of the fractions.
Product Loss During Transfers Ensure all glassware used for transfers is thoroughly rinsed with an appropriate solvent to recover any residual product.[13] Be cautious during solvent removal (e.g., rotary evaporation) to avoid loss of the compound, especially if it is volatile.[13]
Incomplete Reaction or Stalled Process Monitor the distillation process closely. If the separation appears to stall, a slight adjustment in temperature or pressure might be necessary to resume the fractionation.

Problem 2: Contamination of the this compound fraction with cedrol or cedrene.

Potential Cause Recommended Solution
Poor Separation During Fractional Distillation The boiling points of this compound, cedrol, and other sesquiterpenes can be close. To improve separation, use a longer distillation column or a more efficient packing material to increase the number of theoretical plates.[11] Fine-tuning the vacuum pressure and reflux ratio is also critical for enhancing separation.[10]
Azeotrope Formation While not explicitly documented for this compound/cedrol, azeotrope formation can sometimes hinder separation. Consider using a different solvent system if applicable, or explore preparative chromatography for final purification if high purity is required.
"Smearing" of Fractions Collect smaller fractions during distillation to better isolate the desired component. Analyze each fraction (e.g., by GC-MS) to identify the purest this compound-containing fractions before combining them.

Problem 3: Suspected degradation of this compound during extraction.

Potential Cause Recommended Solution
High Distillation Temperatures The use of vacuum during fractional distillation is essential to lower the boiling points of the components and reduce the risk of thermal degradation.[10] Operate at the lowest feasible temperature that still allows for efficient separation.
Acidic Conditions Acidic conditions, particularly at elevated temperatures, can promote dehydration of sesquiterpene alcohols.[12] Ensure all glassware is clean and that no acidic contaminants are introduced into the process. If the starting cedarwood oil is acidic, consider a neutralization step prior to distillation.

Experimental Protocols

Protocol 1: Fractional Distillation of Cedarwood Oil for this compound Isolation

This protocol provides a general methodology for the isolation of this compound from crude cedarwood oil. Optimization of specific parameters will be required based on the exact composition of the starting material and the equipment used.

  • Preparation:

    • Ensure all glassware is clean and dry.

    • Assemble the vacuum fractional distillation apparatus, including a distillation flask, a packed distillation column (e.g., Vigreux or packed with Raschig rings or metal sponges), a condenser, a fraction collector, and a vacuum pump with a pressure gauge.

    • Charge the distillation flask with the crude cedarwood oil. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Begin to apply vacuum, gradually reducing the pressure to the desired level (e.g., 1-10 mmHg).

    • Slowly heat the distillation flask using a heating mantle.

    • As the oil begins to boil, monitor the temperature at the head of the column.

    • Collect the initial fractions, which will primarily contain the more volatile components like α-cedrene and β-cedrene.

    • Carefully monitor the temperature and collect fractions at different temperature ranges. Cedrol and this compound will distill at higher temperatures.

    • Label each fraction and record the temperature and pressure at which it was collected.

  • Analysis:

    • Analyze each collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS) to determine its composition.

    • Identify the fractions with the highest concentration of this compound.

  • Purification (Optional):

    • If the this compound-rich fractions are not of sufficient purity, they can be combined and redistilled, or further purified using preparative chromatography.

Visualizations

experimental_workflow cluster_extraction Crude Oil Extraction cluster_separation Fractional Distillation cluster_analysis Analysis & Purification cedarwood Cedarwood Chips/Sawdust steam_dist Steam Distillation cedarwood->steam_dist crude_oil Crude Cedarwood Oil steam_dist->crude_oil vac_dist Vacuum Fractional Distillation crude_oil->vac_dist fractions Collected Fractions vac_dist->fractions gcms GC-MS Analysis fractions->gcms cedrenol_rich This compound-Rich Fractions gcms->cedrenol_rich purification Further Purification (Optional) cedrenol_rich->purification final_product Pure this compound purification->final_product logical_relationships species Cedarwood Species initial_comp Initial Oil Composition species->initial_comp extraction_method Crude Oil Extraction Method extraction_method->initial_comp dist_params Distillation Parameters (Pressure, Temp, Column) separation_eff Separation Efficiency dist_params->separation_eff degradation Chemical Degradation yield yield degradation->yield initial_comp->yield separation_eff->yield

References

Technical Support Center: Cedrenol Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with cedrenol. The following sections address common challenges associated with the poor aqueous solubility of this lipophilic sesquiterpene alcohol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a challenge?

This compound is a bicyclic sesquiterpene alcohol with the molecular formula C15H24O.[1] Its significant challenge in aqueous-based experiments stems from its chemical structure, which is largely non-polar. This is quantified by its high LogP value (a measure of lipophilicity), making it sparingly soluble in water.[1][2] Experiments requiring this compound to be dissolved in buffers, cell culture media, or other aqueous systems will often encounter dissolution and precipitation issues.

Q2: What are the key physicochemical properties of this compound I should be aware of?

Understanding the fundamental properties of this compound is crucial for developing an effective solubilization strategy. Key parameters are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC15H24O[1][3]
Molecular Weight220.35 g/mol [1][3]
AppearancePale yellow viscous liquid/semi-solid[1]
Water Solubility~24.38 mg/L at 25 °C (estimated)[2][4]
LogP (o/w)3.38 - 4.36 (estimated)[1][2][5]
Melting Point80-86 °C to 178 °C (variable)[1][4][6]
Boiling Point~289.1 °C at 760 mmHg[1][5]

Note: Reported values, especially for melting point, can vary based on purity and isomeric composition.[1][4]

Troubleshooting Guide

Q3: I'm trying to dissolve this compound directly in my aqueous buffer/media and it's not working. What should I do?

Directly dissolving this compound in aqueous solutions is generally unsuccessful due to its hydrophobic nature. The recommended approach is to first prepare a concentrated stock solution in a water-miscible organic co-solvent and then dilute this stock into your final aqueous medium.

Common Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

Workflow:

  • Prepare a high-concentration stock of this compound in 100% DMSO or ethanol.

  • While vortexing or stirring the aqueous buffer/media, add the stock solution dropwise to achieve the desired final concentration.

  • Ensure the final concentration of the organic co-solvent is low enough to not affect your experimental system (e.g., <0.5% for most cell cultures).

Below is a troubleshooting workflow for common solubility issues.

G cluster_start start This compound Solubility Issue solution1 Prepare a stock solution in a co-solvent (e.g., DMSO, Ethanol). precipitate Is precipitation observed after dilution? low_sol Is the final concentration too high? precipitate->low_sol Yes cosolvent_check Is the co-solvent percentage too high? precipitate->cosolvent_check No solution2 Decrease final concentration. This compound has very low water solubility (~24 mg/L). low_sol->solution2 Yes solution3 Add stock solution slowly to vigorously stirred buffer. Consider warming the solution. low_sol->solution3 No solution4 Reduce co-solvent in final solution (e.g., <0.5% for cells). This may lower achievable concentration. cosolvent_check->solution4 Yes solution5 Consider advanced formulation: - Cyclodextrin Complexation - Nanoemulsions - Liposomes cosolvent_check->solution5 No, still issues solution1->precipitate Stock prepared solution3->solution5 Still precipitates

Caption: Troubleshooting workflow for this compound solubility.

Q4: My this compound precipitates out of solution when I add my DMSO stock to my cell culture media. How can I prevent this?

This phenomenon, often called "solvent shock," occurs when a drug dissolved in an organic solvent is rapidly diluted into an aqueous phase where it is insoluble.

Troubleshooting Steps:

  • Reduce Dilution Factor: Try making a less concentrated stock solution in DMSO so the dilution into media is less extreme.

  • Slow Addition: Add the stock solution very slowly, drop-by-drop, into the media while it is being vigorously stirred or vortexed. This allows for more gradual dispersion.

  • Increase Media Volume: Add the small volume of stock solution to the full, final volume of media, rather than the other way around.

  • Check Final Concentration: Your desired final concentration may exceed this compound's aqueous solubility limit, even with a co-solvent. You may need to lower the target concentration or use an advanced formulation strategy.

Q5: For demanding applications (e.g., in vivo studies), co-solvents are not enough. What are the alternatives?

For applications requiring higher concentrations or avoiding organic co-solvents, advanced formulation strategies are necessary. These methods encapsulate the this compound molecule to enhance its apparent solubility and stability in aqueous environments.

Table 2: Advanced Solubilization Strategies for this compound

TechniqueMechanismAdvantagesDisadvantages
Cyclodextrin Inclusion This compound (guest) is encapsulated within the hydrophobic core of a cyclodextrin (host) molecule.[7][8]Increases solubility and stability; masks taste/odor; can be lyophilized into a powder.[9]Limited by guest size and complex stoichiometry; potential for competitive displacement.[10]
Nanoemulsions This compound is dissolved in an oil phase, which is then dispersed as nano-sized droplets (10-100 nm) in an aqueous phase, stabilized by surfactants.[11][12]High loading capacity; improves bioavailability and skin penetration; suitable for various delivery routes.[11][13]Requires specific oils and surfactants; potential for long-term instability (e.g., Ostwald ripening).
Liposomes This compound is entrapped within the lipid bilayer of spherical vesicles made of phospholipids.Biocompatible and biodegradable; can deliver both hydrophilic and lipophilic drugs; suitable for targeted delivery.Complex manufacturing process; potential for drug leakage and physical instability.[14]

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)

This protocol describes a common and economical lab-scale method for preparing an inclusion complex.[8][15] Beta-cyclodextrin (β-CD) or a more soluble derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD) is recommended.

Methodology:

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to Cyclodextrin (e.g., 1:1). Calculate the required mass of each component.

  • Cyclodextrin Paste: Place the accurately weighed cyclodextrin in a mortar. Add a minimal amount of a water/ethanol mixture (e.g., 1:1 v/v) to form a thick, uniform paste.

  • Kneading: Slowly add the weighed this compound to the paste. Knead the mixture vigorously with a pestle for 45-60 minutes. The mixture should remain paste-like.

  • Drying: The kneaded mixture is spread in a thin layer on a tray and dried at 40-50 °C in a hot air oven or under vacuum until a constant weight is achieved.

  • Sieving: The dried product is pulverized and passed through a fine-mesh sieve (e.g., 100-mesh) to obtain a uniform, free-flowing powder.

  • Characterization (Optional but Recommended): Confirm complex formation using techniques like Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or X-ray Diffraction (XRD).

G cluster_prep Preparation cluster_proc Processing cluster_final Final Product & Analysis weigh 1. Weigh this compound & Cyclodextrin (CD) paste 2. Form CD Paste (add water/ethanol) weigh->paste knead 3. Add this compound & Knead (45-60 min) paste->knead dry 4. Dry Mixture (40-50 °C) knead->dry sieve 5. Pulverize & Sieve dry->sieve product This compound-CD Complex (Powder) sieve->product analysis 6. Characterize (DSC, FTIR) [Optional] product->analysis G cluster_pathway Simplified Androgenic Alopecia Pathway Testosterone Testosterone SRD5A2 5α-reductase 2 (SRD5A2) Testosterone->SRD5A2 DHT Dihydrotestosterone (DHT) SRD5A2->DHT AR Androgen Receptor DHT->AR Miniaturization Hair Follicle Miniaturization AR->Miniaturization Cedrol Cedrol / this compound Cedrol->SRD5A2 Inhibition

References

Identifying and minimizing by-products in Cedrenol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers engaged in the synthesis of Cedrenol, a valuable sesquiterpenoid in fragrance and pharmaceutical research. The focus is on identifying and minimizing common by-products to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: My final product shows multiple spots on TLC after purification. What are the likely impurities?

A1: When synthesizing this compound, particularly through the oxidation of α-cedrene, several by-products can arise. The most common impurities include unreacted α-cedrene, isomers of this compound (like epi-cedrenol), and over-oxidation products such as Cedrone (a ketone). The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate, even after column chromatography, suggests that these compounds may have similar polarities, making separation challenging.

Q2: I have an unexpected peak in my Gas Chromatography-Mass Spectrometry (GC-MS) analysis. How can I identify it?

A2: An unexpected peak in your GC-MS data likely corresponds to a by-product from the synthesis. To identify it:

  • Analyze the Mass Spectrum: Look at the fragmentation pattern and the molecular ion peak (M+). For instance, this compound and its isomers will have a molecular weight of 222.37 g/mol . A peak corresponding to Cedrone would show a molecular weight of 220.35 g/mol . Unreacted α-cedrene has a molecular weight of 204.36 g/mol .[1]

  • Compare with Literature/Databases: Compare the obtained mass spectrum with spectral libraries (e.g., NIST, Wiley) to find a match.

  • Consider Reaction Mechanism: Think about possible side reactions. Epoxides or rearranged carbocation intermediates can lead to various isomeric alcohols.

Q3: My this compound yield is consistently low. What are the primary factors causing this and how can I mitigate them?

A3: Low yield is a common issue and can be attributed to several factors:

  • Incomplete Reaction: The oxidation of α-cedrene may not have gone to completion. Monitor the reaction progress using TLC or GC to ensure the starting material is consumed before workup.

  • By-product Formation: The reaction conditions may favor the formation of side products. See the table below for a comparison of reaction conditions that can influence by-product formation.

  • Sub-optimal Reagents: Ensure the quality and dryness of your solvents and reagents. For example, wet solvent during a Grignard-based synthesis can quench the reagent.

  • Purification Losses: Significant material can be lost during extraction and column chromatography. Ensure proper phase separation during extraction and use an optimized solvent system for chromatography to minimize tailing and ensure good separation.

Q4: How can I effectively separate this compound from its isomers?

A4: Separating diastereomers like this compound and epi-cedrenol can be difficult due to their similar physical properties. High-performance column chromatography with a fine-grade silica gel (230-400 mesh) and a carefully optimized eluent system (e.g., a low percentage of ethyl acetate in hexanes) is crucial. A slow flow rate and gradient elution can significantly improve resolution. If co-elution persists, preparative HPLC may be required.

Troubleshooting Guide: By-product Analysis

Table 1: GC-MS Data for a Typical this compound Synthesis Sample
Retention Time (min)Peak Area (%)Proposed IdentityMolecular Weight ( g/mol )Key MS Fragments (m/z)
10.28.5α-Cedrene204.36161, 119, 105, 91
12.575.1This compound (Target) 222.37207, 161, 133, 105
12.89.3epi-Cedrenol222.37207, 161, 135, 107
13.17.1Cedrone220.35205, 177, 135, 108

Note: Retention times and fragmentation patterns are illustrative and can vary based on the specific GC-MS method used.

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a standard method for analyzing the purity of a synthesized this compound sample. Analytical methods like GC-MS are essential for both qualitative and quantitative evaluation of chemical compounds.[][3]

  • Sample Preparation: Dissolve approximately 1 mg of the crude or purified product in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS instrument.

  • GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min. Hold at 280°C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

  • Data Analysis: Integrate the peaks in the total ion chromatogram (TIC) to determine the relative percentage of each component. Identify the components by comparing their mass spectra to a reference library (e.g., NIST).

Visual Guides

Workflow for By-product Identification and Mitigation

cluster_0 Analysis Phase cluster_1 Optimization Phase Start Crude Product from Synthesis TLC Perform TLC Analysis Start->TLC GCMS Perform GC-MS Analysis TLC->GCMS Multiple spots or close Rf values NMR Perform NMR Analysis GCMS->NMR Ambiguous peak identification Identify Identify Structures of By-products GCMS->Identify NMR->Identify Hypothesize Hypothesize By-product Formation Mechanism Identify->Hypothesize Modify Modify Reaction Conditions (e.g., Temp, Time, Reagent) Hypothesize->Modify Purify Optimize Purification (e.g., Solvent System, Column) Hypothesize->Purify Reanalyze Re-analyze Modified Synthesis Modify->Reanalyze Purify->Reanalyze Result Improved Purity? Reanalyze->Result Result->Identify No conclusion Synthesis Optimized Result->conclusion Yes

Caption: Troubleshooting workflow for identifying and minimizing by-products in this compound synthesis.

Logical Flow for Distinguishing Isomers vs. Oxidation Products

Start Unexpected Peak Observed in GC-MS Check_MW Check Molecular Ion (M+) in Mass Spectrum Start->Check_MW MW_this compound M+ ~222.37 g/mol? Check_MW->MW_this compound MW_Cedrone M+ ~220.35 g/mol? MW_this compound->MW_Cedrone No Isomer Likely this compound Isomer (e.g., epi-cedrenol) MW_this compound->Isomer Yes MW_Cedrene M+ ~204.36 g/mol? MW_Cedrone->MW_Cedrene No Ketone Likely Over-oxidation Product (Cedrone) MW_Cedrone->Ketone Yes Starting_Material Unreacted Starting Material (α-Cedrene) MW_Cedrene->Starting_Material Yes Other Other By-product MW_Cedrene->Other No

Caption: Decision tree for initial identification of by-products based on GC-MS molecular weight data.

References

Technical Support Center: Overcoming Bacterial Resistance to Cedrenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments focused on overcoming bacterial resistance to Cedrenol, a sesquiterpenoid found in the essential oils of various plants, notably cedarwood.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential as an antibacterial agent?

This compound is a naturally occurring sesquiterpenoid alcohol, primarily found in the essential oil of cedarwood (Cedrus spp.). It has demonstrated antimicrobial properties against a range of bacteria, including antibiotic-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). Its lipophilic nature allows it to interact with bacterial cell membranes, suggesting a mechanism of action that involves disrupting membrane integrity and function.

Q2: What are the primary mechanisms of bacterial resistance to terpenoids like this compound?

While specific resistance mechanisms to this compound are still under investigation, bacteria can develop resistance to terpenoids through several general mechanisms:

  • Modification of the cell membrane: Alterations in the lipid composition of the bacterial cell membrane can reduce the ability of lipophilic compounds like this compound to intercalate and disrupt the membrane.

  • Efflux pumps: Bacteria can actively transport this compound out of the cell using efflux pumps, preventing it from reaching its target at a sufficient concentration.

  • Biofilm formation: Bacteria within a biofilm are encased in a protective extracellular matrix that can limit the penetration of antimicrobial agents like this compound.

Q3: What are the main strategies to overcome bacterial resistance to this compound?

Current research focuses on three primary strategies:

  • Synergistic Combination with Antibiotics: Using this compound in combination with conventional antibiotics can enhance the efficacy of both agents, often at lower concentrations. This can help to overcome existing resistance mechanisms and reduce the likelihood of developing new resistance.

  • Inhibition of Efflux Pumps: Combining this compound with an efflux pump inhibitor (EPI) can prevent bacteria from expelling the compound, thereby increasing its intracellular concentration and antibacterial effect. Some natural compounds, including other terpenoids, have been shown to have EPI activity.

  • Disruption of Bacterial Membranes: Leveraging this compound's ability to disrupt bacterial membranes can be a strategy in itself. This can lead to increased permeability to other antimicrobial agents and a general loss of cellular function.

Troubleshooting Guides

Guide 1: Inconsistent Minimum Inhibitory Concentration (MIC) Values for this compound

Problem: You are observing significant variability in the MIC values of this compound against your target bacterial strain.

Possible Cause Troubleshooting Step
Poor Solubility of this compound This compound is lipophilic and has low solubility in aqueous culture media. Ensure you are using an appropriate solvent (e.g., DMSO or ethanol) at a final concentration that does not inhibit bacterial growth. A solubilizing agent like Tween 80 (e.g., at 0.5% v/v) may be necessary. Always include a solvent control.
Volatility of this compound Being a component of an essential oil, this compound can be volatile. Ensure microplates are sealed properly during incubation to prevent evaporation, which would alter the effective concentration.
Inoculum Effect The density of the bacterial inoculum can significantly affect MIC values. Standardize your inoculum preparation to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then dilute to the final required concentration for your assay.
Binding to Plasticware Lipophilic compounds can adhere to the surface of plastic microplates. Consider using low-binding plates or pre-treating wells with a blocking agent if this is a concern.
Guide 2: Difficulty in Assessing Synergy between this compound and Antibiotics using the Checkerboard Assay

Problem: You are not obtaining clear synergistic, additive, or antagonistic results from your checkerboard assays.

Possible Cause Troubleshooting Step
Inappropriate Concentration Ranges The concentration ranges for both this compound and the antibiotic should bracket their individual MIC values. A common approach is to test concentrations from 4x MIC to 1/16x MIC for each compound.
Precipitation of this compound At higher concentrations, especially when combined with an antibiotic, this compound may precipitate out of solution. Visually inspect the wells for any precipitation before and after incubation. If precipitation occurs, you may need to adjust your solvent system or the highest concentration tested.
Complex Interactions The interaction between a natural product and an antibiotic can be complex. Ensure you are calculating the Fractional Inhibitory Concentration Index (FICI) correctly. An FICI ≤ 0.5 is generally considered synergistic, >0.5 to 4.0 is additive or indifferent, and >4.0 is antagonistic.
Edge Effects in Microplates Evaporation can be more pronounced in the outer wells of a microplate, leading to inaccurate results. Avoid using the outermost wells for critical measurements, or ensure proper sealing of the plate.

Quantitative Data Summary

The following tables summarize quantitative data on the antimicrobial activity of cedarwood oil (a primary source of this compound) and the synergistic effects of essential oils with antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) of Cedarwood Oil Against Various Bacteria

Bacterial StrainMIC Range (µg/mL)Reference
Staphylococcus aureus (including MRSA)620 - 2500[1]
Escherichia coli100 - 400[2]
Bacillus subtilis200[1]
Bacillus cereus400[1]
Pseudomonas aeruginosa620 - 5000[1]

Table 2: Examples of Synergistic Effects of Essential Oils/Components with Antibiotics

Essential Oil/ComponentAntibioticBacterial StrainFold Reduction in Antibiotic MICFICIReference
Mentha arvensis EOErythromycinE. coli, S. aureus, K. pneumoniae4≤ 0.5[2]
Cinnamon OilGentamicinUropathogenic E. coliNot specified≤ 0.5[3]
Origanum vulgare EOCiprofloxacinE. coli4 - 16≤ 0.5[4]
FarnesolEugenolMRSANot specified< 0.5[5]

Key Experimental Protocols

Protocol 1: Checkerboard Assay for Synergy Testing

This method is used to determine the synergistic, additive, or antagonistic effect of combining this compound with a conventional antibiotic.

Methodology:

  • Preparation of Reagents: Prepare stock solutions of this compound and the antibiotic in an appropriate solvent (e.g., DMSO). Prepare a standardized bacterial inoculum (0.5 McFarland) and dilute it in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of concentrations. Typically, serial two-fold dilutions of this compound are made along the y-axis, and serial two-fold dilutions of the antibiotic are made along the x-axis.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include wells with only this compound, only the antibiotic, a growth control (bacteria only), and a sterility control (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC of each compound alone and in combination. The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of antibiotic in combination / MIC of antibiotic alone).

Protocol 2: Bacterial Membrane Permeability Assays

These assays assess the ability of this compound to disrupt the bacterial outer and inner membranes.

a) N-Phenyl-1-naphthylamine (NPN) Uptake Assay (Outer Membrane)

Methodology:

  • Cell Preparation: Grow bacteria to the mid-logarithmic phase, then harvest and wash the cells. Resuspend the cells in a suitable buffer (e.g., HEPES).

  • Assay: In a fluorometer cuvette or a black 96-well plate, add the bacterial suspension and NPN solution.

  • Treatment: Add different concentrations of this compound to the wells.

  • Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~350 nm and an emission wavelength of ~420 nm. An increase in fluorescence indicates NPN uptake due to outer membrane disruption.

b) Propidium Iodide (PI) Uptake Assay (Inner Membrane)

Methodology:

  • Cell Preparation: Similar to the NPN assay, prepare a suspension of bacterial cells.

  • Assay: In a fluorometer cuvette or a black 96-well plate, add the bacterial suspension and PI solution.

  • Treatment: Add different concentrations of this compound.

  • Measurement: Measure the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm. An increase in fluorescence indicates that PI has entered the cell through a compromised inner membrane and intercalated with DNA.

Protocol 3: Efflux Pump Inhibition Assay

This assay determines if this compound or a synergistic compound can inhibit bacterial efflux pumps, leading to the accumulation of a fluorescent substrate like ethidium bromide (EtBr).

Methodology:

  • Cell Preparation: Grow bacteria to the mid-logarithmic phase, harvest, and wash the cells. Resuspend the cells in a buffer containing glucose to energize the cells.

  • Loading: Incubate the cells with EtBr and the potential efflux pump inhibitor (e.g., this compound or a known inhibitor as a positive control).

  • Efflux Initiation: Centrifuge the cells to remove external EtBr and resuspend them in a buffer with glucose to initiate efflux.

  • Measurement: Monitor the fluorescence of the supernatant or the cells over time. A decrease in intracellular fluorescence (or an increase in extracellular fluorescence) indicates efflux. A slower rate of efflux in the presence of the test compound compared to the control suggests efflux pump inhibition.

Visualizations

Experimental_Workflow cluster_0 Initial Screening cluster_1 Investigating Strategies cluster_2 Outcome Determine MIC of this compound Determine MIC of this compound Synergy Testing (Checkerboard Assay) Synergy Testing (Checkerboard Assay) Determine MIC of this compound->Synergy Testing (Checkerboard Assay) Membrane Permeability Assays (NPN/PI) Membrane Permeability Assays (NPN/PI) Determine MIC of this compound->Membrane Permeability Assays (NPN/PI) Efflux Pump Inhibition Assay Efflux Pump Inhibition Assay Determine MIC of this compound->Efflux Pump Inhibition Assay Optimized Combination Therapy Optimized Combination Therapy Synergy Testing (Checkerboard Assay)->Optimized Combination Therapy Membrane Permeability Assays (NPN/PI)->Optimized Combination Therapy Efflux Pump Inhibition Assay->Optimized Combination Therapy Synergy_Logic This compound This compound Synergistic Effect Synergistic Effect This compound->Synergistic Effect Antibiotic Antibiotic Antibiotic->Synergistic Effect Resistant Bacterium Resistant Bacterium Bacterial Cell Death Bacterial Cell Death Resistant Bacterium->Bacterial Cell Death Overcome Resistance Synergistic Effect->Resistant Bacterium Enhanced Activity Signaling_Pathway This compound This compound Cell Membrane Stress Cell Membrane Stress This compound->Cell Membrane Stress Disruption Two-Component System (e.g., CpxA/CpxR) Two-Component System (e.g., CpxA/CpxR) Cell Membrane Stress->Two-Component System (e.g., CpxA/CpxR) Activation Upregulation of Stress Response Genes Upregulation of Stress Response Genes Two-Component System (e.g., CpxA/CpxR)->Upregulation of Stress Response Genes Altered Membrane Composition / Increased Efflux Pump Expression Altered Membrane Composition / Increased Efflux Pump Expression Upregulation of Stress Response Genes->Altered Membrane Composition / Increased Efflux Pump Expression Leads to

References

Optimizing dosage and delivery of Cedrenol in in vivo animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage and delivery of Cedrenol in in vivo animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary effects in vivo?

This compound is a sesquiterpene alcohol found in the essential oil of cedar trees. In vivo studies have demonstrated its potential therapeutic effects, including anti-inflammatory, sedative, and neuroprotective properties. Its mechanisms of action are linked to the modulation of various signaling pathways.

Q2: Which animal models are commonly used for in vivo studies with this compound?

Mice and rats are the most frequently used animal models for investigating the in vivo effects of this compound. The choice of model often depends on the specific research question, such as studying its effects on inflammation, anxiety, or neurodegenerative diseases.

Q3: What are the common routes of administration for this compound in animal models?

The most common routes of administration for this compound in animal studies are oral gavage (p.o.) and intraperitoneal injection (i.p.). The choice of administration route can significantly impact the bioavailability and pharmacokinetics of the compound.

Q4: What is a typical dosage range for this compound in mice and rats?

The effective dosage of this compound can vary depending on the animal model, administration route, and the endpoint being measured. Reported oral dosages in mice range from 5 to 50 mg/kg. It is crucial to perform dose-response studies to determine the optimal dosage for your specific experimental conditions.

Q5: Are there any known toxic effects of this compound in vivo?

Studies on the acute oral toxicity of Cedrol, a related compound, in rats have shown a low toxicity profile, with an LD50 greater than 5 g/kg. However, it is always recommended to conduct preliminary toxicity studies with your specific formulation and animal model.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound for In Vivo Administration

Problem: this compound is a lipophilic compound with low aqueous solubility, making it challenging to prepare stable formulations for in vivo administration, especially for intraperitoneal injections.

Solution:

  • Vehicle Selection:

    • For oral administration, this compound can be dissolved in edible oils such as corn oil or sesame oil.

    • For intraperitoneal injections, a common vehicle is a mixture of saline with a small percentage of a non-toxic solubilizing agent like Tween 80 or DMSO. It is critical to keep the concentration of the solubilizing agent low to avoid vehicle-induced toxicity.

  • Formulation Strategy:

    • Prepare a stock solution of this compound in the chosen solvent (e.g., DMSO).

    • For the final injection volume, dilute the stock solution in saline to the desired concentration. Ensure the final concentration of the organic solvent is minimal (typically <5% for DMSO).

    • Vortex or sonicate the solution to ensure homogeneity before administration.

Issue 2: Variability in Experimental Results

Problem: High variability in experimental outcomes is observed between animals treated with this compound.

Solution:

  • Standardize Administration Technique: Ensure consistent and accurate administration of the dose. For oral gavage, use appropriate gavage needles and ensure the solution is delivered directly to the stomach. For i.p. injections, ensure the injection is in the peritoneal cavity and not in the intestines or other organs.

  • Control for Animal-Related Factors: Factors such as age, sex, weight, and circadian rhythm can influence the response to this compound. Ensure these variables are consistent across all experimental groups.

  • Acclimatization: Allow sufficient time for animals to acclimatize to the housing and handling procedures before the start of the experiment to minimize stress-induced variability.

Quantitative Data Summary

Table 1: Reported In Vivo Dosages of this compound

Animal ModelAdministration RouteDosage RangeObserved Effect
MiceOral (p.o.)5 - 50 mg/kgAnti-inflammatory, Sedative
RatsOral (p.o.)10 - 100 mg/kgNeuroprotective
MiceIntraperitoneal (i.p.)1 - 20 mg/kgAnxiolytic-like effects

Table 2: Pharmacokinetic Parameters of a this compound-related Compound (Cedrol) in Rats (Oral Administration)

ParameterValue
Tmax (h)1.5
Cmax (ng/mL)230
Half-life (h)4.5
Bioavailability (%)~20

Note: Pharmacokinetic data for this compound itself is limited. The data presented is for a structurally similar compound and should be used as a general guide.

Experimental Protocols

Protocol 1: Oral Administration of this compound in Mice

  • Preparation of Dosing Solution:

    • Dissolve the required amount of this compound in corn oil to achieve the desired final concentration (e.g., 5 mg/mL for a 10 mL/kg dosing volume to achieve a 50 mg/kg dose).

    • Vortex the solution thoroughly to ensure a homogenous suspension.

  • Animal Handling:

    • Gently restrain the mouse.

  • Administration:

    • Use a proper-sized oral gavage needle (e.g., 20-gauge, 1.5 inches for an adult mouse).

    • Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.

    • Monitor the animal for any signs of distress after administration.

Protocol 2: Intraperitoneal Injection of this compound in Mice

  • Preparation of Dosing Solution:

    • Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL).

    • For a final dose of 20 mg/kg in a dosing volume of 10 mL/kg, dilute the stock solution in sterile saline containing 0.5% Tween 80. The final DMSO concentration should be below 5%.

    • Vortex the solution vigorously before each injection.

  • Animal Handling:

    • Properly restrain the mouse to expose the abdomen.

  • Administration:

    • Use a 25-27 gauge needle.

    • Lift the mouse by the scruff of the neck, allowing the hind legs to hang free.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or intestines.

    • Inject the solution into the peritoneal cavity.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_eval Evaluation Phase Cedrenol_Source This compound Source Vehicle_Selection Vehicle Selection Cedrenol_Source->Vehicle_Selection Formulation Formulation Vehicle_Selection->Formulation Dose_Calculation Dose Calculation Formulation->Dose_Calculation Animal_Model Animal Model Selection Animal_Model->Dose_Calculation Administration Administration (p.o. or i.p.) Dose_Calculation->Administration Behavioral_Tests Behavioral Tests Administration->Behavioral_Tests Biochemical_Assays Biochemical Assays Administration->Biochemical_Assays Histology Histological Analysis Administration->Histology

Caption: Workflow for in vivo studies with this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus This compound This compound Receptor Receptor ? This compound->Receptor Binds/Modulates IKK IKK Receptor->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Gene_Expression Inflammatory Gene Expression NFkB_nuc->Gene_Expression Induces

Caption: Postulated anti-inflammatory signaling pathway of this compound.

Troubleshooting low yields in the enzymatic synthesis of Cedrenol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for low yields in the enzymatic synthesis of Cedrenol.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymatic steps in the biosynthesis of this compound?

A1: The enzymatic synthesis of this compound typically involves two main steps. First, a sesquiterpene synthase, such as Cedrol Synthase or epi-Cedrol Synthase, catalyzes the cyclization of the linear precursor, farnesyl diphosphate (FPP), to form the cedrol backbone.[1] Subsequently, a cytochrome P450 monooxygenase (CYP) may be required to hydroxylate a cedrene precursor to yield this compound. The specific pathway can vary depending on the enzyme system utilized.

Q2: My reaction has produced several sesquiterpenes other than this compound. Is this normal?

A2: Yes, it is common for sesquiterpene synthases to produce a spectrum of products. For instance, epi-cedrol synthase from Artemisia annua is known to produce primarily epi-cedrol (96%) and some cedrol (4%), along with minor olefin byproducts like α-cedrene, β-cedrene, and (E)-β-farnesene.[1] The formation of multiple products is due to the highly reactive carbocationic intermediates formed during the cyclization cascade.[2]

Q3: What are the essential cofactors for the enzymatic synthesis of this compound?

A3: Sesquiterpene synthases, like epi-cedrol synthase, require a divalent metal ion, typically Magnesium (Mg²⁺), for activity.[1] Cytochrome P450 enzymes require a reductase partner and a source of reducing equivalents, typically NADPH, to facilitate the hydroxylation reaction.

Q4: Can the product, this compound, inhibit the enzymes in the pathway?

A4: Yes, product inhibition is a possibility. Cedrol has been shown to be a potent competitive inhibitor of certain cytochrome P450 enzymes, such as CYP2B6 and CYP3A4.[3][4] This feedback inhibition could potentially limit the overall yield of this compound, especially in high-titer production systems.

Troubleshooting Guide for Low this compound Yield

This section addresses common issues encountered during the enzymatic synthesis of this compound and provides actionable solutions.

Problem Potential Cause Recommended Solution
No or very low product formation Inactive Enzyme - Verify protein expression and purification using SDS-PAGE. - Perform an activity assay with a known standard to confirm enzyme functionality. - Ensure proper protein folding; consider expressing at a lower temperature (e.g., 18-25°C).
Missing Cofactors - Ensure the reaction buffer contains an adequate concentration of MgCl₂ (typically 5-10 mM) for the cedrol synthase.[5] - For P450-mediated hydroxylation, ensure the presence of NADPH and a compatible reductase.
Incorrect pH - The optimal pH for epi-cedrol synthase is between 8.5 and 9.0.[1] Verify and adjust the pH of your reaction buffer accordingly.
Substrate Degradation - Farnesyl diphosphate (FPP) can be unstable. Use freshly prepared or properly stored FPP.
Low yield with significant byproduct formation Suboptimal Reaction Conditions - Optimize the reaction temperature. Many microbial systems for terpene production are incubated at around 30°C.[5] - Adjust the substrate (FPP) concentration. The Km of epi-cedrol synthase for FPP is in the low micromolar range (0.4-1.3 µM).[1] High substrate concentrations can sometimes lead to the formation of alternative products.
Enzyme Promiscuity - Some sesquiterpene synthases naturally produce a mixture of products.[1] Consider protein engineering of the synthase to improve selectivity for cedrol.
Sub-optimal Precursor Supply (in vivo) - In whole-cell systems (e.g., engineered E. coli), the supply of the FPP precursor can be a bottleneck. Overexpression of genes in the upstream mevalonate (MVA) or MEP pathway can increase the FPP pool.[2]
Reaction starts well but stalls over time Product Inhibition - Cedrol can inhibit cytochrome P450s.[3][4] Implement in situ product removal, for example, by overlaying the culture or reaction with an organic solvent like dodecane to sequester the product as it is formed.[5]
Enzyme Instability - Add stabilizing agents such as glycerol (e.g., 20% v/v) to the reaction buffer.[5] - Determine the enzyme's half-life under your reaction conditions and consider adding fresh enzyme over the course of the reaction.
Depletion of Cofactors - For P450 reactions, ensure a robust NADPH regeneration system is in place if using purified enzymes.
Accumulation of Pyrophosphate - The release of pyrophosphate (PPi) during the reaction can be inhibitory. Add a pyrophosphatase to the reaction mixture to hydrolyze PPi to inorganic phosphate.

Key Experimental Parameters

The following tables summarize critical quantitative data for the enzymatic synthesis of this compound.

Table 1: Kinetic Parameters for Artemisia annua epi-Cedrol Synthase

ParameterValuepHReference
Km for Farnesyl Diphosphate 0.4 µM7.0[1]
1.3 µM9.0[1]
Km for Mg²⁺ 80 µM7.0 & 9.0[1]
Optimal pH 8.5 - 9.0-[1]

Table 2: Common Byproducts of Artemisia annua epi-Cedrol Synthase

CompoundClassTypical % of Total ProductReference
epi-Cedrol Oxygenated Sesquiterpene96%[1]
Cedrol Oxygenated Sesquiterpene4%[1]
α-Cedrene Sesquiterpene Olefin57% of olefins[1]
β-Cedrene Sesquiterpene Olefin13% of olefins[1]
(E)-β-Farnesene Sesquiterpene Olefin5% of olefins[1]

Experimental Protocols

Protocol 1: Expression and Purification of His-tagged Cedrol Synthase in E. coli
  • Transformation : Transform E. coli BL21(DE3) cells with the expression plasmid containing the cedrol synthase gene. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture : Inoculate a single colony into 10 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture : Inoculate 1 L of Terrific Broth (TB) medium with the starter culture. Grow at 37°C with shaking until the OD₆₀₀ reaches ~0.8.

  • Induction : Induce protein expression by adding IPTG to a final concentration of 1 mM. Reduce the temperature to 30°C and continue to grow for 20 hours.[5]

  • Cell Harvest : Harvest the cells by centrifugation at 10,000 x g for 15 minutes at 4°C.[5]

  • Lysis : Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.8, 300 mM NaCl). Lyse the cells by sonication on ice.[5]

  • Clarification : Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.[5]

  • Purification : Purify the His-tagged protein from the supernatant using a Ni-NTA affinity column. Wash with a buffer containing 25 mM imidazole and elute with a buffer containing 250 mM imidazole.[5]

  • Desalting and Storage : Desalt the purified protein using a desalting column. Store the purified enzyme at -80°C in a buffer containing glycerol for stability.[5]

Protocol 2: In Vitro Enzymatic Synthesis of Cedrol
  • Reaction Mixture : In a glass vial, prepare the reaction mixture. For a 400 µL reaction, combine:[5]

    • Assay Buffer (25 mM Tris-HCl, 5 mM DTT, 10 mM MgCl₂, 20% glycerol, pH 8.5)

    • Purified Cedrol Synthase (e.g., 25 µg)

    • Farnesyl Diphosphate (FPP) to a final concentration of 100 µM

  • Incubation : Incubate the reaction at 30°C for 1-4 hours with gentle shaking.[5]

  • Extraction : Stop the reaction and extract the sesquiterpene products by adding an equal volume of an organic solvent (e.g., ethyl acetate or hexane). Vortex vigorously for 30 seconds.

  • Phase Separation : Centrifuge briefly to separate the organic and aqueous phases.

  • Analysis : Carefully transfer the organic layer to a new vial for analysis by GC-MS.

Protocol 3: GC-MS Analysis of this compound and Byproducts
  • Instrumentation : Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column : A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating sesquiterpenes.[6]

  • Carrier Gas : Use high purity helium as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).[6]

  • Injection : Inject 1 µL of the organic extract. Use a split ratio of 10:1. Set the inlet temperature to 220°C.[6]

  • Oven Program :

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 5°C/min.

    • Hold: Hold at 240°C for 5 minutes.

  • MS Parameters :

    • Ion Source: Electron Ionization (EI) at 70 eV.[6]

    • Source Temperature: 230°C.[6]

    • Mass Scan Range: m/z 40-550.[6]

  • Identification : Identify this compound and other sesquiterpenes by comparing their mass spectra and retention times with authentic standards and reference libraries (e.g., NIST).

Visualizations

Enzymatic_Synthesis_of_this compound cluster_upstream Upstream Pathway (e.g., MVA or MEP) cluster_synthesis This compound Synthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Multiple Steps Mevalonate Mevalonate HMG-CoA->Mevalonate Multiple Steps IPP_DMAPP IPP / DMAPP Mevalonate->IPP_DMAPP Multiple Steps FPP Farnesyl Diphosphate (FPP) IPP_DMAPP->FPP FPP Synthase Cedrol_Synthase Cedrol Synthase FPP->Cedrol_Synthase Cedrol Cedrol Cedrol_Synthase->Cedrol Cyclization Byproducts Byproducts (α-cedrene, β-cedrene, etc.) Cedrol_Synthase->Byproducts P450 Cytochrome P450 Cedrol->P450 This compound This compound P450->this compound Hydroxylation

Caption: Enzymatic pathway for this compound synthesis.

Troubleshooting_Workflow Start Low this compound Yield CheckEnzyme Check Enzyme Activity & Purity Start->CheckEnzyme CheckConditions Verify Reaction Conditions (pH, Temp, Cofactors) Start->CheckConditions CheckSubstrate Assess Substrate Quality (FPP) Start->CheckSubstrate AnalyzeByproducts Analyze Byproduct Profile (GC-MS) Start->AnalyzeByproducts CheckInhibition Investigate Product/Substrate Inhibition Start->CheckInhibition OptimizeExpression Optimize in vivo Expression (if applicable) Start->OptimizeExpression Solution1 Re-purify or express fresh enzyme CheckEnzyme->Solution1 Solution2 Adjust buffer pH, temperature, and add necessary cofactors CheckConditions->Solution2 Solution3 Use fresh, high-quality FPP CheckSubstrate->Solution3 Solution4 Optimize conditions to favor this compound or engineer enzyme AnalyzeByproducts->Solution4 Solution5 Implement in situ product removal CheckInhibition->Solution5 Solution6 Tune induction conditions, enhance precursor supply OptimizeExpression->Solution6 End Improved Yield Solution1->End Solution2->End Solution3->End Solution4->End Solution5->End Solution6->End

References

Improving the enantioselectivity of asymmetric Cedrenol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of Cedrenol. The information is designed to address specific issues that may be encountered during experimentation, with a focus on improving enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving an enantioselective synthesis of the this compound core structure?

A1: The main approaches for constructing the tricyclic cedrane skeleton in an enantioselective manner revolve around key cycloaddition reactions. The most prominent strategies include:

  • Asymmetric Intramolecular Diels-Alder (IMDA) Reaction: This is a powerful method for forming the fused ring system. A chiral Lewis acid catalyst is typically employed to control the stereochemistry of the cycloaddition.

  • Asymmetric Pauson-Khand Reaction (PKR): This reaction involves the cobalt-catalyzed [2+2+1] cycloaddition of an enyne to form a cyclopentenone, which is a key intermediate in the synthesis of this compound. Chiral ligands are used to induce enantioselectivity.

  • Biomimetic Cationic Cyclization: Inspired by the natural biosynthetic pathway, this method uses chiral acids or catalysts to initiate a cascade of cyclizations from an acyclic precursor. Controlling the stereochemistry at multiple centers simultaneously is a key challenge.

Q2: My enantiomeric excess (e.e.) is low. What are the common factors that influence enantioselectivity in the asymmetric synthesis of this compound?

A2: Low enantiomeric excess is a frequent challenge. Several factors can significantly impact the stereochemical outcome of your reaction:

  • Catalyst Choice and Loading: The structure of the chiral ligand or catalyst is paramount. Even minor changes to the catalyst's steric or electronic properties can drastically alter the e.e. Catalyst loading is also critical; too little may result in a significant background (non-catalyzed) reaction, which is typically non-selective.

  • Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity by reducing the thermal energy that can overcome the energy difference between the diastereomeric transition states.

  • Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex and, therefore, the stereochemical outcome.

  • Substrate Purity: Impurities in the starting material can sometimes interfere with the catalyst, leading to lower e.e.

  • Rate of Addition: In some cases, slow addition of a reagent can help to maintain a low concentration of a reactive intermediate, which can favor the desired catalytic cycle over undesired side reactions or the non-catalyzed pathway.

Q3: I am observing the formation of diastereomers. How can I improve diastereoselectivity?

A3: The formation of diastereomers is common in the synthesis of complex molecules like this compound. To improve diastereoselectivity:

  • Steric Hindrance: The steric bulk of both the substrate and the chiral catalyst can be modified to favor the formation of one diastereomer over another.

  • Chelation Control: In reactions involving metal catalysts, the presence of chelating groups on the substrate can help to lock the conformation of the transition state, leading to higher diastereoselectivity.

  • Choice of Lewis Acid: In Diels-Alder reactions, the nature of the Lewis acid can influence the endo/exo selectivity, which in turn affects the diastereomeric outcome.

Troubleshooting Guides

Low Enantioselectivity in Asymmetric Intramolecular Diels-Alder (IMDA) Reaction

Problem: The enantiomeric excess of the tricyclic olefin product is below the desired level.

Potential Cause Troubleshooting Steps
Suboptimal Chiral Lewis Acid Catalyst 1. Screen Different Catalysts: Experiment with a variety of chiral Lewis acids (e.g., based on BINOL, BOX, or PYBOX ligands).2. Modify Ligand Structure: If possible, synthesize and test derivatives of the most promising ligand with different steric and electronic properties.
Incorrect Reaction Temperature 1. Lower the Temperature: Perform the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -78 °C).2. Monitor Reaction Time: Be aware that lowering the temperature will likely increase the required reaction time.
Inappropriate Solvent 1. Solvent Screening: Test a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, diethyl ether).2. Use of Additives: In some cases, the addition of a coordinating species can modulate the activity and selectivity of the catalyst.
Background (Non-Catalyzed) Reaction 1. Increase Catalyst Loading: Incrementally increase the mol% of the catalyst to favor the catalyzed pathway.2. Lower the Reaction Temperature: This will slow down the non-catalyzed reaction more significantly than the catalyzed one.
Poor Yield or Selectivity in Asymmetric Pauson-Khand Reaction (PKR)

Problem: The desired cyclopentenone intermediate is obtained in low yield, or with the formation of multiple isomers.

Potential Cause Troubleshooting Steps
Inefficient Cobalt Complex Formation 1. Pre-formation of the Catalyst: Ensure the active cobalt-alkyne complex is formed before initiating the cyclization.2. Choice of Cobalt Source: Different cobalt sources (e.g., Co₂(CO)₈, Co₄(CO)₁₂) can have different reactivities.
Suboptimal Chiral Ligand 1. Ligand Screening: Test various chiral phosphine or phosphite ligands.2. Ligand-to-Metal Ratio: Optimize the ratio of the chiral ligand to the cobalt source.
Decomposition of Starting Material or Product 1. Control of CO Pressure: The pressure of carbon monoxide can influence the reaction rate and selectivity. Optimize the CO pressure (from a balloon to higher pressures).2. Use of Promoters: N-oxides (e.g., NMO, TMANO) can promote the reaction at lower temperatures, potentially reducing decomposition.
Incorrect Stoichiometry 1. Precise Reagent Measurement: Ensure accurate measurement of all reagents, especially the cobalt source and chiral ligand.

Experimental Protocols

Representative Asymmetric Intramolecular Diels-Alder Reaction

This protocol is a generalized procedure based on common practices for chiral Lewis acid-catalyzed IMDA reactions.

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral ligand (e.g., a BINOL derivative, 0.12 mmol) in the chosen dry solvent (e.g., dichloromethane, 5 mL). Cool the solution to the desired temperature (e.g., -78 °C). Add the Lewis acid (e.g., a solution of diethylaluminum chloride in hexanes, 0.1 mmol) dropwise. Stir the mixture for 30-60 minutes to allow for complex formation.

  • Cycloaddition: To the prepared catalyst solution, add a solution of the cyclopentadiene precursor (0.1 mmol) in the same dry solvent (2 mL) dropwise over a period of 30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (5 mL).

  • Workup: Allow the mixture to warm to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with the reaction solvent (e.g., dichloromethane, 3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the purified product by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

Visualizations

Experimental_Workflow_IMDA cluster_prep Catalyst Preparation cluster_reaction Cycloaddition Reaction cluster_workup Workup and Analysis ligand Chiral Ligand catalyst Chiral Lewis Acid Catalyst ligand->catalyst lewis_acid Lewis Acid lewis_acid->catalyst solvent_prep Dry Solvent solvent_prep->catalyst reaction_vessel Reaction at Low Temperature catalyst->reaction_vessel Add to Substrate substrate Cyclopentadiene Precursor substrate->reaction_vessel monitoring TLC / LC-MS Monitoring reaction_vessel->monitoring quench Quench Reaction monitoring->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification analysis Chiral HPLC/GC for e.e. purification->analysis

Caption: Workflow for Asymmetric Intramolecular Diels-Alder Reaction.

Enantioselectivity_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions low_ee Low Enantiomeric Excess (e.e.) cause1 Suboptimal Catalyst low_ee->cause1 cause2 High Temperature low_ee->cause2 cause3 Wrong Solvent low_ee->cause3 cause4 Background Reaction low_ee->cause4 sol1 Screen Catalysts / Modify Ligand cause1->sol1 sol2 Lower Reaction Temperature cause2->sol2 sol3 Solvent Screening cause3->sol3 sol4 Increase Catalyst Loading cause4->sol4

Caption: Troubleshooting Low Enantioselectivity.

Technical Support Center: Quantification of Cedrenol in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantitative analysis of Cedrenol in complex biological matrices. This resource is designed to provide researchers, scientists, and drug development professionals with detailed methodologies, troubleshooting guidance, and frequently asked questions to ensure accurate and reliable quantification of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for quantifying this compound in biological samples?

A1: Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective method for the quantification of this compound, a sesquiterpene alcohol, in complex biological matrices.[1] This is due to its excellent sensitivity and selectivity. While LC-MS/MS can also be used, GC-MS is often preferred for volatile and semi-volatile compounds like this compound.

Q2: What are the main challenges when quantifying this compound in biological matrices?

A2: The primary challenges include:

  • Matrix Effects: Components of the biological matrix (e.g., lipids, proteins in plasma) can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement and inaccurate quantification.[2]

  • Isomeric Compounds: Biological samples may contain isomers of this compound, which have the same mass-to-charge ratio, making it difficult to distinguish and accurately quantify this compound without proper chromatographic separation.

  • Low Concentrations: Endogenous or administered levels of this compound can be very low, requiring highly sensitive instrumentation and optimized extraction methods to achieve the necessary limits of detection and quantification.

  • Sample Stability: this compound may degrade in the biological matrix during sample collection, storage, or processing. It is crucial to perform stability studies to ensure the integrity of the analyte.

Q3: How can I minimize matrix effects in my analysis?

A3: To mitigate matrix effects, consider the following strategies:

  • Effective Sample Preparation: Use a robust extraction method, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to remove interfering matrix components.

  • Chromatographic Separation: Optimize your GC method to ensure this compound is well-separated from co-eluting matrix components.

  • Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification.[3][4][5] If a SIL-IS is not available, a structural analog can be used, but requires careful validation.[6]

  • Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to compensate for matrix effects.

Q4: What is a suitable internal standard for this compound quantification?

A4: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., this compound-d3). If this is not commercially available, a structurally similar compound with similar physicochemical properties that is not present in the biological sample can be used. For the related compound α-cedrene, 1,4-dichlorobenzene has been used as an internal standard in a GC-MS/MS method.[7] The selection of an internal standard requires thorough validation to ensure it effectively corrects for variability.[4][6]

Experimental Protocols

Below are detailed methodologies for the quantification of this compound in a complex biological matrix (e.g., plasma) using GC-MS. This protocol is based on established methods for similar sesquiterpenoid compounds and should be validated in your laboratory.

Experimental Workflow Diagram

Cedrenol_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Plasma Sample (e.g., 100 µL) Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction (e.g., with n-hexane) Add_IS->LLE Vortex Vortex & Centrifuge LLE->Vortex Evaporate Evaporate Supernatant Vortex->Evaporate Reconstitute Reconstitute in Solvent Evaporate->Reconstitute Inject Inject into GC-MS Reconstitute->Inject GC_Separation Chromatographic Separation Inject->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Integrate Peak Integration MS_Detection->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantify this compound Concentration Calibrate->Quantify

Caption: Workflow for this compound quantification in plasma.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 500 µL of n-hexane (or another suitable organic solvent like ethyl acetate) to the plasma sample.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 10°C/min to 200°C

    • Ramp: 20°C/min to 280°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Mass Spectrometry Parameters

The mass spectrum of Cedrol (a principal constituent of this compound) is available in the NIST WebBook.[8] Based on this and typical fragmentation patterns of sesquiterpene alcohols, the following ions are suggested for SIM mode.

CompoundQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
This compoundTo be determinedTo be determined
Example ISTo be determinedTo be determined

Note: The specific quantifier and qualifier ions for this compound and the chosen internal standard should be determined by analyzing the pure standards and selecting abundant and specific ions from their mass spectra. The mass spectrum of Cedrol shows significant peaks that can be used for identification.[8]

Data Presentation

The following tables present example quantitative data that should be generated during method validation.

Table 1: Example Calibration Curve Parameters for this compound in Plasma

ParameterValue
Linearity Range (ng/mL)5 - 1000
Correlation Coefficient (r²)≥ 0.995
Weighting1/x

Table 2: Example Precision and Accuracy Data for this compound Quantification

QC Level (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ (5)< 15< 1585 - 115
Low QC (15)< 15< 1585 - 115
Mid QC (150)< 15< 1585 - 115
High QC (800)< 15< 1585 - 115

Table 3: Example Recovery and Matrix Effect Data for this compound

QC Level (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC (15)> 8585 - 115
High QC (800)> 8585 - 115

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Cedrenol_Analysis cluster_symptom Observed Problem cluster_cause Potential Cause cluster_solution Recommended Solution No_Peak No/Low Peak for this compound Degradation Sample Degradation No_Peak->Degradation Extraction_Issue Poor Extraction Recovery No_Peak->Extraction_Issue Instrument_Sensitivity Low Instrument Sensitivity No_Peak->Instrument_Sensitivity Tailing_Peak Peak Tailing Active_Sites Active Sites in GC System Tailing_Peak->Active_Sites Column_Contamination Column Contamination Tailing_Peak->Column_Contamination Inlet_Issue Improper Injection/Inlet Setup Tailing_Peak->Inlet_Issue High_Variability High Variability in Results Matrix_Effect Matrix Effect High_Variability->Matrix_Effect IS_Issue Internal Standard Inconsistency High_Variability->IS_Issue Interference_Peaks Interfering Peaks Interference_Peaks->Matrix_Effect Coelution Co-eluting Contaminants Interference_Peaks->Coelution Check_Stability Verify Sample Stability Degradation->Check_Stability Optimize_Extraction Optimize Extraction Protocol Extraction_Issue->Optimize_Extraction Tune_MS Tune Mass Spectrometer Instrument_Sensitivity->Tune_MS Deactivate_System Deactivate Liner/Column Active_Sites->Deactivate_System Bake_Column Bake Out Column Column_Contamination->Bake_Column Check_Inlet Check Inlet Liner & Septum Inlet_Issue->Check_Inlet Improve_Cleanup Improve Sample Cleanup Matrix_Effect->Improve_Cleanup Matrix_Effect->Improve_Cleanup Validate_IS Validate Internal Standard IS_Issue->Validate_IS Optimize_GC Optimize GC Method Coelution->Optimize_GC

Caption: Troubleshooting logic for this compound analysis.

Common Problems and Solutions

Problem 1: No or very low peak for this compound.

  • Possible Cause A: Sample Degradation. this compound may have degraded during sample collection, storage, or processing.

    • Solution: Conduct stability studies at different temperatures and for different durations to determine optimal storage conditions. Ensure samples are kept on ice after collection and stored at -80°C for long-term storage. Perform freeze-thaw stability tests.

  • Possible Cause B: Poor Extraction Recovery. The liquid-liquid extraction procedure may not be efficient for this compound from the specific biological matrix.

    • Solution: Experiment with different extraction solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH adjustments of the sample to optimize recovery. A solid-phase extraction (SPE) method could also be explored for cleaner extracts.

  • Possible Cause C: Low Instrument Sensitivity. The GC-MS may not be sensitive enough to detect the low concentrations of this compound.

    • Solution: Ensure the mass spectrometer is properly tuned. Check for any leaks in the GC system. Clean the ion source if necessary.

Problem 2: Peak tailing for this compound.

  • Possible Cause A: Active Sites in the GC System. Polar compounds like alcohols can interact with active sites in the injector liner or the column, leading to peak tailing.

    • Solution: Use a deactivated inlet liner. Trim a small portion (e.g., 10-20 cm) from the front of the GC column. Consider using a more inert column.[9][10]

  • Possible Cause B: Column Contamination. Buildup of non-volatile matrix components on the column can cause peak tailing.

    • Solution: Bake out the column at a high temperature (within the column's limits) to remove contaminants. If tailing persists, the column may need to be replaced.[11]

  • Possible Cause C: Improper Injection or Inlet Setup. A poorly cut column, incorrect column installation depth, or a leaking septum can all contribute to peak tailing.[10][12]

    • Solution: Ensure the column is cut cleanly and installed at the correct height in the inlet. Replace the septum regularly.

Problem 3: High variability in results (poor precision).

  • Possible Cause A: Inconsistent Internal Standard Addition. Inaccurate or inconsistent pipetting of the internal standard will lead to high variability.

    • Solution: Use a calibrated pipette and ensure the internal standard is properly mixed with the sample before extraction.

  • Possible Cause B: Significant and Variable Matrix Effects. The degree of ion suppression or enhancement may vary between samples.

    • Solution: Improve the sample cleanup procedure to remove more interfering matrix components. Ensure the use of a suitable internal standard (ideally a stable isotope-labeled one).

Problem 4: Interfering peaks co-eluting with this compound.

  • Possible Cause A: Inadequate Chromatographic Resolution. The GC method may not be sufficient to separate this compound from other matrix components or isomers.

    • Solution: Optimize the GC oven temperature program (e.g., use a slower ramp rate) to improve separation. A longer GC column or a column with a different stationary phase could also be tested.

  • Possible Cause B: Contamination. Contamination from solvents, glassware, or the autosampler can introduce interfering peaks.

    • Solution: Run solvent blanks to identify sources of contamination. Ensure all glassware is thoroughly cleaned.

References

Validation & Comparative

Comparative Biological Activity of Cedrenol versus Cedrol: A Scientific Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of two structurally related sesquiterpenoids, Cedrenol and Cedrol. While both compounds are found in the essential oils of various plants, particularly from the Cedrus and Juniperus genera, the extent of scientific investigation into their pharmacological potential differs significantly. This document summarizes the available experimental data, providing a clear comparison of their known biological effects and the methodologies used to assess them.

Data Presentation: A Tale of Two Molecules

The available scientific literature presents a stark contrast in the documented biological activities of this compound and Cedrol. Cedrol has been the subject of numerous studies investigating its potential as an anticancer, anti-inflammatory, and antimicrobial agent. In contrast, information on the biological activities of this compound is notably scarce, with its primary application being in the fragrance industry.

Table 1: Comparative Biological Activity Data

Biological ActivityThis compoundCedrol
Anticancer Activity No significant data available- Inhibits proliferation of colorectal cancer cells (HT-29 IC50: 138.91 µM; CT-26 IC50: 92.46 µM) - Induces G0/G1 cell cycle arrest and apoptosis - Cytotoxic to human lung, liver, and oral cancer cells
Anti-inflammatory Activity No significant data available- Inhibits nitric oxide (NO) production in macrophages (IC50: 41.1 µM) - Inhibits neutrophil chemotaxis (IC50: 10.6 µM) - Reduces paw edema in animal models
Antimicrobial Activity No significant data available- Active against Gram-positive bacteria and yeast (MIC: 31.25-62.5 µg/mL)

Experimental Protocols: Methodologies for Assessing Cedrol's Bioactivity

Detailed experimental protocols for the key biological activities of Cedrol are outlined below. These methodologies are standard in preclinical pharmacological research and provide a framework for the evaluation of natural compounds.

Anticancer Activity: MTT Assay for Cell Viability

The cytotoxic effects of Cedrol on cancer cell lines are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Seeding: Cancer cells (e.g., HT-29, CT-26) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated overnight.

  • Compound Treatment: Cells are treated with varying concentrations of Cedrol (e.g., 0-450 µM) for 24, 48, and 72 hours.

  • MTT Addition: The culture medium is replaced with MTT solution (0.4 mg/mL), and the plates are incubated for 4-8 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 560 nm using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate incubate1 Incubate overnight seed->incubate1 treat Add varying concentrations of Cedrol incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4-8h add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read Read absorbance at 560 nm solubilize->read calculate Calculate IC50 read->calculate

MTT Assay Workflow for Cytotoxicity Assessment.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

The anti-inflammatory potential of Cedrol can be assessed by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.

  • Pre-treatment: Cells are pre-treated with different concentrations of Cedrol for 1 hour.

  • Stimulation: Cells are then stimulated with LPS (1 µg/mL) to induce NO production and incubated for 24 hours.

  • Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Absorbance Reading: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control.

NO_Inhibition_Assay start Culture RAW 264.7 cells pretreat Pre-treat with Cedrol start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24h stimulate->incubate griess Perform Griess Assay on supernatant incubate->griess read Read absorbance at 540 nm griess->read calculate Calculate % NO inhibition read->calculate

Workflow for Nitric Oxide Inhibition Assay.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial efficacy of Cedrol is determined by finding the minimum inhibitory concentration (MIC) using a micro-broth dilution method.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared.

  • Serial Dilution: Two-fold serial dilutions of Cedrol are prepared in a 96-well microplate containing growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The microplate is incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of Cedrol that visibly inhibits the growth of the microorganism.

Signaling Pathways Implicated in Cedrol's Anticancer Activity

Studies on Cedrol's anticancer effects have elucidated its involvement in key signaling pathways that regulate cell survival and death. Cedrol has been shown to induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Cedrol Cedrol FasL FasL Cedrol->FasL Bax Bax Cedrol->Bax Casp8 Caspase-8 FasL->Casp8 Casp3 Caspase-3 Casp8->Casp3 Mito Mitochondria Bax->Mito CytC Cytochrome c Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Cedrol-induced Apoptotic Signaling Pathways.

Conclusion

The comparative analysis reveals a significant knowledge gap between the biological activities of Cedrol and this compound. Cedrol has demonstrated promising anticancer, anti-inflammatory, and antimicrobial properties in various preclinical models. The detailed experimental protocols and elucidated signaling pathways provide a solid foundation for further research and potential drug development. In contrast, this compound remains largely uninvestigated for its pharmacological potential, with its current application confined to the fragrance industry. This guide highlights the need for future studies to explore the biological activities of this compound to determine if it possesses any therapeutic properties, either on its own or in comparison to its well-studied isomer, Cedrol.

Cedrenol: A Potential Natural Alternative to Standard Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory efficacy of cedrenol, a naturally occurring sesquiterpene found in cedarwood oil, with standard anti-inflammatory drugs such as Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids. This document synthesizes available experimental data to offer an objective overview for researchers and professionals in drug development.

In Vivo Efficacy: this compound Demonstrates Potent Anti-inflammatory Effects Comparable to Indomethacin

A key study investigating the anti-arthritic and antinociceptive effects of cedrol (the primary component of this compound) in a Freund's Adjuvant-Induced Arthritis model in rats revealed significant anti-inflammatory activity, comparable to the standard NSAID, indomethacin.

Cedrol was administered orally at doses of 10 and 20 mg/kg, while indomethacin was administered at 5 mg/kg. The results demonstrated a dose-dependent reduction in paw edema and arthritis score in the cedrol-treated groups. Notably, the higher dose of cedrol (20 mg/kg) exhibited effects that were statistically similar to those of indomethacin in reducing paw volume and improving arthritis scores over a 21-day period.

Table 1: Comparison of Cedrol and Indomethacin on Paw Edema in a Rat Arthritis Model

Treatment GroupDay 7 (Paw Volume, mL)Day 14 (Paw Volume, mL)Day 21 (Paw Volume, mL)
Control (CFA)1.8 ± 0.12.1 ± 0.22.3 ± 0.2
Cedrol (10 mg/kg)1.6 ± 0.11.8 ± 0.11.9 ± 0.1
Cedrol (20 mg/kg)1.5 ± 0.11.6 ± 0.1 1.7 ± 0.1
Indomethacin (5 mg/kg)1.4 ± 0.1 1.5 ± 0.11.6 ± 0.1**

*p < 0.05, **p < 0.01 compared to the CFA control group. Data is represented as mean ± SEM.

Furthermore, cedrol treatment significantly attenuated the systemic inflammatory response by reducing the serum levels of pro-inflammatory cytokines TNF-α and IL-1β, as well as mitigating oxidative stress.

Table 2: Effect of Cedrol and Indomethacin on Serum Inflammatory and Oxidative Stress Markers

Treatment GroupTNF-α (pg/mL)IL-1β (pg/mL)Malondialdehyde (MDA, nmol/mL)
Control (CFA)152 ± 12115 ± 108.5 ± 0.7
Cedrol (20 mg/kg)98 ± 9 75 ± 85.2 ± 0.5
Indomethacin (5 mg/kg)92 ± 871 ± 7 4.9 ± 0.4

**p < 0.01 compared to the CFA control group. Data is represented as mean ± SEM.

In Vitro Anti-inflammatory Effects of this compound

In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells have further elucidated the anti-inflammatory properties of cedrol. Cedrol has been shown to significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator, and reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-1β in a dose-dependent manner. While direct comparative studies with NSAIDs or corticosteroids in this specific in vitro model are limited, the observed effects highlight cedrol's potential to modulate macrophage-mediated inflammation.

Mechanistic Comparison: A Multi-Target Approach for this compound

Standard anti-inflammatory drugs typically exert their effects through well-defined mechanisms. NSAIDs, such as indomethacin, primarily act by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins.[1][2][3] Corticosteroids, like dexamethasone, function by binding to the glucocorticoid receptor, which then translocates to the nucleus to suppress the expression of pro-inflammatory genes and promote the expression of anti-inflammatory genes.[4][5]

This compound appears to employ a more multifaceted approach to inflammation modulation. Experimental evidence suggests that its anti-inflammatory effects are mediated through the inhibition of multiple key signaling pathways:

  • NF-κB Signaling Pathway: Cedrol has been demonstrated to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and COX-2.[6]

  • MAPK Signaling Pathway: Cedrol has also been shown to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs), such as ERK, JNK, and p38, which play crucial roles in the inflammatory cascade.[6]

  • JAK/STAT Signaling Pathway: More recent studies suggest that cedrol can also modulate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, another important route for cytokine signaling.[7]

This multi-target activity of this compound may offer a broader spectrum of anti-inflammatory action compared to the more specific mechanisms of standard drugs. However, direct comparative data on the inhibition of specific targets, such as COX enzymes (IC50 values), is not yet readily available in the scientific literature.

Experimental Protocols

Freund's Adjuvant-Induced Arthritis in Rats

This model is a widely used method for evaluating the efficacy of anti-arthritic and anti-inflammatory compounds.[1][5]

  • Induction: Male Wistar rats (180-220 g) are injected with 0.1 mL of Complete Freund's Adjuvant (CFA), a suspension of heat-killed Mycobacterium tuberculosis in mineral oil, into the subplantar region of the right hind paw.

  • Treatment: Test compounds (e.g., cedrol) and a positive control (e.g., indomethacin) are administered orally daily, commencing from the day of adjuvant injection and continuing for 21 days.

  • Assessment of Paw Edema: The volume of the injected paw is measured using a plethysmometer at regular intervals (e.g., days 0, 7, 14, and 21) to quantify the extent of inflammation.

  • Arthritis Score: The severity of arthritis in the non-injected paws is scored based on a scale that assesses erythema and swelling.

  • Biochemical Analysis: At the end of the study, blood samples are collected to measure the serum levels of inflammatory markers (e.g., TNF-α, IL-1β) and oxidative stress markers (e.g., MDA) using ELISA and other biochemical assays.

Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages

This in vitro assay is a standard method for screening the anti-inflammatory potential of compounds.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., cedrol) for 1 hour.

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the cell culture medium and incubating for a specified period (e.g., 24 hours).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

    • Cytokines (TNF-α, IL-1β): The levels of pro-inflammatory cytokines in the culture supernatant are quantified using specific ELISA kits.

Western Blotting for NF-κB and MAPK Signaling Pathways

This technique is used to determine the effect of a compound on the activation of key signaling proteins.

  • Protein Extraction: Following treatment and/or stimulation, cells are lysed to extract total protein or nuclear and cytoplasmic fractions.

  • SDS-PAGE: Protein samples are separated based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated (activated) and total forms of the target proteins (e.g., p-p65, p65, p-ERK, ERK).

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.

Signaling Pathways and Experimental Workflows

experimental_workflow_arthritis_model cluster_induction Induction Phase cluster_treatment Treatment Phase (21 Days) cluster_assessment Assessment rat Wistar Rats cfa CFA Injection (Right Hind Paw) rat->cfa Day 0 cedrol Cedrol (Oral) cfa->cedrol indo Indomethacin (Oral) cfa->indo control Vehicle Control cfa->control paw_edema Paw Edema (Plethysmometer) cedrol->paw_edema arthritis_score Arthritis Score cedrol->arthritis_score biochem Biochemical Analysis (TNF-α, IL-1β, MDA) cedrol->biochem indo->paw_edema indo->arthritis_score indo->biochem control->paw_edema control->arthritis_score control->biochem

signaling_pathway_comparison cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_this compound This compound cluster_nsaids NSAIDs (e.g., Indomethacin) cluster_corticosteroids Corticosteroids (e.g., Dexamethasone) cluster_response Inflammatory Response LPS LPS Inflammation Inflammation (Cytokines, Prostaglandins, etc.) LPS->Inflammation This compound This compound NFkB_C NF-κB Pathway This compound->NFkB_C Inhibits MAPK_C MAPK Pathway This compound->MAPK_C Inhibits JAK_STAT_C JAK/STAT Pathway This compound->JAK_STAT_C Inhibits NFkB_C->Inflammation MAPK_C->Inflammation JAK_STAT_C->Inflammation NSAIDs NSAIDs COX COX-1 / COX-2 NSAIDs->COX Inhibits PGs Prostaglandins COX->PGs PGs->Inflammation Corticosteroids Corticosteroids GR Glucocorticoid Receptor Corticosteroids->GR Activates Gene_Suppression Suppression of Pro-inflammatory Genes GR->Gene_Suppression Gene_Suppression->Inflammation

Conclusion

The available evidence suggests that this compound possesses significant anti-inflammatory properties, with in vivo efficacy comparable to the standard NSAID indomethacin in a rat model of arthritis. Its mechanism of action appears to be multi-targeted, involving the inhibition of key inflammatory signaling pathways such as NF-κB, MAPK, and JAK/STAT. This contrasts with the more specific mechanisms of NSAIDs and corticosteroids.

While these findings are promising, further research is warranted to fully elucidate the therapeutic potential of this compound. Specifically, direct in vitro comparative studies, including the determination of IC50 values for COX inhibition, would provide a more complete picture of its efficacy relative to standard drugs. The detailed experimental protocols provided in this guide can serve as a foundation for such future investigations. This compound represents a compelling candidate for the development of novel anti-inflammatory therapies.

References

Validating the Molecular Targets of Cedrenol: An In Silico and Experimental Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of potential molecular targets of Cedrenol, a naturally occurring sesquiterpenoid. Given the limited publicly available data on the specific molecular interactions of this compound, this document outlines a systematic approach utilizing in silico modeling, followed by experimental validation. We will compare this hypothetical workflow for this compound with established data for other bioactive natural compounds, offering a clear perspective on the methodologies and expected outcomes in the field of natural product drug discovery.

Introduction to this compound and In Silico Target Validation

This compound is a sesquiterpenoid alcohol that is a component of cedarwood oil. Preliminary studies have suggested that essential oils containing this compound possess antimicrobial and anticancer properties. However, the precise molecular mechanisms and direct protein targets responsible for these activities remain largely uncharacterized.

In silico target validation has emerged as a powerful and cost-effective first step in elucidating the mechanism of action of novel compounds. By employing computational methods, researchers can predict potential protein-ligand interactions, thereby prioritizing targets for subsequent experimental validation. This approach significantly accelerates the drug discovery process.[1]

Hypothetical In Silico Workflow for this compound Target Identification

The initial step in validating the molecular targets of this compound involves a computational workflow to predict its potential binding partners. This process, often referred to as target fishing or reverse docking, screens the structure of this compound against databases of known protein structures.

cluster_insilico In Silico Workflow This compound This compound 3D Structure Docking Molecular Docking Simulation (e.g., AutoDock, HADDOCK) This compound->Docking Target_DB Protein Target Databases (e.g., PDB, ChEMBL) Target_DB->Docking Scoring Binding Affinity Prediction (Scoring Functions) Docking->Scoring Prioritization Target Prioritization (Based on Binding Energy & Biological Relevance) Scoring->Prioritization Experimental_Validation Experimental Validation Prioritization->Experimental_Validation

Caption: In Silico Target Identification Workflow for this compound.

Based on the known antimicrobial and anticancer activities of structurally similar sesquiterpenoids, we can hypothesize potential molecular targets for this compound. For its anti-inflammatory and anticancer effects, plausible targets could include proteins involved in cell signaling pathways such as NF-κB, which is a known target of the sesquiterpenoid parthenolide. For its antimicrobial properties, potential targets could be key bacterial enzymes or structural proteins.

Comparison of this compound with Alternative Bioactive Compounds

To provide context for the potential efficacy of this compound, the following table compares its hypothesized targets with the validated molecular targets and bioactivities of other well-characterized natural compounds.

CompoundChemical ClassPrimary Biological ActivityValidated Molecular Target(s)Binding Affinity / Potency
This compound (Hypothetical) SesquiterpenoidAnti-inflammatory, AnticancerNF-κB, COX-2, Tubulin-
Parthenolide Sesquiterpenoid LactoneAnti-inflammatory, AnticancerIκB Kinase (IKK), NF-κB (p65 subunit)KD = 243 µM for parent enzyme FL#62[2]
Zerumbone SesquiterpenoidAnticancer, Anti-inflammatoryTubulin, NF-κBIC50 = 14.2 ± 0.5 µM (HeLa cells)[3]
β-caryophyllene SesquiterpeneAnti-inflammatoryCannabinoid Receptor 2 (CB2)Ki = 155 ± 4 nM[1]
Artemisinin Sesquiterpenoid LactoneAntimalarial, AnticancerSERCA (PfATP6)IC50 values vary by derivative[4][5]
Thapsigargin Sesquiterpenoid LactoneAnticancerSarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA)Potent inhibitor[6][7]
Curcumin PolyphenolAnti-inflammatory, AnticancerMultiple targets including NF-κB, STAT3, COX-2IC50 = 2.38 ± 0.15 μM against CK2α[8]
Berberine Isoquinoline AlkaloidAntimicrobial, Anti-inflammatoryFtsZ (bacterial cell division protein), DNAMIC values vary by bacterial strain[9]

Experimental Protocols for Target Validation

Following the in silico predictions, experimental validation is crucial to confirm the interaction between this compound and its putative molecular targets. Below are detailed protocols for key experiments.

In Silico Molecular Docking Protocol

Objective: To predict the binding mode and estimate the binding affinity of this compound to a hypothesized protein target (e.g., the p65 subunit of NF-κB).

Materials:

  • 3D structure of this compound (e.g., from PubChem).

  • 3D crystal structure of the target protein (e.g., from the Protein Data Bank - PDB).

  • Molecular docking software (e.g., AutoDock Vina, HADDOCK).[10]

  • Visualization software (e.g., PyMOL, UCSF Chimera).

Procedure:

  • Ligand and Receptor Preparation:

    • Download the 3D structure of this compound and the target protein.

    • Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.

    • Prepare the this compound molecule by assigning rotatable bonds.

  • Grid Box Generation:

    • Define the binding site on the target protein. This can be based on the location of a known ligand in a crystal structure or predicted using binding site prediction tools.

    • Generate a grid box that encompasses the defined binding site.

  • Docking Simulation:

    • Run the docking algorithm to explore possible binding poses of this compound within the grid box.

    • The software will calculate the binding energy for each pose.[11][12]

  • Analysis of Results:

    • Analyze the docking results to identify the pose with the lowest binding energy, which represents the most likely binding mode.

    • Visualize the protein-ligand complex to examine the specific interactions (e.g., hydrogen bonds, hydrophobic interactions).

Biophysical Assays for Binding Affinity Determination

Objective: To quantitatively measure the binding affinity and kinetics of the this compound-protein interaction in real-time.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5 chip).

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).

  • Running buffer (e.g., HBS-EP+).

  • Purified target protein.

  • This compound solutions at various concentrations.

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface.

    • Inject the purified target protein to covalently couple it to the chip surface.

    • Deactivate any remaining active esters on the surface.

  • Binding Analysis:

    • Inject a series of this compound solutions at different concentrations over the immobilized protein surface.

    • Monitor the change in the SPR signal (response units, RU) over time to observe association and dissociation.

  • Data Analysis:

    • Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Objective: To determine the binding affinity of the this compound-protein interaction in solution.

Materials:

  • MST instrument (e.g., Monolith NT.115).

  • Fluorescently labeled purified target protein.

  • This compound solutions at various concentrations.

  • MST buffer.

  • Capillaries.

Procedure:

  • Sample Preparation:

    • Prepare a serial dilution of this compound.

    • Mix each this compound dilution with a constant concentration of the fluorescently labeled target protein.

  • MST Measurement:

    • Load the samples into capillaries.

    • Place the capillaries in the MST instrument.

    • The instrument applies an infrared laser to create a microscopic temperature gradient and measures the movement of the fluorescent molecules.[7]

  • Data Analysis:

    • Plot the change in thermophoresis against the logarithm of the this compound concentration.

    • Fit the resulting binding curve to determine the dissociation constant (KD).[13][14]

Cell-Based Assays for Functional Validation

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7).

  • Cell culture medium and supplements.

  • 96-well plates.

  • This compound stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO).

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound and incubate for a specific period (e.g., 24, 48, 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement:

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Objective: To determine if this compound treatment affects the expression or activation of proteins in a specific signaling pathway (e.g., NF-κB pathway).

Materials:

  • Cell line of interest.

  • This compound.

  • Lysis buffer.

  • Protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and membrane (e.g., PVDF).

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound for a specified time.

    • Lyse the cells to extract total protein.

  • Protein Quantification and SDS-PAGE:

    • Determine the protein concentration of the lysates.

    • Separate the proteins by size using SDS-PAGE.

  • Protein Transfer and Blocking:

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation and Detection:

    • Incubate the membrane with primary antibodies against the target proteins.

    • Incubate with the HRP-conjugated secondary antibody.

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities to determine the relative changes in protein expression or phosphorylation upon this compound treatment.

Visualizing the Validation Workflow and Signaling Pathways

The following diagrams illustrate the overall experimental workflow for validating this compound's molecular targets and a hypothetical signaling pathway that this compound might modulate.

cluster_workflow Experimental Validation Workflow In_Silico In Silico Target Prediction (Hypothesized Targets: NF-κB, COX-2) Biophysical Biophysical Assays (SPR, MST) In_Silico->Biophysical Cell_Based Cell-Based Assays (MTT, Western Blot) In_Silico->Cell_Based Binding_Affinity Determine Binding Affinity (KD) Biophysical->Binding_Affinity Target_Validated Validated Molecular Target Binding_Affinity->Target_Validated Functional_Effect Assess Functional Effect (IC50, Pathway Modulation) Cell_Based->Functional_Effect Functional_Effect->Target_Validated

Caption: Experimental Workflow for this compound Target Validation.

cluster_pathway Hypothetical this compound-Modulated NF-κB Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation This compound This compound This compound->IKK NFκB NF-κB (p65/p50) IκBα->NFκB Nucleus Nucleus NFκB->Nucleus Translocation Transcription Gene Transcription (Inflammatory Cytokines) Nucleus->Transcription

Caption: Hypothetical Inhibition of the NF-κB Pathway by this compound.

Conclusion

The validation of molecular targets for natural products like this compound is a multifaceted process that benefits from an integrated approach of in silico prediction and experimental verification. While specific data for this compound is currently sparse, the methodologies outlined in this guide provide a robust framework for its future investigation. By comparing the potential of this compound with well-established bioactive compounds, researchers can better position its therapeutic potential and design targeted studies to unlock its full pharmacological profile. The systematic application of these computational and experimental techniques will be instrumental in advancing our understanding of this compound and its potential applications in drug development.

References

A Comparative Analysis of the Cytotoxic Effects of Cedrenol and Paclitaxel on Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 30, 2025 – In the ongoing search for novel and effective anticancer agents, natural compounds are a continued source of promising candidates. This report provides a detailed comparison of the cytotoxic properties of cedrenol, a sesquiterpene alcohol found in the essential oil of cedar trees, and paclitaxel, a widely used chemotherapeutic drug. This analysis is intended for researchers, scientists, and drug development professionals interested in the potential of natural compounds in oncology.

Quantitative Cytotoxicity Data

The in vitro cytotoxicity of both this compound and paclitaxel has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The IC50 values for this compound and paclitaxel in colorectal cancer cell lines are summarized in the table below. It is important to note that while both compounds have been tested on colorectal cancer cells, the specific cell lines used in the cited studies differ, which should be taken into consideration when directly comparing the IC50 values.

CompoundCancer Cell LineIC50 ValueExposure TimeAssay
This compound HT-29 (Human Colorectal Adenocarcinoma)138.91 µM48 hoursMTT Assay
CT-26 (Mouse Colon Carcinoma)92.46 µM48 hoursMTT Assay
Paclitaxel HCT116 (Human Colorectal Carcinoma)2.46 nM72 hoursMTT Assay
LOVO (Human Colon Adenocarcinoma)2.24 nM72 hoursMTT Assay

Note: The significant difference in the magnitude of IC50 values (µM for this compound and nM for paclitaxel) highlights the substantially higher potency of paclitaxel in the tested colorectal cancer cell lines.

Experimental Protocols

The determination of cytotoxicity is paramount in the evaluation of potential anticancer compounds. The following sections detail the methodologies used to obtain the IC50 values presented above.

MTT Assay for Cytotoxicity of this compound and Paclitaxel

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., HT-29, CT-26, HCT116, LOVO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound and Paclitaxel stock solutions (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of this compound or paclitaxel. A vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (medium only) are also included. The plates are incubated for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Following the treatment period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of the solubilization solution is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Both this compound and paclitaxel exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells. However, they achieve this through distinct signaling pathways.

This compound's Pro-Apoptotic Signaling

This compound has been shown to induce apoptosis in colorectal cancer cells through both the extrinsic and intrinsic pathways.[1][2][[“]][4] It also causes cell cycle arrest at the G0/G1 phase by downregulating the expression of cyclin-dependent kinase 4 (CDK4) and cyclin D1.[1][2][[“]]

Cedrenol_Signaling_Pathway cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction This compound This compound CellCycle Cell Cycle (G0/G1 Phase) This compound->CellCycle Apoptosis Apoptosis This compound->Apoptosis CDK4 CDK4 CellCycle->CDK4 downregulates CyclinD1 Cyclin D1 CellCycle->CyclinD1 downregulates Extrinsic Extrinsic Pathway Apoptosis->Extrinsic activates Intrinsic Intrinsic Pathway Apoptosis->Intrinsic activates G0G1_Arrest G0/G1 Arrest CDK4->G0G1_Arrest CyclinD1->G0G1_Arrest FasL FasL Extrinsic->FasL Bax Bax Intrinsic->Bax Caspase3 Caspase-3 Activation Caspase8 Caspase-8 FasL->Caspase8 Caspase8->Caspase3 Caspase9 Caspase-9 Bax->Caspase9 Caspase9->Caspase3

This compound's mechanism of action in cancer cells.
Paclitaxel's Pro-Apoptotic Signaling

Paclitaxel is a well-characterized microtubule-stabilizing agent. By preventing the disassembly of microtubules, it disrupts the process of mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Its pro-apoptotic effects are mediated by several signaling pathways, most notably the PI3K/AKT/mTOR and MAPK pathways.

Paclitaxel_Signaling_Pathway cluster_pi3k PI3K/AKT/mTOR Pathway cluster_mapk MAPK Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules PI3K PI3K Paclitaxel->PI3K inhibits MAPK MAPK Paclitaxel->MAPK activates G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Apoptosis inhibition leads to MAPK->Apoptosis

Paclitaxel's primary mechanism and signaling pathways.

Comparative Experimental Workflow

The overall workflow for comparing the cytotoxicity of this compound and paclitaxel is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis & Interpretation CellCulture 1. Cell Culture (e.g., HT-29, HCT116) Seeding 3. Cell Seeding (96-well plates) CellCulture->Seeding CompoundPrep 2. Compound Preparation (this compound & Paclitaxel Stocks) Treatment 4. Compound Treatment (Dose-response) CompoundPrep->Treatment Seeding->Treatment MTT_Incubation 5. MTT Incubation Treatment->MTT_Incubation Solubilization 6. Formazan Solubilization MTT_Incubation->Solubilization Absorbance 7. Absorbance Reading Solubilization->Absorbance IC50 8. IC50 Calculation Absorbance->IC50 Comparison 9. Comparative Analysis IC50->Comparison Mechanism 10. Mechanistic Studies (Western Blot, Flow Cytometry) Comparison->Mechanism

Workflow for comparing this compound and paclitaxel cytotoxicity.

Conclusion

This comparative guide demonstrates that while both this compound and paclitaxel induce apoptosis in cancer cells, they operate through different mechanisms and with vastly different potencies. Paclitaxel is a highly potent cytotoxic agent, with IC50 values in the nanomolar range, acting primarily through the stabilization of microtubules and subsequent cell cycle arrest at the G2/M phase. This compound, while less potent with IC50 values in the micromolar range, induces apoptosis through both intrinsic and extrinsic pathways and causes cell cycle arrest at the G0/G1 phase. The detailed experimental protocols and workflow provided herein offer a framework for the continued investigation and comparison of these and other potential anticancer compounds. Further research is warranted to explore the potential synergistic effects of this compound with conventional chemotherapeutics and to fully elucidate its therapeutic potential.

References

A Comparative Analysis of Cedrol Content in Various Cedarwood Essential Oils

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of cedrol content across different cedarwood oil sources, supported by experimental data and standardized analytical protocols.

This guide provides a comprehensive comparative analysis of the cedrol content in various commercially important cedarwood essential oils. As the therapeutic and aromatic properties of cedarwood oil are significantly influenced by its chemical composition, understanding the concentration of key sesquiterpene alcohols like cedrol is crucial for research, product development, and quality control. This document summarizes quantitative data, details the analytical methodology used for component determination, and provides a visual representation of the experimental workflow.

Quantitative Analysis of Cedrol Content

The concentration of cedrol, a significant bioactive sesquiterpene alcohol, varies considerably among different species of cedarwood. The following table summarizes the typical cedrol content found in four common cedarwood oil sources, based on Gas Chromatography-Mass Spectrometry (GC-MS) analysis. It is important to note that while the term "cedrenol" is sometimes used, "cedrol" is the predominantly identified and quantified sesquiterpene alcohol in modern analytical reports.

Cedarwood Oil SourceBotanical NameTypical Cedrol Content (%)Key Chemical Profile Insights
Virginia Cedarwood Oil Juniperus virginiana16.0 - 25.0[1]Consistently high in cedrol, with the International Organization for Standardization (ISO) setting a standard range of 16% to 25%. One analysis reported a specific value of 15.8%[2].
Texas Cedarwood Oil Juniperus mexicana19.0 - 23.1Characterized by a high cedrol content. Various sources report a range of 19% to a minimum of 20%, and a specific GC-MS analysis identified α-Cedrol at 23.1%[2][3][4].
Atlas Cedarwood Oil Cedrus atlanticaLower than American VarietiesGenerally contains lower levels of cedrol compared to the American varieties (Virginia and Texas). It is primarily rich in himachalenes[5]. While some sources list cedrol as a main constituent, specific percentages are often not provided or are variable[5][6].
Himalayan Cedarwood Oil Cedrus deodaraNot a Major ComponentPredominantly composed of α-himachalene, β-himachalene, and atlantones. Multiple GC-MS analyses do not identify cedrol as a major constituent in this oil[7][8][9][10].

Experimental Protocol: Determination of Cedrol Content by Gas Chromatography-Mass Spectrometry (GC-MS)

The quantitative analysis of cedrol and other volatile components in cedarwood essential oil is most accurately performed using Gas Chromatography-Mass Spectrometry (GC-MS). This method allows for the separation, identification, and quantification of individual chemical constituents within the complex oil matrix.

1. Sample Preparation:

  • A 1% solution of the cedarwood essential oil is prepared by diluting 10 µL of the oil in 1 mL of a suitable solvent, such as hexane or ethanol.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a flame ionization detector (FID) for quantification.

  • Mass Spectrometer (MS): A quadrupole or ion trap mass spectrometer is used for identification.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically employed.

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate of approximately 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, held for 2 minutes.

    • Ramp: Increase at a rate of 3°C/min to 240°C.

    • Final hold: Hold at 240°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-400 amu.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

3. Data Analysis:

  • Identification: The identification of cedrol is achieved by comparing the mass spectrum of the eluted peak with reference spectra from a spectral library (e.g., NIST, Wiley). The retention index of the compound is also compared with literature values.

  • Quantification: The percentage of cedrol is determined by calculating the peak area of cedrol relative to the total peak area of all components in the chromatogram (area percent method).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the GC-MS analysis of cedarwood essential oil for the determination of cedrol content.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis start Cedarwood Oil Sample dilution Dilute in Solvent (e.g., 1% in Hexane) start->dilution injection Inject into GC-MS dilution->injection separation Separation of Components (Capillary Column) injection->separation detection Detection & Ionization (Mass Spectrometer) separation->detection identification Component Identification (Mass Spectra & Retention Index) detection->identification quantification Quantification (Peak Area %) identification->quantification result Cedrol Content (%) quantification->result

Caption: Workflow for Cedrol Quantification in Cedarwood Oil.

References

Cedrenol: A Potential Biomarker for the Authentication of Cedarwood Essential Oil

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The increasing demand for high-quality essential oils in research, pharmaceuticals, and consumer products has necessitated robust methods for their authentication. Adulteration and mislabeling of essential oils are significant concerns, potentially impacting experimental outcomes and consumer safety. This guide provides a comparative analysis of cedrenol as a potential biomarker for authenticating cedarwood essential oil, alongside established biomarkers for both cedarwood and the commonly substituted sandalwood oil. Detailed experimental protocols and data are presented to aid researchers in developing and implementing effective authentication strategies.

Biomarker Profile: this compound in Cedarwood Oil

This compound, a sesquiterpene alcohol, is a naturally occurring constituent of cedarwood essential oil, particularly from species such as Juniperus virginiana (Virginia Cedarwood). While present, it is often found in lower concentrations compared to its isomer, cedrol. The presence and relative abundance of this compound, in conjunction with other key compounds, can serve as an indicator of the authenticity and origin of cedarwood oil.

Comparative Analysis of Key Biomarkers

The authentication of essential oils often relies on the quantification of specific chemical markers. Below is a comparison of this compound with other prominent biomarkers for cedarwood and sandalwood oils.

Essential OilBiomarkerTypical Concentration Range (%)Notes
Cedarwood Oil
(Juniperus virginiana)This compoundPresent in small amountsOften found alongside the more abundant cedrol.
Cedrol3.0 - 32.0[1][2]A major component, with concentrations varying based on origin and distillation methods. The ISO standard for Virginia cedarwood oil specifies a cedrol content of 16-25%.[3]
α-Cedrene~80.0 (combined with β-cedrene)[2]A key sesquiterpene hydrocarbon.
Thujopsene17.7 - 27.6[1][4]Another significant marker for Virginia Cedarwood oil.
(Cedrus atlantica)Cedrol~10.3[5]Concentration can differ significantly from Juniperus species.
δ-cadinene~36.3[6]A major component in some commercial Atlas cedarwood oils.
Sandalwood Oil
(Santalum album)α-Santalol45.0 - 55.0The primary and most recognized biomarker for authentic sandalwood oil.
β-Santalol18.0 - 25.0The second major component, also crucial for authentication.

Experimental Protocols for Biomarker Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the qualitative and quantitative analysis of volatile compounds in essential oils.

Sample Preparation
  • Dilution: Prepare a 1% (v/v) solution of the essential oil in a suitable solvent such as hexane or ethanol.

  • Internal Standard (Optional but Recommended): To improve quantitative accuracy, add a known concentration of an internal standard (e.g., n-alkanes) to the diluted sample.

  • Filtration: Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

A generalized GC-MS protocol for the analysis of sesquiterpenoids like this compound is provided below. Parameters may need to be optimized based on the specific instrument and column used.

ParameterSpecification
Gas Chromatograph
Capillary ColumnDB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Injector Temperature250 °C
Injection Volume1 µL
Split Ratio50:1
Oven Temperature Program- Initial temperature: 60 °C for 2 minutes- Ramp: 3 °C/min to 240 °C- Hold: 5 minutes at 240 °C
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Transfer Line Temperature280 °C
Mass Scan Range40-400 amu
Data AcquisitionFull Scan Mode
Data Analysis and Quantification
  • Peak Identification: Identify the peaks of interest (this compound, cedrol, α-cedrene, thujopsene, etc.) by comparing their mass spectra and retention indices with those of authentic standards and reference libraries (e.g., NIST, Wiley).

  • Quantification: Determine the concentration of each biomarker by integrating the peak area. If an internal standard is used, calculate the relative response factor to determine the absolute concentration. The percentage composition is typically calculated using the area normalization method.

Visualization of Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow for essential oil authentication and the logical process for biomarker validation.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Essential Oil Sample B Dilution in Solvent A->B 1 µL C Addition of Internal Standard B->C Optional D Filtration B->D C->D E Injection D->E F Chromatographic Separation E->F G Mass Spectrometry Detection F->G H Peak Identification G->H I Quantification H->I J Report Generation I->J

Caption: Experimental workflow for essential oil authentication.

Biomarker_Validation cluster_criteria Biomarker Validation Criteria A Presence in Authentic Oil E This compound as a Biomarker A->E B Absence/Low Levels in Adulterants B->E C Consistent Concentration Range C->E D Analytical Method Availability D->E F Reliable Authentication E->F

Caption: Logical relationship for biomarker validation.

Conclusion

While cedrol remains a primary biomarker for cedarwood oil, the presence and quantification of this compound can provide an additional layer of verification, helping to distinguish between different cedarwood species and identify potential adulteration. For a comprehensive authentication strategy, it is recommended to analyze a panel of biomarkers, including this compound, cedrol, α-cedrene, and thujopsene for cedarwood oil, and α- and β-santalol for sandalwood oil. The detailed GC-MS protocol provided in this guide offers a robust starting point for researchers to develop and validate their own in-house authentication methods.

References

A Head-to-Head Comparison of the Bioactivities of Cedrenol and Patchouli Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedrenol and Patchouli Alcohol are both naturally occurring sesquiterpenoid alcohols found in the essential oils of various aromatic plants. This compound is a primary constituent of cedarwood oil, while Patchouli Alcohol is the dominant bioactive component of patchouli oil. Both compounds have garnered significant interest in the scientific community for their diverse pharmacological properties. This guide provides a comprehensive head-to-head comparison of their bioactivities, supported by experimental data, to aid researchers in evaluating their potential therapeutic applications.

Comparative Bioactivity Data

The following table summarizes the quantitative data on the anti-inflammatory, antimicrobial, antioxidant, and anticancer activities of this compound and Patchouli Alcohol.

BioactivityAssayTargetThis compound (Cedrol)Patchouli AlcoholReference
Anti-inflammatory Nitric Oxide (NO) Production InhibitionLPS-stimulated RAW 264.7 macrophages-IC50: > 40 µM[1][2]
Inhibition of fMLF-induced neutrophil chemotaxisHuman neutrophilsIC50: 10.6 ± 3.4 µM-[3]
Carrageenan-induced paw edemaRatsEffective at 10 and 20 mg/kgEffective at 10-40 mg/kg[4][5]
Antimicrobial Broth Microdilution (MIC)Staphylococcus aureusMIC: 31.25-62.5 µg/mLMIC: 156.25-640 µg/mL
Broth Microdilution (MIC)Escherichia coli-MIC: 2560 µg/mL[5]
Broth Microdilution (MIC)Candida albicansMIC: 31.25-62.5 µg/mLMIC: 64 µg/mL
Antioxidant DPPH Radical Scavenging-IC50: 155.6 µg/mL-
Anticancer MTT AssayHT-29 (Colon cancer)IC50: 138.91 ± 17.81 µM (48h)-
MTT AssayCT-26 (Colon cancer)IC50: 92.46 ± 4.09 µM (48h)-
MTT AssayA549 (Lung cancer)IC50: 14.53 µM (48h)-
MTT AssayK562 (Leukemia)IC50: 179.52 µM (48h)-

Signaling Pathways and Mechanisms of Action

The biological activities of this compound and Patchouli Alcohol are mediated through various signaling pathways. The diagrams below, generated using Graphviz, illustrate some of the key pathways involved.

anti_inflammatory_pathway cluster_this compound This compound cluster_patchouli Patchouli Alcohol C_LPS LPS C_Neutrophil Neutrophil C_Chemokine Chemokine Receptor C_Neutrophil->C_Chemokine fMLF C_Ca_Mobilization Ca²⁺ Mobilization C_Chemokine->C_Ca_Mobilization C_Chemotaxis Chemotaxis C_Ca_Mobilization->C_Chemotaxis This compound This compound This compound->C_Ca_Mobilization Inhibits P_LPS LPS P_TLR4 TLR4 P_LPS->P_TLR4 P_NFkB NF-κB P_TLR4->P_NFkB P_Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) iNOS, COX-2 P_NFkB->P_Pro_inflammatory Patchouli_Alcohol Patchouli_Alcohol Patchouli_Alcohol->P_NFkB Inhibits anticancer_pathway cluster_cedrenol_cancer This compound Cedrenol_Cancer This compound CDK4_CyclinD1 CDK4/Cyclin D1 Cedrenol_Cancer->CDK4_CyclinD1 Downregulates FasL_Casp8 FasL/Caspase-8 (Extrinsic Pathway) Cedrenol_Cancer->FasL_Casp8 Activates Bax_Casp9 Bax/Caspase-9 (Intrinsic Pathway) Cedrenol_Cancer->Bax_Casp9 Activates G0_G1_Arrest G0/G1 Phase Arrest CDK4_CyclinD1->G0_G1_Arrest Leads to Apoptosis Apoptosis FasL_Casp8->Apoptosis Bax_Casp9->Apoptosis

References

The Untapped Potential of Cedrenol: A Comparative Look at Synergistic Antimicrobial Effects

Author: BenchChem Technical Support Team. Date: November 2025

While direct evidence for the synergistic effects of Cedrenol with conventional antibiotics remains elusive in published literature, a comprehensive analysis of its source, cedarwood oil, and the broader class of sesquiterpenes suggests a promising frontier in the fight against antimicrobial resistance. This guide provides a comparative overview of the known antimicrobial properties of cedarwood oil and its constituents, juxtaposed with the well-documented synergistic activities of other essential oil components. This analysis serves as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the potential of this compound as an antibiotic adjuvant.

Introduction to this compound and Cedarwood Oil

This compound is a sesquiterpenoid alcohol that is a major component of cedarwood essential oil, derived from various species of cedar trees. Cedarwood oil has a long history of use in traditional medicine for its antiseptic and anti-inflammatory properties. Modern research has begun to validate these traditional uses, demonstrating the oil's efficacy against a range of bacterial and fungal pathogens. While data on this compound's individual synergistic activity is lacking, the antimicrobial profile of cedarwood oil provides a basis for inferring its potential.

Antimicrobial Activity of Cedarwood Oil and Its Components

Studies have demonstrated that cedarwood oil exhibits significant antimicrobial and antibiofilm activity against various microorganisms. The table below summarizes the Minimum Inhibitory Concentration (MIC) values of cedarwood oil and its primary active component, cedrol (an isomer of this compound), against selected pathogens.

Essential Oil / ComponentMicroorganismMIC ValueReference
Cedarwood Oil (Cedrus atlantica)Staphylococcus aureus1% (v/v)[1]
Cedarwood Oil (Cedrus atlantica)Escherichia coli2% (v/v)[1]
Cedarwood Oil (Cedrus atlantica)Candida albicans0.5% (v/v)[1]
CedrolGram-positive bacteria31.25 - 62.5 µg/mL[2]
CedrolYeast31.25 - 62.5 µg/mL[2]

Comparative Analysis: Synergy in Other Essential Oil Components

To understand the potential for this compound's synergistic action, it is useful to compare it with other well-researched essential oil components that have demonstrated clear synergistic effects with conventional antibiotics. Carvacrol (from oregano oil) and eugenol (from clove oil) are two such examples.

Essential Oil Component & AntibioticMicroorganismFold Increase in Antibiotic Efficacy (MIC Reduction)Reference
Carvacrol + ErythromycinErythromycin-resistant Group A Streptococci2- to 2048-fold reduction in erythromycin MIC
Eugenol + AmoxicillinCutibacterium acnesSynergistic interaction (ΣFIC 0.30)
Cinnamaldehyde + ErythromycinStaphylococcus epidermidisSynergistic interaction (ΣFIC 0.44)

The significant potentiation of antibiotic activity by these compounds suggests that similar mechanisms could be at play for other structurally related molecules like this compound.

Proposed Mechanisms of Action and Potential for Synergy

The antimicrobial action of essential oils and their components is often attributed to their ability to disrupt the bacterial cell membrane, leading to increased permeability and leakage of cellular contents. This membrane-destabilizing effect can also facilitate the entry of antibiotics into the bacterial cell, thereby lowering the required effective dose of the drug.

dot

G cluster_workflow Experimental Workflow for Synergy Testing start Start mic_determination Determine MIC of Antibiotic and this compound Individually start->mic_determination checkerboard_setup Checkerboard Assay Setup (Serial dilutions of both agents) mic_determination->checkerboard_setup incubation Incubate with Bacterial Culture checkerboard_setup->incubation read_results Read Results (Visual assessment of growth) incubation->read_results fici_calculation Calculate Fractional Inhibitory Concentration (FIC) Index read_results->fici_calculation interpretation Interpret Results (Synergy, Additivity, Indifference, Antagonism) fici_calculation->interpretation time_kill_assay Time-Kill Assay (for synergistic combinations) interpretation->time_kill_assay end End time_kill_assay->end

Caption: Workflow for determining antibiotic synergy.

Based on the known mechanisms of other terpenoids, this compound could potentially act synergistically with antibiotics through several mechanisms:

  • Increased Cell Wall Permeability: By disrupting the lipid bilayer of the bacterial cell membrane, this compound could enhance the uptake of antibiotics.

  • Inhibition of Efflux Pumps: Many bacteria develop resistance by actively pumping antibiotics out of the cell. Some essential oil components have been shown to inhibit these efflux pumps, thereby increasing the intracellular concentration of the antibiotic.

  • Interference with Quorum Sensing: Quorum sensing is a system of cell-to-cell communication in bacteria that regulates virulence and biofilm formation. Disruption of this system by compounds like this compound could render bacteria more susceptible to antibiotics.

dot

G cluster_bacterium Bacterial Cell This compound This compound cell_membrane Cell Membrane Disruption This compound->cell_membrane efflux_pump Efflux Pump Inhibition This compound->efflux_pump antibiotic Conventional Antibiotic target_site Antibiotic Target Site antibiotic->target_site cell_membrane->antibiotic Increased Uptake efflux_pump->antibiotic Increased Intracellular Concentration

Caption: Proposed mechanisms of this compound-antibiotic synergy.

Detailed Experimental Protocols

While specific studies on this compound synergy are not available, the following are standard, detailed methodologies for key experiments used to evaluate the synergistic effects of essential oils with antibiotics.

Checkerboard Assay (Microdilution Method)

The checkerboard assay is the most common method for assessing synergy.

  • Preparation of Reagents:

    • Prepare stock solutions of the antibiotic and this compound in an appropriate solvent (e.g., DMSO).

    • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).

    • Use a suitable growth medium, such as Mueller-Hinton Broth (MHB).

  • Assay Setup:

    • In a 96-well microtiter plate, create a two-dimensional gradient of the antibiotic and this compound.

    • Serially dilute the antibiotic along the x-axis and this compound along the y-axis.

    • Each well will contain a unique combination of concentrations of the two agents.

    • Include wells with only the antibiotic, only this compound, and a growth control (no antimicrobial agents).

  • Inoculation and Incubation:

    • Inoculate each well with the standardized bacterial suspension.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, visually assess the wells for turbidity to determine the MIC of each agent alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpret the results as follows:

      • Synergy: FIC Index ≤ 0.5

      • Additivity: 0.5 < FIC Index ≤ 1

      • Indifference: 1 < FIC Index ≤ 4

      • Antagonism: FIC Index > 4

Time-Kill Assay

The time-kill assay provides information on the rate of bacterial killing by antimicrobial agents, alone and in combination.

  • Preparation:

    • Prepare bacterial cultures in the logarithmic growth phase.

    • Prepare test tubes with growth medium containing the antibiotic alone, this compound alone, the combination of both at synergistic concentrations (determined by the checkerboard assay), and a growth control.

  • Assay Procedure:

    • Inoculate the tubes with the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Incubate the tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.

  • Data Collection and Analysis:

    • Perform serial dilutions of the aliquots and plate them on agar plates to determine the number of viable bacteria (CFU/mL).

    • Plot the log10 CFU/mL against time.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

Conclusion and Future Directions

While the direct synergistic activity of this compound with conventional antibiotics has yet to be experimentally demonstrated, the existing evidence on the antimicrobial properties of cedarwood oil and the well-established synergistic potential of other sesquiterpenes provide a strong rationale for further investigation. Future research should focus on performing checkerboard and time-kill assays with purified this compound in combination with a panel of clinically relevant antibiotics against drug-resistant bacterial strains. Elucidating the precise mechanisms of action through studies on membrane permeability, efflux pump inhibition, and quorum sensing will be crucial in positioning this compound as a potential candidate for antibiotic adjuvant therapy. The data presented in this guide serves as a call to action for the research community to explore the untapped potential of this readily available natural compound.

References

A Comparative Sensory Analysis of Cedrenol Isomers for Fragrance Applications

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the olfactory properties of Cedrenol isomers reveals distinct profiles, offering a nuanced palette for fragrance creation. This guide provides a comparative analysis of these isomers, supported by experimental data and standardized evaluation protocols, to aid researchers and fragrance development professionals in their selection and application.

This compound, a sesquiterpene alcohol derived from cedarwood oil, is a valuable ingredient in the fragrance industry, prized for its characteristic woody and warm aroma. However, "this compound" is often a complex mixture of diastereoisomers, with each isomer possessing a unique olfactory profile. Understanding the subtle yet significant differences between these isomers is crucial for the precise formulation of fragrances. This guide focuses on the sensory evaluation of key this compound isomers, providing quantitative data and detailed methodologies to facilitate informed ingredient selection. While specific data on all isomers is not publicly available, this guide synthesizes known information on this compound and related compounds to provide a comparative framework.

Comparative Sensory Profile of this compound

Commercial this compound is generally described as having a mild, woody, and sweet odor with sawdust-like and amber nuances[1]. It is recognized for its excellent fixative properties, making it a persistent and tenacious contributor to a fragrance's base notes[1]. The principal odor-active component in many commercial this compound preparations is Cedrol, which imparts the characteristic woody scent[1].

While detailed quantitative sensory panel data comparing individual this compound isomers remains largely proprietary within the fragrance industry, the general olfactory characteristics can be summarized as follows:

Olfactory AttributeGeneral Description of Commercial this compound
Primary Character Woody, Cedar-like
Secondary Notes Sweet, Soft, Dry, Sawdust-like, Amber, Resinous
Tenacity High
Odor Strength Medium

This table summarizes the generally accepted olfactory characteristics of commercial this compound, which is typically a mixture of isomers.

Experimental Protocols for Sensory Panel Evaluation

To ensure the objective and reliable evaluation of fragrance ingredients like this compound isomers, a structured and rigorous experimental protocol is essential. The following methodology outlines a standard approach for conducting a sensory panel evaluation.

Panelist Selection and Training

A trained sensory panel is fundamental to obtaining accurate and reproducible results.

  • Recruitment: Panelists are recruited based on their interest, availability, and ability to articulate sensory perceptions. Initial screening may involve basic odor identification and discrimination tests.

  • Training: Selected panelists undergo extensive training to familiarize themselves with a wide range of fragrance raw materials and descriptive terminology. For the evaluation of woody notes, panelists are trained with reference standards representing different facets of woody aromas (e.g., cedar, sandalwood, vetiver).

  • Performance Monitoring: The performance of panelists is regularly monitored for consistency and accuracy through the use of reference samples and blind controls.

Sample Preparation and Presentation
  • Dilution: Pure this compound isomers are diluted to a standardized concentration (e.g., 1% or 5% in an odorless solvent like diethyl phthalate or ethanol) to ensure a safe and manageable odor intensity for evaluation.

  • Blotter Evaluation: Aliquots of the diluted samples are applied to standard fragrance blotters (mouillettes). Panelists evaluate the odor at different time intervals (top notes, heart notes, and base notes) to assess the evolution of the fragrance over time.

  • Controlled Environment: Evaluations are conducted in a well-ventilated, odor-free environment to prevent cross-contamination and olfactory fatigue.

Sensory Evaluation Techniques

Several standardized methods are employed to quantify the sensory attributes of fragrance ingredients:

  • Quantitative Descriptive Analysis (QDA®): This method involves a trained panel developing a specific vocabulary to describe the sensory attributes of the samples. Panelists then rate the intensity of each attribute on a linear scale (e.g., a 15-cm line scale anchored with "low" and "high").

  • Triangle Test: This discrimination test is used to determine if a perceptible difference exists between two samples. Panelists are presented with three samples, two of which are identical, and are asked to identify the odd one out.

  • Odor Threshold Determination: This involves presenting panelists with a series of decreasing concentrations of the fragrance material to determine the lowest concentration at which the odor can be reliably detected (detection threshold) or recognized (recognition threshold).

Experimental Workflow for Sensory Panel Evaluation

The following diagram illustrates a typical workflow for the sensory panel evaluation of fragrance ingredients.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis SamplePrep Sample Preparation (Dilution) PanelistBriefing Panelist Briefing & Acclimatization BlotterEval Blotter Evaluation (Top, Heart, Base Notes) PanelistBriefing->BlotterEval QDA Quantitative Descriptive Analysis (QDA) BlotterEval->QDA Discrimination Discrimination Tests (e.g., Triangle Test) BlotterEval->Discrimination DataCollection Data Collection QDA->DataCollection Discrimination->DataCollection StatsAnalysis Statistical Analysis DataCollection->StatsAnalysis Reporting Reporting & Interpretation StatsAnalysis->Reporting

References

Cedrenol as a Reference Standard in Gas Chromatography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of cedrenol as a potential reference standard in gas chromatography (GC), particularly for the analysis of terpenes and essential oils. Due to a lack of direct experimental comparisons in publicly available literature, this guide evaluates this compound's suitability based on its physicochemical properties against the ideal characteristics of a GC internal standard and compares it to other commonly used standards.

Principles of Internal Standards in Gas Chromatography

An internal standard (IS) in GC is a compound of known concentration added to a sample to facilitate the quantification of other analytes. The ideal IS helps to correct for variations in injection volume, instrument response, and sample preparation, thereby improving the accuracy and precision of the analysis.

Key properties of an ideal internal standard include:

  • Chemical Similarity: The IS should be chemically similar to the analytes of interest to ensure similar behavior during sample preparation and GC analysis.

  • Resolution: It must be well-separated from all other components in the chromatogram.

  • Non-interference: The IS should not react with any of the sample components.

  • Purity and Stability: It must be of high purity and stable under the analytical conditions.

  • Non-native: The IS should not be naturally present in the sample.

Logical Workflow for Using an Internal Standard in GC Analysis

The following diagram illustrates the typical workflow for using an internal standard in a quantitative GC analysis.

GC_Internal_Standard_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing & Quantification Sample Analyte Sample Spiked_Sample Sample + Internal Standard Sample->Spiked_Sample Standard_Stock Internal Standard Stock Solution Standard_Stock->Spiked_Sample Calibration_Standards Calibration Standards + Internal Standard Standard_Stock->Calibration_Standards GC_Injection GC Injection Spiked_Sample->GC_Injection Calibration_Standards->GC_Injection Chromatogram Chromatographic Separation GC_Injection->Chromatogram Detection Detection (e.g., FID, MS) Chromatogram->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Calibration_Curve Calibration Curve (Analyte/IS Area Ratio vs. Analyte/IS Conc. Ratio) Peak_Integration->Calibration_Curve Quantification Quantification of Analyte in Sample Calibration_Curve->Quantification

Caption: Workflow for quantitative GC analysis using an internal standard.

Comparison of this compound with Common Internal Standards

This section compares the physicochemical properties of this compound with two commonly used internal standards for terpene analysis: n-tridecane and 2-fluorobiphenyl.

PropertyThis compoundn-Tridecane2-FluorobiphenylIdeal Characteristic
Molecular Formula C₁₅H₂₄OC₁₃H₂₈C₁₂H₉F-
Molecular Weight ( g/mol ) 220.35184.37172.21Similar to analytes
Boiling Point (°C) 289.1234248-249Elutes near analytes, no co-elution
Chemical Class Sesquiterpene AlcoholAlkaneFluorinated AromaticSimilar to analytes
Polarity PolarNon-polarModerately PolarSimilar to analytes
Reactivity Generally stableInertInertChemically inert
Natural Occurrence In some essential oilsIn some natural productsSyntheticNot present in the sample

Theoretical Suitability of this compound as a Reference Standard

Based on its properties, this compound presents both advantages and disadvantages as a potential internal standard for the GC analysis of sesquiterpenes and other essential oil components.

Advantages:

  • Chemical Similarity: As a sesquiterpene alcohol, this compound is structurally similar to many target analytes in essential oil analysis, which can lead to similar behavior during extraction and chromatography.

  • High Boiling Point: Its high boiling point ensures that it will likely elute after most monoterpenes and some sesquiterpenes, reducing the risk of co-elution with earlier-eluting compounds.

  • Polarity: Its alcoholic functional group gives it a polarity that is comparable to many oxygenated terpenes, which can be advantageous in certain chromatographic separations.

Disadvantages:

  • Natural Occurrence: this compound is a natural component of some essential oils, such as cedarwood oil. This violates a key principle of internal standards, as its presence in the sample would lead to inaccurate quantification.

  • Reactivity: The hydroxyl group could potentially undergo reactions (e.g., derivatization) if the sample preparation requires it for other analytes, which could compromise its stability.

  • Commercial Availability and Purity: While available, it may not be as readily accessible in high, certified purity as more common alkane or aromatic standards.

Experimental Protocol: GC-MS Analysis of Sesquiterpenes using an Internal Standard

This protocol is a representative example for the analysis of sesquiterpenes in an essential oil matrix.

1. Preparation of Solutions

  • Internal Standard Stock Solution (e.g., this compound): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., hexane or ethyl acetate) to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting a stock solution of the target sesquiterpene analytes. Spike each calibration standard with the internal standard stock solution to a final concentration of, for example, 50 µg/mL.

  • Sample Preparation: Accurately weigh a known amount of the essential oil sample and dissolve it in a known volume of solvent. Add the internal standard stock solution to achieve the same final concentration as in the calibration standards.

2. GC-MS Instrumentation and Conditions

The following table outlines typical GC-MS parameters for sesquiterpene analysis.

ParameterValue
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Temperature Program Initial temp 60 °C, hold for 2 min; ramp at 3 °C/min to 240 °C, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-400 amu

3. Data Analysis

  • Identify the peaks corresponding to the analytes and the internal standard based on their retention times and mass spectra.

  • Integrate the peak areas for each analyte and the internal standard.

  • Calculate the response factor for each analyte relative to the internal standard using the calibration standards.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the ratio of the analyte concentration to the internal standard concentration.

  • Determine the concentration of the analytes in the sample by using the peak area ratios from the sample chromatogram and the calibration curve.

Signaling Pathway Visualization (Illustrative Example)

While not directly related to the GC analysis itself, understanding the biosynthetic pathways of the compounds being analyzed can be crucial for researchers. The following is an illustrative example of a simplified sesquiterpene biosynthesis pathway.

Sesquiterpene_Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Sesquiterpene_Synthases Sesquiterpene Synthases FPP->Sesquiterpene_Synthases Sesquiterpenes Various Sesquiterpene Skeletons Sesquiterpene_Synthases->Sesquiterpenes Cedrene e.g., α-Cedrene Sesquiterpenes->Cedrene Post_Modification Post-synthesis modifications (e.g., oxidation) Cedrene->Post_Modification This compound e.g., this compound Post_Modification->this compound

Caption: Simplified biosynthesis pathway of sesquiterpenes, including this compound.

Conclusion

This compound possesses some characteristics that make it a theoretically plausible internal standard for the GC analysis of sesquiterpenes, primarily its chemical similarity to the target analytes. However, its natural occurrence in some samples is a significant drawback that could lead to analytical errors. For quantitative analysis where the sample matrix is known not to contain this compound, it could be a viable option. In contrast, standards like n-tridecane and 2-fluorobiphenyl are often preferred due to their inertness and absence in most natural samples. The choice of an internal standard should always be guided by preliminary analysis of the sample matrix to ensure the absence of the chosen standard and its clear chromatographic separation from all analytes of interest.

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: Proper Disposal of Cedrenol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the laboratory bench to include the safe and responsible management of all chemical substances. Cedrenol, a naturally derived sesquiterpene alcohol valued in fragrance and research applications, requires careful handling and disposal to mitigate potential environmental hazards. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of your personnel and the protection of our ecosystems.

This compound is recognized as being toxic to aquatic life with long-lasting effects[1][2][3]. Therefore, improper disposal is not only a regulatory violation but also a significant environmental threat. Adherence to the following protocols is crucial.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, ensure that all personnel handling this compound are equipped with the appropriate personal protective equipment (PPE).

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat[1]. In case of potential splashing or aerosol generation, a face shield is recommended.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.

  • Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent, such as vermiculite, dry sand, or earth. Collect the spilled material and place it into a suitable, labeled container for disposal[2]. Do not allow the spilled material to enter drains or waterways[1].

Step-by-Step this compound Disposal Procedure

The primary principle for this compound disposal is to treat it as a hazardous chemical waste. Never dispose of this compound down the drain or in regular solid waste[1].

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for "this compound and this compound-Contaminated Waste."

    • Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures.

    • This includes pure this compound, solutions containing this compound, and any materials contaminated with this compound (e.g., pipette tips, absorbent paper, gloves).

  • Containerization:

    • Use a chemically resistant, sealable container for waste collection. The original product container is often a suitable option if it is in good condition[4].

    • Ensure the container is tightly sealed to prevent leaks or the escape of vapors[4][5].

    • The container must be clearly and accurately labeled with its contents.

  • Storage of Waste:

    • Store the sealed waste container in a designated, secure hazardous waste accumulation area.

    • This area should be cool, dry, and away from sources of ignition, heat, and direct sunlight[1][4][5].

    • Ensure the storage area has secondary containment to capture any potential leaks.

  • Engage a Licensed Waste Disposal Vendor:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

    • Provide the vendor with a detailed description of the waste, including its composition and quantity.

    • Follow all local, regional, and national regulations for the transportation and disposal of hazardous chemical waste[1].

Quantitative Hazard Data

For quick reference, the following table summarizes the key hazard classifications for this compound.

Hazard ClassificationCodeDescription
Skin SensitizationH317May cause an allergic skin reaction.[1]
Hazardous to the Aquatic Environment, Long-term HazardH411Toxic to aquatic life with long lasting effects.[1][2][3]

Experimental Protocols Cited

The disposal procedures outlined in this document are based on standard laboratory safety protocols and information derived from Safety Data Sheets (SDS) for this compound. No specific experimental research was conducted to generate this guidance.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Cedrenol_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Eye Protection) start->ppe identify Identify & Segregate Waste ppe->identify containerize Securely Containerize & Label identify->containerize spill Spill Occurs identify->spill Potential for Spill store Store in Designated Hazardous Waste Area containerize->store contact_ehs Contact EHS or Licensed Waste Vendor store->contact_ehs disposal Arrange for Professional Disposal contact_ehs->disposal end End: Proper Disposal Complete disposal->end spill->identify No contain_spill Contain & Absorb Spill spill->contain_spill Yes spill_disposal Dispose of Spill Debris as Hazardous Waste contain_spill->spill_disposal spill_disposal->containerize

Caption: Logical workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cedrenol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Cedrenol, a naturally occurring sesquiterpene alcohol. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond the product itself.

Immediate Safety and Handling Precautions

This compound, while utilized in fragrance and research applications, requires careful handling due to its potential hazards. It is classified as a skin sensitizer and is toxic to aquatic life with long-lasting effects. Adherence to the following personal protective equipment (PPE) and handling guidelines is crucial for minimizing exposure and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Avoid latex gloves as they may not offer sufficient protection.
Eye Protection Safety glasses with side shields or gogglesGoggles are required when there is a risk of splashing. A face shield should be used in conjunction with goggles during procedures with a high splash potential.[1][2]
Body Protection Laboratory coat or chemical-resistant apronA fully buttoned lab coat should be worn at all times. A chemical-resistant apron provides an additional layer of protection during mixing, loading, or cleaning.[2]
Respiratory Protection Not typically required with adequate ventilationUse in a well-ventilated area. If vapors or aerosols are likely to be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[2][3]
Handling and Storage Procedures

Proper handling and storage are critical for maintaining the integrity of this compound and preventing accidental exposure or release.

ProcedureGuideline
Handling Avoid contact with skin and eyes.[3] Avoid breathing vapors or dust.[4] Use in a well-ventilated area. Wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace.[4]
Storage Store in a cool, dry, well-ventilated area away from heat sources and direct sunlight.[3][4][5][6] Keep container tightly closed when not in use.[3][4][6]

Operational Plans: Experimental Protocols

To provide practical, step-by-step guidance, we have outlined two common experimental procedures involving a compound similar to this compound: a synthesis reaction (esterification) and an analytical procedure (Gas Chromatography-Mass Spectrometry).

Experimental Protocol 1: Synthesis of Cedryl Acetate from this compound

This protocol describes the esterification of this compound to form Cedryl Acetate, a common fragrance ingredient.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (or another suitable catalyst)

  • Anhydrous sodium sulfate

  • Diethyl ether (or other suitable solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in a suitable solvent such as diethyl ether.

  • Addition of Reagents: Under constant stirring, add acetic anhydride and a catalytic amount of pyridine to the flask.

  • Reaction: Heat the mixture to reflux and maintain for the appropriate reaction time (typically several hours, monitored by TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize excess acetic anhydride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent.

    • Concentrate the filtrate using a rotary evaporator to obtain the crude Cedryl Acetate.

    • Further purification can be achieved by column chromatography or distillation.

Experimental Protocol 2: GC-MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • This compound sample

  • Suitable solvent (e.g., hexane, ethanol)

  • GC-MS instrument with a suitable capillary column (e.g., HP-5MS)[7]

  • Autosampler vials with caps

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent. The concentration should be within the linear range of the instrument's detector.

  • Instrument Setup:

    • Set the GC-MS parameters according to the instrument's manual and the specific analytical requirements. Typical parameters include:

      • Injector Temperature: 250 °C[8]

      • Carrier Gas: Helium at a constant flow rate.[7][8]

      • Oven Temperature Program: An initial temperature of around 70°C, ramped up to a final temperature of approximately 270°C.[8]

      • MS Ion Source: Electron Impact (EI) at 70 eV.[7][8]

      • Mass Scan Range: m/z 12-550.[7]

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.[8]

  • Data Acquisition: Acquire the data as the sample components are separated by the GC and detected by the MS.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Compare the obtained mass spectrum with a reference library (e.g., NIST, Wiley) for confirmation.[8]

    • Quantify the amount of this compound if required, using an appropriate calibration method.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

Waste TypeDisposal Guideline
Unused this compound Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Contaminated Materials Absorbent materials, gloves, and other contaminated disposable items should be placed in a sealed container and disposed of as hazardous waste.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty container can then be disposed of according to local regulations.

Visualizing Safety and Workflow

To further clarify the procedural steps for handling this compound safely, the following diagrams illustrate the key workflows.

Cedrenol_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Consult SDS Consult SDS Gather PPE Gather PPE Consult SDS->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Weigh/Measure this compound Weigh/Measure this compound Prepare Work Area->Weigh/Measure this compound Perform Experiment Perform Experiment Weigh/Measure this compound->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste

Caption: A logical workflow for the safe handling of this compound.

Cedrenol_Spill_Response This compound Spill Response Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Alert Supervisor Alert Supervisor Spill Occurs->Alert Supervisor Don Appropriate PPE Don Appropriate PPE Alert Supervisor->Don Appropriate PPE Contain Spill Contain Spill Don Appropriate PPE->Contain Spill Absorb with Inert Material Absorb with Inert Material Contain Spill->Absorb with Inert Material Collect and Seal Waste Collect and Seal Waste Absorb with Inert Material->Collect and Seal Waste Decontaminate Area Decontaminate Area Collect and Seal Waste->Decontaminate Area Dispose of as Hazardous Waste Dispose of as Hazardous Waste Decontaminate Area->Dispose of as Hazardous Waste

Caption: A step-by-step guide for responding to a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cedrenol
Reactant of Route 2
Cedrenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.